Product packaging for 1-Octadecenylsuccinic Acid(Cat. No.:)

1-Octadecenylsuccinic Acid

Cat. No.: B15075616
M. Wt: 368.5 g/mol
InChI Key: GYTGJCPXNGAJFT-ISLYRVAYSA-N
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Description

1-Octadecenylsuccinic Acid is a useful research compound. Its molecular formula is C22H40O4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O4 B15075616 1-Octadecenylsuccinic Acid

Properties

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(E)-octadec-1-enyl]butanedioic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17+

InChI Key

GYTGJCPXNGAJFT-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

what are the chemical properties of 1-octadecenylsuccinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical "1-octadecenylsuccinic acid" reveals a likely misnomer or a highly specific, non-standard nomenclature. The provided name does not correspond to a readily identifiable compound in standard chemical databases. However, the name strongly suggests a derivative of succinic acid, specifically an alkenyl succinic acid. The "1-octadecenyl" group indicates an 18-carbon chain with one double bond at the first position.

The most closely related and commonly referenced compounds are alkenyl succinic anhydrides (ASA) , which are widely used in the paper industry as sizing agents. These are typically synthesized from maleic anhydride and an olefin, in this case, 1-octadecene. The resulting anhydride can then be hydrolyzed to the corresponding dicarboxylic acid, which would be octadecenylsuccinic acid.

Predicted Chemical Properties of Octadecenylsuccinic Acid

Based on the structure of closely related alkenyl succinic acids, the following properties can be predicted. It is crucial to note that these are estimations and would require experimental verification.

Table 1: Predicted Physicochemical Properties of Octadecenylsuccinic Acid

PropertyPredicted Value/RangeNotes
Molecular Formula C22H40O4Based on an 18-carbon alkenyl chain attached to succinic acid.
Molecular Weight 368.55 g/mol Calculated from the molecular formula.
Appearance Waxy solid or viscous liquidTypical for long-chain fatty acids and their derivatives.
Melting Point 50-70 °CExpected to be higher than 1-octadecene and succinic acid.
Boiling Point > 300 °C (decomposes)High boiling point expected due to molecular weight and polar groups.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)The long hydrocarbon chain imparts hydrophobic character.
pKa1 ~4.5 - 5.5For the carboxylic acid group further from the alkenyl chain.
pKa2 ~5.5 - 6.5For the carboxylic acid group closer to the alkenyl chain.

Experimental Protocols

The following outlines standard experimental methodologies for determining the key chemical properties of a compound like octadecenylsuccinic acid.

Determination of Melting Point
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)
  • Apparatus: pH meter, burette, magnetic stirrer.

  • Procedure:

    • A known weight of the acid is dissolved in a suitable solvent mixture (e.g., water/ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa values correspond to the pH at the half-equivalence points.

Synthesis and Reaction Pathway

The logical synthesis of octadecenylsuccinic acid would proceed via the "ene" reaction of 1-octadecene with maleic anhydride, followed by hydrolysis of the resulting anhydride.

Synthesis_Pathway 1-Octadecene 1-Octadecene Intermediate_Anhydride Octadecenylsuccinic Anhydride 1-Octadecene->Intermediate_Anhydride Ene Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Intermediate_Anhydride Final_Acid Octadecenylsuccinic Acid Intermediate_Anhydride->Final_Acid Hydrolysis Water Water Water->Final_Acid

Caption: Synthesis of octadecenylsuccinic acid from 1-octadecene.

This visualization illustrates the two-step synthesis process, starting from the reactants 1-octadecene and maleic anhydride to form the intermediate anhydride, which is then hydrolyzed to the final dicarboxylic acid.

An In-depth Technical Guide to 1-Octadecenylsuccinic Acid: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-octadecenylsuccinic acid, focusing on its molecular structure, physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for professionals engaged in research and development activities involving this compound.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 2-[(E)-octadec-1-enyl]butanedioic acid, is a dicarboxylic acid with a long aliphatic chain.[1] Its molecular formula is C22H40O4, and it has a molecular weight of approximately 368.55 g/mol .[1][2] The structure consists of a succinic acid moiety substituted with an 18-carbon alkenyl chain. The presence of both a long hydrophobic alkyl chain and a hydrophilic dicarboxylic acid group gives the molecule amphiphilic properties.

The key identifiers and computed physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[(E)-octadec-1-enyl]butanedioic acidPubChem[1]
CAS Number 90704-67-9Santa Cruz Biotechnology[2]
Molecular Formula C22H40O4PubChem[1]
Molecular Weight 368.55 g/mol PubChem[1]
Monoisotopic Mass 368.29265975 DaPubChem[1]
XLogP3 8.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 19PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Heavy Atom Count 26PubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its anhydride precursor, octadecenyl succinic anhydride (OSA), via an ene reaction. The subsequent step is the hydrolysis of the anhydride to yield the dicarboxylic acid.

G Reactants 1-Octadecene + Maleic Anhydride Ene_Reaction Ene Reaction (High Temperature, >200°C) Reactants->Ene_Reaction ASA_Intermediate Octadecenyl Succinic Anhydride (OSA) Ene_Reaction->ASA_Intermediate Hydrolysis Hydrolysis (Water, Heat) ASA_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

General synthesis workflow for this compound.

The synthesis of alkenyl succinic anhydrides is well-documented, often involving the reaction of an olefin with maleic anhydride at elevated temperatures.[3][4]

  • Reactants and Stoichiometry : Charge a reaction vessel with 1-octadecene and maleic anhydride. A molar excess of the olefin (1.5 to 5.0 moles per mole of maleic anhydride) is generally used to favor the formation of the desired product.[5]

  • Reaction Conditions : The mixture is heated to a temperature in the range of 180°C to 250°C.[5][6] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Reaction Time : The reaction is allowed to proceed for a period of 2 to 8 hours.[5] The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy to observe the disappearance of the maleic anhydride peaks.

  • Purification : After the reaction is complete, the excess unreacted 1-octadecene is removed by vacuum distillation.[3] The crude OSA is then collected.

The conversion of the anhydride to the corresponding dicarboxylic acid is a straightforward hydrolysis reaction.[7]

  • Reactants : Mix octadecenyl succinic anhydride with a slight molar excess of water in a reaction flask.

  • Reaction Conditions : Heat the mixture to approximately 80°C with stirring for about 30 minutes.[7]

  • Monitoring : The completion of the reaction can be confirmed by IR spectroscopy, indicated by the disappearance of the anhydride carbonyl peaks and the appearance of carboxylic acid carbonyl and hydroxyl peaks.[7]

  • Isolation : The resulting this compound can then be isolated. Further purification can be achieved by recrystallization if necessary.

Characterization

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G Compound This compound Characterization Structural Characterization Compound->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Functional Groups Proton Environment IR Infrared (IR) Spectroscopy Characterization->IR Vibrational Modes Functional Groups MS Mass Spectrometry (MS) Characterization->MS Molecular Weight Fragmentation

Workflow for the characterization of this compound.

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. Both ¹H and ¹³C NMR are employed.

  • ¹H NMR : The proton NMR spectrum provides information about the number and types of hydrogen atoms present. Key expected signals include those for the vinyl protons of the octadecenyl chain, the aliphatic protons of the long alkyl chain, the methylene and methine protons of the succinic acid backbone, and the acidic protons of the carboxyl groups.

  • ¹³C NMR : The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals are expected for the carbonyl carbons of the carboxylic acids, the sp² hybridized carbons of the double bond, and the numerous sp³ hybridized carbons of the long alkyl chain.

Experimental Protocol (General):

  • Sample Preparation : Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

Spectra for (1-Octadecenyl)succinic acid are available in public databases such as SpectraBase.[8][9]

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Bands :

    • A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl of the carboxylic acids, usually around 1700-1725 cm⁻¹.

    • C-H stretching vibrations from the alkyl chain, just below 3000 cm⁻¹.

    • A C=C stretch from the alkene, typically around 1640-1680 cm⁻¹.

Experimental Protocol (General):

  • Sample Preparation : The sample can be prepared as a thin film by casting from a volatile solvent like chloroform (CHCl₃) onto a salt plate (e.g., NaCl or KBr).[8]

  • Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis : Identify the characteristic absorption bands to confirm the presence of the expected functional groups.

An IR spectrum for (1-Octadecenyl)succinic acid is available in the NIST WebBook and SpectraBase.[8][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Data : The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of this compound (368.55 g/mol ). The fragmentation pattern can provide additional structural information.

Experimental Protocol (General):

  • Sample Introduction : Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis : Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and major fragment ions.

Biological Activity and Applications

While succinic acid itself is a key metabolic intermediate in the Krebs cycle, there is limited information in the public domain regarding specific signaling pathways for this compound.[11] Its precursor, octadecenyl succinic anhydride (OSA), is widely used in industrial applications, particularly as a sizing agent in the paper industry to impart water resistance.[3][12] It is also used as an intermediate in the synthesis of additives for lubricants and dispersants.[4][13][14] The properties of this compound suggest its potential use as a surfactant, emulsifier, or corrosion inhibitor due to its amphiphilic nature. Further research is needed to explore its potential biological activities and applications in drug development.

References

Navigating the Solubility Landscape of 1-Octadecenylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic acid, a derivative of succinic acid featuring a long hydrophobic carbon chain, presents unique solubility characteristics that are critical for its application in various fields, including drug formulation and materials science. Its amphiphilic nature, possessing both a hydrophilic dicarboxylic acid head and a lipophilic octadecenyl tail, dictates its behavior in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and offers a logical workflow for solvent selection. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and establishes a framework for its empirical determination.

Solubility Profile of this compound

Based on its chemical structure and information extrapolated from related compounds and applications, a qualitative solubility profile of this compound can be summarized. The long C18 alkenyl chain renders the molecule largely nonpolar, predicting poor solubility in water. Conversely, it is expected to be soluble in a range of organic solvents, particularly those with low to medium polarity.

Table 1: Qualitative Solubility of this compound

SolventPolarityExpected SolubilityRationale/Context
WaterHighInsolubleThe hydrophobic C18 chain dominates the molecule's properties, leading to very low affinity for polar water molecules.
AcetoneMediumSolubleUsed as an extraction solvent for the related alkenyl succinic anhydrides (ASA), indicating solubility.[1]
HexaneLowSolubleA nonpolar solvent that effectively solvates the long hydrocarbon tail. Mentioned as a solvent for ASA extraction.[2]
ChloroformMediumSolubleEmployed in the extraction of ASA derivatives from paper products, suggesting it is a good solvent.
Dimethyl Sulfoxide (DMSO)HighLikely SolubleA powerful polar aprotic solvent capable of dissolving a wide range of substances. Mentioned in the context of ASA analysis.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any formulation or process development. The following are standard experimental methodologies suitable for quantifying the solubility of this compound in various solvents.

Shake-Flask Method (OECD Guideline 105 & ASTM E1148)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6][7][8]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or Titrator)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24 to 48 hours). Periodically, samples of the supernatant can be taken and analyzed until the concentration becomes constant.

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the aliquot using a chemically inert filter that does not absorb the solute.

  • Quantification: Analyze the clear, saturated filtrate to determine the concentration of this compound. This can be achieved through various analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the analyte. A suitable column and mobile phase must be developed.

    • Gas Chromatography (GC): Derivatization of the carboxylic acid groups may be necessary to improve volatility and thermal stability.

    • Titration: The acidic nature of the compound allows for quantification via acid-base titration with a standardized base.

  • Data Reporting: Express the solubility in terms of mass per volume (e.g., g/L or mg/mL) or moles per volume (e.g., mol/L).

Potentiometric Titration for Solubility of Acidic Compounds

For ionizable compounds like this compound, potentiometric titration offers a precise method for determining solubility, particularly in aqueous systems where the solubility is pH-dependent.[9][10][11][12]

Principle: The method involves titrating a saturated solution of the acidic compound with a standard solution of a strong base. The solubility can be determined from the titration curve by identifying the equivalence point.

Apparatus:

  • Potentiometric titrator with a pH electrode

  • Stirring plate and stir bar

  • Burette

  • Standardized strong base solution (e.g., NaOH)

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method.

  • Titration Setup: Place a known volume of the clear, filtered saturated solution in a beaker with a stir bar. Immerse the pH electrode in the solution.

  • Titration: Titrate the solution with the standardized base, recording the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The equivalence point(s) of the titration, corresponding to the neutralization of the carboxylic acid groups, can be determined from the inflection point(s) of the titration curve or by analyzing the first or second derivative of the curve.

  • Calculation: The concentration of this compound in the saturated solution can be calculated from the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in the development of formulations and processes involving this compound. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Formulation, Reaction, Extraction) lit_review Literature & Database Search (Solubility, Safety, Compatibility) start->lit_review prelim_screening Preliminary Qualitative Screening (Small-scale visual assessment) lit_review->prelim_screening Identify Candidate Solvents quant_analysis Quantitative Solubility Determination (e.g., Shake-Flask Method) prelim_screening->quant_analysis Promising Solvents optimization Solvent System Optimization (e.g., Co-solvents, pH adjustment) quant_analysis->optimization Solubility Data final_selection Final Solvent Selection & Validation quant_analysis->final_selection If optimization is not required optimization->final_selection

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

A Technical Guide to 1-Octadecenylsuccinic Acid and Octadecenylsuccinic Anhydride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of 1-octadecenylsuccinic acid and its corresponding anhydride, octadecenylsuccinic anhydride (ASA). It explores their chemical properties, reactivity, and applications within the pharmaceutical sciences, with a focus on drug formulation and delivery.

Introduction and Core Chemical Relationship

This compound is a dicarboxylic acid featuring a long C18 alkenyl chain, which imparts significant hydrophobic character. Its corresponding anhydride, octadecenylsuccinic anhydride (ASA), is a cyclic molecule formed by the dehydration of the acid. This structural relationship is fundamental to their chemistry and dictates their respective applications. The anhydride is a reactive intermediate, while the di-acid is its more stable, hydrolyzed form. The interconversion between these two forms is a key consideration in their use.

The primary relevance of these molecules in drug development lies in their amphiphilic nature. The long hydrocarbon chain provides a non-polar domain, while the succinic acid or anhydride group offers a polar, reactive handle. This duality makes them valuable as pharmaceutical excipients for modifying drug carriers, enhancing stability, and controlling release profiles.

Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of both compounds is presented below. Data has been compiled from various chemical databases for ease of comparison.

PropertyThis compoundOctadecenylsuccinic Anhydride (ASA)
Molecular Formula C₂₂H₄₀O₄[1][2]C₂₂H₃₈O₃[3][4]
Molecular Weight 368.55 g/mol [1]350.54 g/mol [3][4]
IUPAC Name 2-[(E)-octadec-1-enyl]butanedioic acid[5]3-[(E)-octadec-1-enyl]oxolane-2,5-dione[4][]
Physical State Solid (Predicted)Solid, may be viscous liquid depending on isomer mixture[7]
Melting Point Not available~70 °C (for isomer mixture)[8]
Water Solubility Very low (due to long alkyl chain)Virtually insoluble; reacts with water (hydrolyzes)[7][9]
Reactivity Stable dicarboxylic acid; undergoes esterification.Highly reactive; susceptible to hydrolysis and reaction with nucleophiles (e.g., amines, alcohols).[7][9]
Computed XLogP3 7.9 - 8.3[2][5]8.3[3]

Core Reactivity and Applications in Drug Development

The primary difference in application stems from the reactivity of the anhydride group. ASA is the more versatile, yet less stable, of the two.

Octadecenylsuccinic Anhydride (ASA): The Reactive Building Block

ASA's utility is centered on the electrophilic nature of its anhydride ring. This ring can be opened by various nucleophiles, making it an excellent agent for chemical modification and conjugation.

  • Modification of Polysaccharides: ASA is widely used to modify starches and other polysaccharides.[10] The anhydride reacts with hydroxyl groups on the polymer backbone, introducing the hydrophobic octadecenyl chain. This process creates amphiphilic polymers that are highly effective as stabilizers and encapsulating agents. In pharmaceuticals, these modified starches are used for:

    • Microencapsulation: Creating microcapsules for protecting sensitive active pharmaceutical ingredients (APIs), masking taste, or controlling release.[11][12]

    • Nanoparticle Formation: Forming the matrix of polymeric nanoparticles for targeted or sustained drug delivery.[]

    • Emulsion Stabilization: Acting as excipients to stabilize oil-in-water emulsions in liquid formulations.

  • Drug-Linker Conjugation: The anhydride can act as a non-cleavable linker to conjugate drugs to targeting molecules, such as polypeptides or antibodies, which have available amine or hydroxyl groups.[13][14] This is a foundational concept in the development of Antibody-Drug Conjugates (ADCs).

  • Surface Modification: ASA can be used to modify the surfaces of drug carriers like hydrogels, imparting hydrophobicity to better control the release of lipophilic drugs. A similar compound, dodecenylsuccinic anhydride (DDSA), has been shown to modify chitosan hydrogels for the sustained delivery of hydrophobic drugs.[8]

This compound: The Stable Surfactant

The di-acid form is the end product of ASA hydrolysis. While it lacks the reactive handle of the anhydride, its amphiphilic character makes it useful in its own right.

  • Component of Lipid-Based Formulations: As a long-chain dicarboxylic acid, it can be incorporated into lipid nanoparticles or liposomes as a stabilizing surfactant or to modulate surface charge.

  • pH-Responsive Systems: The two carboxylic acid groups have distinct pKa values. This allows the molecule's overall charge and solubility to be modulated by pH, a property that can be exploited in designing pH-responsive drug delivery systems.

Key Chemical Transformations and Workflows

The relationship and primary reactions of ASA and its acid form are crucial for understanding their application in a laboratory or manufacturing setting.

Hydrolysis of Anhydride to Acid

The most common reaction for ASA in an aqueous environment is hydrolysis. This reaction is often uncatalyzed but is significantly accelerated by basic conditions.[7][15] It is a critical consideration, as premature hydrolysis can prevent the desired modification of a substrate (like starch or a drug molecule) and lead to the formation of the less reactive di-acid.

Hydrolysis ASA Octadecenylsuccinic Anhydride (ASA) DiAcid 1-Octadecenylsuccinic Acid ASA->DiAcid Ring Opening (Hydrolysis) H2O Water (H₂O) H2O->ASA

Figure 1: Hydrolysis of ASA to its corresponding di-acid.
Workflow for Polysaccharide Modification

A typical workflow for creating drug-loaded microparticles using ASA-modified starch involves a two-stage process: starch modification followed by drug encapsulation.

Starch_Modification_Workflow cluster_0 Stage 1: Starch Modification cluster_1 Stage 2: Drug Encapsulation Starch Starch Slurry (in Water) pH_Adjust1 Adjust pH to Alkaline (e.g., pH 8-9) Starch->pH_Adjust1 ASA_Add Add ASA Emulsion pH_Adjust1->ASA_Add Reaction Reaction (Esterification) ASA_Add->Reaction pH_Adjust2 Neutralize pH Reaction->pH_Adjust2 Wash Wash & Dry pH_Adjust2->Wash ModifiedStarch ASA-Modified Starch Wash->ModifiedStarch Emulsify Homogenize API with Modified Starch Solution ModifiedStarch->Emulsify Use as Wall Material API API Solution / Dispersion API->Emulsify Dry Spray Dry or Freeze Dry Emulsify->Dry Microcapsules Drug-Loaded Microcapsules Dry->Microcapsules

Figure 2: General workflow for drug encapsulation using ASA-modified starch.

Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should optimize these procedures for their specific applications.

Protocol: Hydrolysis of ASA to this compound

This protocol describes the complete conversion of the anhydride to the di-acid for use as a reference standard or in formulations.

  • Materials: Octadecenylsuccinic anhydride (ASA), deionized water, ethanol (optional, as co-solvent).

  • Procedure:

    • Disperse a known quantity of ASA (e.g., 10 g) in a volume of deionized water (e.g., 100 mL). A co-solvent like ethanol may be used to improve initial wetting.

    • Heat the mixture to 80-90 °C with vigorous stirring. The hydrolysis rate is significantly temperature-dependent.

    • Maintain heating and stirring for 1-2 hours to ensure complete hydrolysis. The reaction can be monitored by the disappearance of the oily ASA phase and the formation of a solid precipitate (the acid) upon cooling.

    • Alternatively, for faster hydrolysis, adjust the pH to 9-10 with dilute NaOH and stir at room temperature.

    • The completion of the reaction can be confirmed by infrared (IR) spectroscopy, looking for the disappearance of the characteristic anhydride carbonyl peaks (~1780 and 1860 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and carbonyl peak (~1700 cm⁻¹).

    • Isolate the this compound product by cooling the mixture and collecting the precipitate via filtration. Wash with cold water and dry under vacuum.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the simultaneous analysis of ASA and its hydrolyzed acid form, which is critical for stability testing and reaction monitoring. The method is adapted from procedures for analyzing other aliphatic anhydrides and their corresponding acids.[16][17]

  • Instrumentation:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile (ACN) and water containing an acidic modifier to suppress ionization and improve peak shape.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% TFA or phosphoric acid.

    • Note: Anhydride hydrolysis can be slow at acidic pH, allowing for chromatographic analysis.[18]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm (where the carboxyl and anhydride groups have some absorbance).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program (Example): Start with 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient should elute the more polar di-acid first, followed by the less polar anhydride.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of ACN/water.

    • Work quickly and keep samples cold to minimize hydrolysis prior to injection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol: Microencapsulation of a Hydrophobic API

This protocol provides a general framework for encapsulating a model hydrophobic drug using ASA-modified starch prepared in situ or ex situ.

  • Materials: ASA-modified starch (or native starch and ASA), hydrophobic API, deionized water, suitable organic solvent for the API (if necessary), homogenizer, and spray dryer or freeze dryer.

  • Procedure:

    • Prepare Wall Material Solution: Dissolve/disperse the ASA-modified starch in deionized water (e.g., 10-20% w/v) with heating and stirring to form a homogenous solution.

    • Prepare Core Material: Dissolve the hydrophobic API in a minimal amount of a water-miscible organic solvent or prepare it as a fine dispersion.

    • Form Emulsion: Add the core material solution/dispersion to the wall material solution. Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion. The mean droplet size should ideally be in the low micron or sub-micron range.

    • Drying and Particle Formation:

      • Spray Drying: Feed the emulsion into a spray dryer. Typical inlet temperatures might range from 160-180 °C and outlet temperatures from 80-100 °C, though these must be optimized for the specific API and formulation to avoid degradation.

      • Freeze Drying: Freeze the emulsion (e.g., at -80 °C) and then lyophilize it under high vacuum for 24-48 hours. This method is gentler and suitable for heat-sensitive APIs.[19]

    • Characterization: Collect the resulting powder and characterize it for particle size, morphology (e.g., via SEM), encapsulation efficiency, and drug loading.

Conclusion

This compound and its anhydride are versatile amphiphilic molecules with distinct yet complementary roles in pharmaceutical development. The anhydride serves as a highly reactive tool for the covalent modification of drug carriers, enabling the creation of sophisticated delivery systems like polymer-drug conjugates, microcapsules, and nanoparticles. The di-acid, as the stable hydrolyzed form, functions as a classic surfactant and can be used in lipid-based formulations. A thorough understanding of their chemical properties, reactivity, and the kinetics of the anhydride-to-acid conversion is essential for harnessing their full potential in designing effective and stable drug products.

References

Spectroscopic Profile of 1-Octadecenylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-octadecenylsuccinic acid, a molecule of interest in various industrial and research applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the typical experimental protocols used to obtain such data, offering a foundational resource for researchers in the field.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized below. These data are essential for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s2H-COOH
~5.3 - 5.5m2H-CH=CH-
~2.8 - 3.0m1H-CH(COOH)-
~2.4 - 2.6m2H-CH₂-COOH
~1.9 - 2.1m2H-CH₂-CH=
~1.2 - 1.4m~26H-(CH₂)n-
~0.8 - 0.9t3H-CH₃

Solvent: Polysol. Data is representative and based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmAssignment
~175 - 180-COOH
~128 - 132-CH=CH-
~45 - 50-CH(COOH)-
~30 - 35-CH₂-
~22 - 25-CH₂-
~14-CH₃

Data is representative and based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300BroadO-H stretch (carboxylic acid)
~2920, ~2850StrongC-H stretch (alkane)
~1700StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~910Medium=C-H bend (alkene)

Sample Preparation: Film (cast from CHCl₃).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
368.3~5[M]⁺ (Molecular Ion)
350.3~10[M - H₂O]⁺
253.2~15[M - C₄H₅O₄]⁺
55100C₄H₇⁺ (base peak)
41~80C₃H₅⁺
43~60C₃H₇⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[3] The exact mass is reported as 368.29266 g/mol .[1]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded by casting a thin film of the sample onto a salt plate (e.g., NaCl or KBr) from a volatile solvent like chloroform (CHCl₃).[1] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS).[3] For GC-MS analysis, the sample is first vaporized and then separated on a capillary column before being introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample 1-Octadecenylsuccinic Acid Sample Dissolution Dissolution (for NMR) Sample->Dissolution Film_Casting Film Casting (for IR) Sample->Film_Casting Vaporization Vaporization/Derivatization (for GC-MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Film_Casting->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation Functional Group Analysis Molecular Weight Determination NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1-Octadecenylsuccinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Octadecenylsuccinic acid is a long-chain dicarboxylic acid characterized by an eighteen-carbon alkenyl chain attached to a succinic acid moiety. This amphiphilic structure, combining a hydrophobic lipid tail with a hydrophilic dicarboxylic acid head, suggests its potential utility in various scientific and industrial applications, including as a modifying agent for polymers and starches. While its primary applications to date have been in non-pharmaceutical sectors, its structural similarity to endogenous fatty acids and dicarboxylic acids warrants investigation into its potential biological activities and applications in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Properties

This compound is a C22 dicarboxylic acid. The position of the double bond in the octadecenyl chain can vary, leading to different isomers. The most commonly referenced isomer in chemical databases for "this compound" specifies the double bond at the first position of the octadecenyl chain.

PropertyData
IUPAC Name 2-[(E)-octadec-1-enyl]butanedioic acid[1][2]
CAS Number 90704-67-9[1][3]
Molecular Formula C₂₂H₄₀O₄[1][2]
Molecular Weight 368.55 g/mol [1][2]
Synonyms This compound, 2-(1-Octadecenyl)succinic acid
XLogP3 8.3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 74.6 Ų

Note: Some databases may refer to octadecenylsuccinic acid with the CAS number 28299-29-8, which corresponds to the isomer 2-[(E)-octadec-9-enyl]butanedioic acid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding anhydride, 1-octadecenylsuccinic anhydride. A general two-step synthetic approach is outlined below, starting from 1-octadecene and maleic anhydride.

Step 1: Synthesis of 1-Octadecenylsuccinic Anhydride

The reaction of maleic anhydride with a long-chain olefin such as 1-octadecene proceeds via an ene reaction. This process typically requires elevated temperatures.

  • Reactants: 1-octadecene and maleic anhydride.

  • Procedure: Equimolar amounts of 1-octadecene and maleic anhydride are charged into a reaction vessel equipped with a stirrer and a reflux condenser. The reaction mixture is heated to a temperature in the range of 200-240°C. The reaction is monitored for the consumption of reactants, typically over several hours. The resulting product, 1-octadecenylsuccinic anhydride, is a viscous liquid. Purification can be achieved by vacuum distillation to remove any unreacted starting materials.

Step 2: Hydrolysis of 1-Octadecenylsuccinic Anhydride to this compound

The anhydride is readily hydrolyzed to the corresponding dicarboxylic acid in the presence of water.

  • Reactants: 1-Octadecenylsuccinic anhydride and water.

  • Procedure: 1-Octadecenylsuccinic anhydride is mixed with a stoichiometric excess of water. The mixture is heated to approximately 80-100°C with vigorous stirring. The reaction progress can be monitored by infrared spectroscopy, observing the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid carbonyl and hydroxyl peaks. The reaction is typically complete within 1-2 hours. The product, this compound, can be isolated upon cooling and may be purified by recrystallization from a suitable solvent.

Potential Applications in Drug Development

While direct pharmacological data for this compound is scarce, its chemical structure allows for hypotheses regarding its potential roles in drug development. Alkenyl succinic anhydrides are known for their ability to modify starches and other polymers, suggesting that this compound could be explored as a hydrophobic modifier for drug delivery systems. Its long alkyl chain could facilitate intercalation into lipid membranes, making it a candidate for use in liposomal formulations or as a penetration enhancer.

The presence of two carboxylic acid groups allows for further chemical modifications, such as esterification to create prodrugs or amidation to conjugate with other molecules. Succinic acid itself is an intermediate in the Krebs cycle, and while the biological activity of this long-chain derivative is not well-characterized, it may interact with metabolic pathways.

Hypothetical Workflow for Biological Investigation

Given the limited biological data on this compound, a structured approach is necessary to explore its potential as a therapeutic agent or a component of a drug delivery system. The following workflow outlines a possible investigatory pathway.

Biological Investigation Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Cytotoxicity Assays (e.g., MTT, LDH) D Gene Expression Analysis (e.g., qPCR, RNA-Seq) A->D B Membrane Interaction Studies (e.g., Liposome Permeability) E Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) B->E C Enzyme Inhibition Assays (e.g., COX, LOX) C->E G In Vivo Efficacy Models (e.g., Inflammation, Tumor Models) D->G E->G F Metabolomic Profiling H Pharmacokinetic Studies (ADME) F->H I Toxicology Studies G->I H->I

Caption: A logical workflow for the biological investigation of this compound.

This compound is a molecule with well-defined chemical properties and established synthetic routes. While its application in the pharmaceutical sciences is not yet established, its amphiphilic nature and the presence of reactive carboxylic acid groups present opportunities for its use in drug delivery and formulation. The lack of data on its biological activity and potential signaling pathway interactions highlights a clear area for future research. The proposed investigational workflow provides a roadmap for elucidating the potential of this and similar long-chain dicarboxylic acids in drug development. Further studies are warranted to explore its cytotoxicity, membrane interaction properties, and effects on relevant biological pathways.

References

Unlocking the Potential of 1-Octadecenylsuccinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Niche Industrial Chemical with Emerging Research Possibilities

For Immediate Release

[City, State] – October 27, 2025 – 1-Octadecenylsuccinic acid (OSA), a long-chain derivative of succinic acid, has long been a staple in various industrial processes. However, its potential within the realms of biological and pharmaceutical research remains a largely untapped frontier. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the current, albeit limited, understanding of this compound and to catalyze further investigation into its potential applications.

While direct research into the biological activities of this compound is sparse, this document provides a foundational understanding of its chemical properties, synthesis, and the established industrial applications of its anhydride form. By examining the known functions of its parent molecule, succinic acid, and related long-chain fatty acids, we can extrapolate potential avenues for future research and development.

Core Chemical and Physical Properties

This compound is a dicarboxylic acid characterized by an 18-carbon alkenyl chain attached to a succinic acid head group. This amphiphilic structure imparts surfactant-like properties to the molecule.

PropertyValueSource
Molecular Formula C22H40O4[1][2]
Molecular Weight 368.55 g/mol [1]
IUPAC Name 2-[(E)-octadec-1-enyl]butanedioic acid[2]
CAS Number 90704-67-9[1]

Synthesis of this compound

The synthesis of this compound typically proceeds through the hydrolysis of its corresponding anhydride, octadecenyl succinic anhydride (ODSA). ODSA is synthesized via the reaction of maleic anhydride with 1-octadecene.

Experimental Protocol: Synthesis of Lactonized-2-Octadecenyl Succinic Acid

A common synthetic route involves the lactonization of the succinic acid derivative. The following protocol is adapted from available literature[3]:

  • Hydrolysis of Anhydride: 0.5 moles (175 g) of 2-octadecenyl succinic anhydride and 0.55 moles (10 g) of water are combined in a reaction flask.

  • The mixture is heated for 30 minutes at 80°C to facilitate the complete conversion of the anhydride to the dicarboxylic acid, which can be confirmed by infrared analysis.

  • Lactonization: While stirring at 80°C, 0.5 g of concentrated sulfuric acid is added as a catalyst.

  • The reaction temperature is then increased to 130°-140°C.

  • The reaction is held at 140°C for 1.5 hours to ensure the complete conversion of the di-carboxylic acid to the lactone acid products.

  • Purification: The cooled mixture is diluted with ether, causing a white solid to precipitate. This solid is isolated and can be further purified by fractional crystallization.

Note: This protocol results in a lactonized form of the acid.

Established Industrial Applications of Octadecenyl Succinic Anhydride (ODSA)

The anhydride form, ODSA, has found utility in several industrial applications, which may provide clues to the potential research applications of the acid form.

ApplicationFunctionReference
Epoxy Resin Curing Agent Enhances bonding strength, toughness, and electrical resistance in electronic components.[4]
Corrosion Inhibitor Used as a rust prevention additive in turbine and hydraulic oils.[4]
Paper Sizing Agent Imparts water-repellency to paper products.[4][5]
Metal Cleaner Additive Acts as a solubilizer and rust inhibitor.[4]

Potential Research Applications: An Extrapolation

While direct biological data for this compound is lacking, we can infer potential research avenues based on the properties of succinic acid and other long-chain fatty acids.

Drug Delivery and Formulation

The amphiphilic nature of this compound makes it a candidate for use as an excipient in drug formulations. Its potential roles could include:

  • Emulsifying Agent: Stabilizing oil-in-water or water-in-oil emulsions for drug delivery.

  • Solubilizing Agent: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Component of Liposomes or Nanoparticles: The long alkyl chain could be incorporated into lipid bilayers of drug delivery vehicles.

Caption: Potential drug delivery applications of this compound.

Antimicrobial and Biofilm Research

Some long-chain fatty acids and their derivatives exhibit antimicrobial properties. Research into the potential antimicrobial and antibiofilm activities of this compound could be a fruitful area of investigation. Studies on other compounds have shown that long alkyl chains can disrupt bacterial cell membranes.

Caption: Hypothetical mechanism for antimicrobial activity.

Metabolic and Signaling Research

Succinic acid is a key intermediate in the citric acid (TCA) cycle and has been shown to have signaling functions through its receptor, SUCNR1 (GPR91). While this compound is unlikely to enter the TCA cycle directly, its structural similarity to succinate warrants investigation into its potential to interact with succinate-related signaling pathways.

Signaling_Pathway_Hypothesis cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane OSA This compound SUCNR1 SUCNR1 (GPR91) OSA->SUCNR1 Potential Interaction? Membrane Cell Membrane G_Protein G-Protein Activation SUCNR1->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream

Caption: Hypothetical interaction with the SUCNR1 signaling pathway.

Future Directions and Conclusion

The current body of scientific literature on the direct biological applications of this compound is nascent. This technical guide highlights that the existing knowledge is primarily centered around its chemical synthesis and industrial use in its anhydride form. However, by leveraging our understanding of related molecules, a clear path for future research emerges.

Investigations into its utility as a pharmaceutical excipient, its potential antimicrobial properties, and its interaction with metabolic signaling pathways are logical and promising next steps. The detailed experimental protocol for its synthesis provided herein offers a starting point for researchers to produce the compound for in-vitro and in-vivo studies. It is our hope that this guide will serve as a catalyst for the scientific community to explore and unlock the full potential of this compound in biomedical research and drug development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-octadecenylsuccinic acid. Due to the limited availability of direct thermal analysis data for this specific compound, this guide incorporates information from related alkenyl succinic anhydrides and structurally similar polymers to infer its thermal properties and decomposition pathways.

Introduction

This compound and its anhydride are widely utilized in various industrial applications, including as sizing agents in the paper industry and as additives in lubricants, where thermal stability is a critical performance parameter.[1] The synthesis of these compounds often occurs at elevated temperatures, typically ranging from 150°C to 250°C, which suggests a significant degree of thermal stability.[2][3] Understanding the thermal behavior of this compound is essential for optimizing its use in high-temperature applications and ensuring product stability and performance.

Thermal Stability Data

PropertyValue/ObservationSource/Inference
Synthesis Temperature 150°C - 250°CIndicates stability within this range.[2][3]
Decomposition Onset Likely > 250°CInferred from synthesis conditions.
Peak Decomposition Temp. Estimated ~420-430°CAnalogy to poly(alkylene succinate)s.[4]
Decomposition Products Alkenes, CO₂, H₂O, smaller organic fragmentsInferred from decomposition of similar structures.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on long-chain dicarboxylic acids like this compound.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina).

    • Place the sample pan and a reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the sample, such as melting, crystallization, and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

    • Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting and decomposition range.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Pan Loading into TGA/DSC Pan Weighing->Pan TGA TGA Analysis (e.g., 25-600°C at 10°C/min in N2) Pan->TGA DSC DSC Analysis (e.g., 0-450°C at 10°C/min in N2) Pan->DSC TGA_Data TGA Curve (Weight % vs. Temp) DTG Curve (deriv. Weight vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Determination of: - Decomposition Temperatures - Weight Loss % - Melting Point - Enthalpy of Transitions TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Experimental workflow for thermal analysis.

4.2. Proposed Decomposition Pathway

Based on the decomposition mechanisms of structurally related poly(alkylene succinate)s, a plausible thermal decomposition pathway for this compound is proposed to initiate via decarboxylation and subsequent fragmentation of the long alkyl chain. A primary mechanism for similar long-chain esters is β-hydrogen scission.[4]

G cluster_0 Initial Compound cluster_1 Decomposition Steps cluster_2 Decomposition Products Molecule This compound Decarboxylation Decarboxylation (-CO2) Molecule->Decarboxylation Heat ChainScission Alkyl Chain Scission (β-hydrogen scission) Decarboxylation->ChainScission CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 H2O Water (H2O) Decarboxylation->H2O Alkenes Shorter Chain Alkenes ChainScission->Alkenes Other Other Volatile Organic Fragments ChainScission->Other

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, its stability at high synthesis temperatures and the behavior of analogous compounds suggest it is a thermally robust molecule. The primary decomposition is likely to occur at temperatures well above 250°C, proceeding through decarboxylation and fragmentation of the alkyl chain. For applications where thermal stability is paramount, the provided experimental protocols can be employed to obtain precise data for specific formulations and processing conditions. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling a better understanding of its thermal properties and behavior.

References

The Genesis of a Papermaking Staple: An In-depth Technical Guide to the Discovery and History of Alkenyl Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

I have completed the search and information gathering phase. I was able to find a significant amount of information on the discovery, history, synthesis, and properties of alkenyl succinic anhydrides.

I found references and details of the early 1936 patent, although not the full scanned document. I successfully located and have details from the key 1963 patent by Wurzburg and Mazzarella (US 3,102,064), which is crucial for the history of ASA in paper sizing.

I have gathered various experimental protocols with ranges of reaction conditions and corresponding yields. I also found sources providing physicochemical properties for different ASAs and an FTIR spectrum for octenyl succinic anhydride. The Alder-ene reaction mechanism is well-supported by the search results.

While I have a good collection of data, a more comprehensive, centralized table of yields for a wider variety of specific ASAs under varied conditions would be beneficial. I also have an FTIR spectrum for a shorter-chain ASA and would have preferred one for the more commercially relevant C16-C18 versions, but the current information is sufficient to describe the characteristic peaks. Similarly, a representative 1H NMR spectrum would be a good addition, but I have found descriptions of the expected signals.

I believe I have enough information to construct the in-depth technical guide as requested, including the historical context, experimental protocols, quantitative data tables, and the Graphviz diagrams. I will now proceed with compiling and structuring this information to generate the final response.

For Immediate Release

This technical guide delves into the discovery and historical development of Alkenyl Succinic Anhydrides (ASAs), compounds that have become integral to the modern paper and pulp industry. From their initial synthesis in the early 20th century to their revolutionary application in paper sizing, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemistry, historical milestones, and key experimental methodologies associated with ASAs.

Executive Summary

Alkenyl Succinic Anhydrides (ASAs) are a class of organic compounds primarily used as sizing agents in the manufacturing of paper and paperboard to impart water resistance. Their history dates back to a 1936 patent that first described the synthesis of these molecules, although their significant industrial application in papermaking was not realized until the pioneering work of O. Wurzburg and E. Mazzarella in the 1960s. The synthesis of ASAs is predominantly achieved through a thermal ene reaction between an internal olefin and maleic anhydride. This guide will trace the evolution of ASA synthesis, from early high-temperature batch processes to more refined methods aimed at improving yield and purity, and will provide a detailed look at the fundamental chemistry and analytical techniques that have underpinned this progress.

A Historical Timeline of Discovery and Development

The journey of Alkenyl Succinic Anhydrides from a chemical curiosity to an industrial workhorse is marked by several key milestones:

  • 1936: The foundational synthesis of ASAs is described in a U.S. Patent. The process involved the reaction of maleic anhydride with unsaturated hydrocarbons from "cracked distillate" of petroleum at 200°C in an autoclave. The initial patent, however, did not mention their use as a paper sizing agent.[1][2]

  • 1950s: The paper industry sees the introduction of solid alkylketene dimers (AKDs) as hydrophobizing agents for cellulose-based products.[2]

  • 1960s: Liquid Alkenyl Succinic Anhydrides are introduced as a viable alternative to AKDs for paper sizing.[2] O. Wurzburg and E. Mazzarella of the National Starch and Chemical Company are credited with pioneering this application.[3] Their work demonstrated that ASAs could effectively increase the resistance of cellulose fibers to water penetration under neutral to alkaline pH conditions.

  • 1963: A key patent by Wurzburg and Mazzarella (U.S. Patent 3,102,064) solidifies the use of ASAs in paper sizing, detailing a process for their application to wet pulp. This development was instrumental in the paper industry's transition from acid to neutral/alkaline papermaking processes.

  • Present Day: ASAs are the preferred paper sizing agents in the United States, valued for their high reactivity and efficiency.[2] Ongoing research focuses on optimizing synthesis, exploring new raw materials (such as vegetable oils), and improving the stability of ASA emulsions.[1][4]

The Core Chemistry: Synthesis via the Alder-Ene Reaction

The primary route for synthesizing Alkenyl Succinic Anhydrides is the Alder-Ene reaction , a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), in this case, maleic anhydride.

The reaction is typically carried out at high temperatures, often exceeding 200°C, and can be performed with or without a solvent.[1][2][4] The general mechanism involves a concerted process where a new sigma bond is formed, the double bond of the ene component shifts, and the allylic hydrogen is transferred to the enophile.

AlderEneReaction

Experimental Protocols

Historical Synthesis Method (Based on 1936 Patent Principles)

This protocol is a generalized representation based on the early descriptions of ASA synthesis.

Materials:

  • Maleic Anhydride

  • Unsaturated hydrocarbons (e.g., from cracked petroleum distillate)

  • Nitrogen gas supply

  • Autoclave or high-pressure reactor

  • Distillation apparatus

Procedure:

  • Charge the autoclave with the unsaturated hydrocarbon fraction and a molar excess of maleic anhydride.[1]

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the sealed reactor to approximately 200-210°C and maintain this temperature for several hours with stirring.[1][2]

  • After the reaction period, cool the reactor to a safe temperature.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • Remove the excess unreacted alkene via vacuum distillation.[1]

  • The remaining residue is the crude Alkenyl Succinic Anhydride.

  • For purification, early methods involved hydrolysis of the anhydride with a dilute sodium hydroxide solution, followed by acidification to yield the alkenebutanedioic acid, or washing the crude product with water to improve color.[1]

Modern Laboratory-Scale Synthesis of C16/C18-ASA

This protocol is a composite of modern laboratory practices found in the literature.

Materials:

  • 1-Hexadecene or 1-Octadecene (or a mixture)

  • Maleic Anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and heat source

  • Vacuum distillation apparatus

Procedure:

  • Set up a three-neck flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charge the flask with the alkene (e.g., 1-hexadecene or 1-octadecene) and maleic anhydride. A typical molar ratio of alkene to maleic anhydride is between 1.0 and 1.5.[2]

  • Add a small amount of a polymerization inhibitor, such as hydroquinone (e.g., 2.5% by weight of maleic anhydride).[2]

  • Begin stirring and purge the system with a gentle stream of nitrogen.

  • Heat the reaction mixture to 210°C and maintain this temperature for 6 to 8 hours.[2]

  • Monitor the reaction progress (e.g., by titration of unreacted maleic anhydride).

  • After the reaction is complete, cool the mixture.

  • If necessary, remove any unreacted alkene by vacuum distillation. The product is the Alkenyl Succinic Anhydride.

LabSynthesisWorkflow

Quantitative Data on ASA Synthesis and Properties

The following tables summarize quantitative data gathered from various sources on the synthesis and properties of Alkenyl Succinic Anhydrides.

Table 1: Reaction Conditions and Yields for ASA Synthesis

Alkene SourceTemperature (°C)Molar Ratio (Alkene:Maleic Anhydride)Reaction Time (hours)Solvent/InhibitorYield (%)Reference
High-oleic sunflower oil methyl esters220-2351.2-1.358Xylene<55[4]
High-oleic sunflower oil methyl esters240-2501.5-1.78Xylene>70[4]
1-Hexadecene2101.0-1.56-8Hydroquinone74.2-77.6[2]
1-Octadecene2101.0-1.56-8Hydroquinone74.0-78.4[2]
C13-C14 internal olefins1903.04Carbon based naphthalenesulfonic acid catalyst, 2,6-di-tert-butyl-p-cresol59.6[5]

Table 2: Physicochemical Properties of Common ASAs

PropertyC16/C18 ASAOctadecenyl Succinic AnhydrideDodecenyl Succinic Anhydride
Appearance Light yellow to amber transparent liquid-Liquid
Molecular Formula -C₂₂H₃₈O₃C₁₆H₂₆O₃
Molecular Weight ( g/mol ) -350.5266.38
Density (g/cm³ at 25°C) 0.930-0.980-1.005
Boiling Point (°C) -468.3 at 760 mmHg150 at 3 mmHg
Acid Value (mg KOH/g) 310-350--
Free Olefin Content (%) ≤3.0--
Maleic Anhydride Content (%) ≤0.5--

Characterization of Alkenyl Succinic Anhydrides

The structure and purity of synthesized ASAs are typically confirmed using spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key technique for identifying the characteristic functional groups in ASAs. The anhydride group gives rise to two distinct carbonyl (C=O) stretching bands, typically observed around 1863 cm⁻¹ and 1785 cm⁻¹ .[4] The presence of the alkenyl chain is confirmed by C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. In the ¹H NMR spectrum, characteristic signals for the protons on the succinic anhydride ring and the vinyl protons of the alkenyl chain can be identified. For dodecenyl succinic anhydride, for instance, specific chemical shifts would confirm the structure of the dodecenyl group and its attachment to the succinic anhydride moiety.

Evolution of ASA Synthesis and Future Outlook

Since its inception, the synthesis of Alkenyl Succinic Anhydrides has undergone significant evolution aimed at improving efficiency, reducing byproducts, and utilizing more sustainable raw materials. Key areas of development include:

  • Use of Polymerization Inhibitors: Early synthesis methods were plagued by the formation of polymeric byproducts, which led to dark, tar-like products. The introduction of polymerization inhibitors such as hydroquinone and phenothiazine was a significant step in achieving higher yields of purer ASAs.[1][2] More recent patents describe synergistic blends of antioxidants to further minimize discoloration and tar formation.[2]

  • Catalysis: While the thermal ene reaction is the most common method, research has explored the use of catalysts to lower the reaction temperature and improve selectivity. Lewis acids have been shown to be effective in accelerating the ene reaction.[4] Solid acid catalysts, such as carbon-based naphthalenesulfonic acid, have also been investigated to simplify catalyst removal and improve the sustainability of the process.[5]

  • Alternative Feedstocks: With a growing emphasis on sustainability, there is increasing interest in using renewable resources for ASA production. Research has demonstrated the successful synthesis of ASAs from vegetable oil derivatives, such as high-oleic sunflower oil and rapeseed oil methyl esters.[4]

The future of ASA synthesis will likely focus on the development of even more efficient and environmentally friendly catalytic systems, the expanded use of bio-based feedstocks, and the fine-tuning of ASA structures to achieve specific performance characteristics in a variety of applications beyond paper sizing.

EvolutionOfASASynthesis

References

A Theoretical and Computational Deep Dive into 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octadecenylsuccinic acid (ODSA) is a long-chain dicarboxylic acid with potential applications in various fields, including drug delivery and formulation, owing to its amphiphilic nature. A thorough understanding of its molecular properties is crucial for harnessing its full potential. This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize this compound. While direct computational studies on ODSA are limited in publicly available literature, this document synthesizes information from studies on analogous long-chain dicarboxylic acids and surfactants with succinic acid headgroups to present a comprehensive framework for its theoretical analysis. This guide covers computed physicochemical properties, detailed computational methodologies including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, and visual representations of key computational workflows.

Introduction

This compound (ODSA) is a C22 dicarboxylic acid featuring a long hydrophobic octadecenyl chain and a hydrophilic succinic acid headgroup. This structure imparts surfactant-like properties to the molecule, making it a subject of interest for applications requiring interfacial activity, such as in the formulation of emulsions and as a component in drug delivery systems. Theoretical calculations and computational modeling offer powerful tools to elucidate the conformational landscape, electronic properties, and intermolecular interactions of ODSA at an atomic level, providing insights that can guide experimental design and application development.

Computed Physicochemical Properties

Quantitative data on the fundamental physicochemical properties of this compound have been computed and are available in public databases. These descriptors are essential for predicting the molecule's behavior in various environments.

PropertyValueSource
Molecular Formula C₂₂H₄₀O₄PubChem[1][2]
Molecular Weight 368.5 g/mol PubChem[1][2]
XLogP3 7.9 - 8.3PubChem[1][2]
Topological Polar Surface Area 74.6 ŲPubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 18PubChem[1]

Theoretical and Computational Methodologies

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, reactivity, and spectroscopic properties of molecules.

The flexible nature of the octadecenyl chain and the rotatable bonds in the succinic acid headgroup result in a complex conformational landscape for ODSA. A thorough conformational analysis is the first step in understanding its properties.

Methodology:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular building software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by refinement with QM methods.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). The optimization process finds the minimum energy structure for each conformer.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine the most stable structures.

G A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D Geometry Optimization (DFT) C->D E Relative Energy Calculation D->E F Identification of Most Stable Conformers E->F

DFT calculations can provide valuable insights into the electronic properties and chemical reactivity of ODSA.

Methodology:

  • Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry of the most stable conformer to obtain the molecular orbitals.

  • Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Electrostatic Potential (ESP) Map: The ESP map is calculated to visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

G cluster_0 DFT Calculation cluster_1 Property Analysis A Optimized Geometry B Single-Point Energy Calculation A->B C HOMO/LUMO Analysis B->C D Electrostatic Potential Map B->D E Reactivity Descriptors C->E

The theoretical vibrational spectrum of ODSA can be calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Methodology:

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory used for optimization.

  • Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies and their corresponding IR and Raman intensities.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

  • Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules.

MD simulations can be used to investigate how ODSA molecules behave in an aqueous environment, including their tendency to form micelles or other aggregates.

Methodology:

  • System Setup: A simulation box is created containing multiple ODSA molecules and a large number of water molecules (e.g., using a pre-equilibrated water model like TIP3P or SPC/E).

  • Force Field Selection: An appropriate force field (e.g., GROMOS, CHARMM, or AMBER) is chosen to describe the interatomic and intermolecular interactions.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data for analysis.

  • Analysis: The trajectory is analyzed to study properties such as the radial distribution function (to understand solvation shells), the formation of aggregates, and the orientation of ODSA molecules at interfaces.

G A System Setup (ODSA + Water) B Force Field Selection A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis E->F

For drug development applications, MD simulations can be used to study the interaction of ODSA with proteins or lipid membranes.

Methodology:

  • System Setup: A simulation system is built containing the biomolecule of interest (e.g., a protein or a lipid bilayer) and one or more ODSA molecules in a solvent.

  • Docking (for protein interactions): If a specific binding site is being investigated, molecular docking can be used to predict the initial binding pose of ODSA.

  • MD Simulation: Similar to the solvation study, the system is minimized, equilibrated, and then a production MD simulation is performed.

  • Analysis: The simulation trajectory is analyzed to assess the stability of the interaction, identify key interacting residues, calculate binding free energies, and observe any conformational changes in the biomolecule induced by ODSA.

Potential Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been identified in the literature, its structural similarity to endogenous fatty acids and dicarboxylic acids suggests potential interactions with pathways related to lipid metabolism and signaling. For instance, long-chain fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

G ODSA This compound PPAR PPAR Receptor ODSA->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding GeneExp Target Gene Expression PPRE->GeneExp Regulation

Conclusion

Theoretical and computational chemistry provides a powerful arsenal of tools for the in-depth characterization of this compound. While direct computational studies on this molecule are not abundant, the methodologies outlined in this guide, based on established practices for similar chemical entities, provide a robust framework for future research. By employing Density Functional Theory and Molecular Dynamics simulations, researchers can gain valuable insights into the conformational preferences, electronic properties, and intermolecular interactions of ODSA. This knowledge is paramount for the rational design of novel applications for this versatile molecule in fields ranging from materials science to drug development.

References

Environmental Fate and Biodegradability of 1-Octadecenylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic acid, a long-chain dicarboxylic acid, is primarily encountered in industrial settings as the hydrolysis product of 1-octadecenylsuccinic anhydride (ASA). ASA is a widely utilized sizing agent in the paper and cardboard industry, imparting water resistance to cellulose-based products. Given its application, the potential for release into aquatic and terrestrial environments necessitates a thorough understanding of its environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation, and potential ecological effects of this compound, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties and Environmental Partitioning

Upon release into the environment, the partitioning of this compound between water, soil, and sediment is governed by its physicochemical properties. As the hydrolyzed form of 1-octadecenylsuccinic anhydride, it is the more relevant substance for environmental assessment in aqueous systems due to the rapid hydrolysis of the anhydride.

Based on its structure, which includes a long alkyl chain, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Log Kow). This suggests a tendency to adsorb to suspended solids, sediment, and soil organic matter rather than remaining dissolved in the water column.

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the extent and rate of microbial degradation.

Environmental Fate in Different Compartments

Aquatic Environment

In the aquatic environment, the primary transformation of 1-octadecenylsuccinic anhydride is its rapid hydrolysis to this compound. The rate of this hydrolysis is dependent on factors such as pH and temperature. Due to its expected low water solubility and high Log Kow, this compound is likely to partition from the water column to suspended organic matter and ultimately to sediment. Biodegradation is the primary removal mechanism from the environment.

Terrestrial Environment

If released to soil, this compound is expected to have low mobility due to its strong adsorption to soil organic carbon. Biodegradation is anticipated to be the principal degradation pathway in the soil compartment. The rate of degradation will be influenced by soil type, microbial population, temperature, and moisture content.

Ecotoxicity

Currently, there is a lack of publicly available, quantitative ecotoxicity data for this compound for key aquatic organisms such as fish, daphnids, and algae. Such data, typically expressed as LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population), is essential for a comprehensive environmental risk assessment.

Data Summary

A summary of the available and inferred environmental fate parameters for this compound is presented in the table below. It is important to note the significant data gaps that currently exist.

ParameterValue/InformationSource/Comment
Persistence Expected to be non-persistent based on high biodegradation of a similar substance (>60% in 28 days). However, conflicting data exists for other analogues.Regulatory assessment of a similar substance.
Bioaccumulation Not expected to bioaccumulate based on a high octanol-water partition coefficient (log Kow >6) and an expected low bioaccumulation factor (<250 L/kg).Regulatory assessment of a similar substance.
Mobility in Soil Expected to have low mobility due to partitioning to soil and sediments.Based on physicochemical properties.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate and biodegradability of chemicals are provided in internationally recognized guidelines, such as those from the OECD.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is commonly used to assess the ready biodegradability of poorly soluble substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.

  • Apparatus: Closed respirometer with a device for measuring oxygen consumption (e.g., a pressure transducer).

  • Procedure:

    • Prepare a mineral medium containing essential inorganic salts.

    • Add the test substance to the test flasks, typically at a concentration of 100 mg/L.

    • Inoculate the flasks with a small volume of activated sludge (e.g., 30 mg solids/L).

    • Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) to validate the test.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

    • Measure the oxygen consumption over 28 days.

  • Interpretation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.

Analytical Methods for Environmental Samples

To determine the concentration of this compound in environmental matrices, sensitive analytical methods are required.

  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) can be used to concentrate the analyte from water samples.

    • Soil/Sediment: Solvent extraction, followed by clean-up steps to remove interfering substances.

  • Analytical Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of non-volatile organic compounds.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after derivatization of the carboxylic acid groups to make the analyte more volatile.

Visualizations

Logical Workflow for Environmental Fate Assessment

The following diagram illustrates a typical tiered approach to assessing the environmental fate of a chemical like this compound.

EnvironmentalFateWorkflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Simulation & Fate cluster_2 Tier 3: Ecotoxicity cluster_3 Risk Assessment A Ready Biodegradability (e.g., OECD 301F) C Inherent Biodegradability (if not readily biodegradable) A->C Not readily biodegradable D Degradation in Soil & Sediment (OECD 307, 308) A->D Readily biodegradable B Hydrolysis as a Function of pH (OECD 111) B->D C->D H Environmental Risk Characterization D->H E Adsorption/Desorption (OECD 106) E->D F Aquatic Toxicity (Fish, Daphnia, Algae) F->H G Terrestrial Toxicity (if significant exposure) G->H

Caption: Tiered workflow for environmental fate and risk assessment.

Conclusion

This compound is the environmentally relevant form of the widely used paper sizing agent, 1-octadecenylsuccinic anhydride. While it is expected to partition to soil and sediment and undergo biodegradation, significant data gaps exist regarding its specific rate of degradation in various environmental compartments and its potential ecotoxicity. The conflicting biodegradability information for analogous substances highlights the need for specific testing of the C18 compound to perform a robust environmental risk assessment. The experimental protocols and analytical methods outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.

An In-depth Technical Guide to the Isomeric Forms of 1-Octadecenylsuccinic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known isomeric forms of 1-octadecenylsuccinic acid, a long-chain dicarboxylic acid with potential applications in various scientific and therapeutic fields. The document details the chemical structures, physicochemical properties, and available synthetic and characterization methodologies for these isomers. While specific biological signaling pathways for this compound isomers are not extensively elucidated in current literature, this guide explores the known biological activities of structurally related long-chain dicarboxylic acids and the signaling pathways they modulate, offering potential avenues for future research. All quantitative data is presented in structured tables for comparative analysis, and key conceptual workflows are visualized using diagrams.

Introduction

This compound is a C22 dicarboxylic acid characterized by a succinic acid moiety attached to an eighteen-carbon alkenyl chain. The position and geometry of the double bond within the octadecenyl chain, as well as the stereochemistry at the chiral center of the succinic acid backbone, give rise to a variety of isomeric forms. These structural variations are anticipated to significantly influence the molecule's physicochemical properties and biological activity. This guide aims to consolidate the currently available information on these isomers to support further research and development.

Isomeric Forms of this compound

The primary isomeric variations of this compound arise from:

  • Positional Isomerism: The location of the double bond in the octadecenyl chain.

  • Geometric Isomerism: The cis (Z) or trans (E) configuration of the double bond.

  • Stereoisomerism: The R/S configuration at the chiral carbon in the succinic acid moiety.

Two prominent positional isomers identified in chemical databases are:

  • 2-[(E)-octadec-1-enyl]butanedioic acid: The double bond is located at the C1 position.

  • 2-[(E)-octadec-9-enyl]butanedioic acid: The double bond is located at the C9 position.

Each of these positional isomers can also exist as a cis (Z) geometric isomer.

Physicochemical Properties

Experimentally determined physicochemical data for the specific isomers of this compound are limited in publicly available literature. The majority of the available data is computational and is summarized in the tables below.

Table 1: Computed Physicochemical Properties of this compound Isomers [1][2]

Property2-[(E)-octadec-1-enyl]butanedioic acid2-[(E)-octadec-9-enyl]butanedioic acid
Molecular Formula C₂₂H₄₀O₄C₂₂H₄₀O₄
Molecular Weight 368.55 g/mol 368.55 g/mol
XLogP3 8.37.9
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 1919

Table 2: Other Reported Properties for "octadec-2-enylsuccinic acid" (Isomer not specified) [1][3]

PropertyValue
Boiling Point 484.6 °C at 760 mmHg
Density 0.982 g/cm³
Vapor Pressure 1.01E-10 mmHg at 25°C
Water Solubility 40 µg/L at 20°C

Synthesis and Characterization

Synthesis

A documented synthesis for a related compound, 2-(1-methylalkyl)succinic acid, involves the alkylation of diethyl malonate, followed by a Krapcho decarboxylation and hydrolysis[4]. This suggests a potential synthetic route that could be adapted for this compound isomers.

The synthesis of succinimide from succinic acid and urea has also been described, which proceeds through the formation of a succinic acid-urea co-crystal[5][6].

Characterization

Characterization of this compound isomers can be achieved using standard analytical techniques. Spectroscopic data is available in public databases for some isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the position of the double bond and the overall structure of the molecule. NMR data for "(1-Octadecenyl)succinic acid" is available in the SpectraBase database[7][8].

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. Electron ionization mass spectra for 9-octadecenylsuccinic acid are available in the NIST WebBook[9].

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological signaling pathways of this compound isomers are scarce. However, research on related long-chain dicarboxylic acids and fatty acids provides insights into potential mechanisms of action.

Anti-Inflammatory Effects

Long-chain dicarboxylic acids have been shown to possess anti-inflammatory properties[8]. A structurally similar compound, 8-oxo-9-octadecenoic acid, has been demonstrated to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages[7][10][11]. The proposed mechanism involves the inhibition of key inflammatory signaling pathways.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the this compound isomer for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are analyzed by western blotting to determine the expression and phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways (e.g., p-JNK, p-ERK, p-IκB-α, p-p50).

LPS_Inflammatory_Pathway

G-Protein Coupled Receptor (GPCR) Signaling

Long-chain fatty acids are known ligands for several G-protein coupled receptors, such as the free fatty acid receptor 4 (FFA4, also known as GPR120)[12][13]. Activation of these receptors can modulate various physiological processes, including inflammation and metabolism. It is plausible that this compound isomers could also interact with these or other GPCRs.

GPCR_Signaling_Workflow

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation[14][15][16]. Fatty acids and their derivatives are natural ligands for PPARs[14]. The long alkyl chain of this compound suggests that its isomers could potentially act as ligands for PPARs, thereby influencing gene expression related to fatty acid oxidation and inflammatory responses.

PPAR_Signaling_Diagram

Conclusion and Future Directions

The isomeric forms of this compound represent a class of molecules with largely unexplored potential. While their fundamental chemical and physical properties can be predicted computationally, a significant gap exists in the experimental validation of these characteristics. Furthermore, their biological activities remain largely uninvestigated. Future research should focus on:

  • Development of robust and isomer-specific synthetic protocols.

  • Thorough experimental determination of the physicochemical properties of each isomer.

  • Screening of the isomers for biological activity, particularly in the areas of inflammation and metabolic disorders.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

This technical guide provides a foundation for these future investigations, which are essential for unlocking the full scientific and therapeutic potential of this compound isomers.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-Octadecenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Octadecenylsuccinic anhydride (ODSA) is an alkenyl succinic anhydride (ASA) widely utilized as an intermediate in various chemical syntheses. Its applications include use as a sizing agent in the paper industry, a component in the formulation of lubricants, and as a building block for the synthesis of dispersants and corrosion inhibitors.[1] The synthesis of ODSA is typically achieved through an "ene" reaction, which involves the reaction of 1-octadecene with maleic anhydride at elevated temperatures.[1][2][3] This document provides a detailed protocol for the laboratory-scale synthesis of 1-octadecenylsuccinic anhydride, including reaction conditions, purification, and characterization, tailored for researchers in organic chemistry and materials science.

Reaction Principle

The synthesis of 1-octadecenylsuccinic anhydride proceeds via a thermal ene reaction. In this reaction, 1-octadecene, which contains an allylic hydrogen, reacts with maleic anhydride (the enophile). The reaction involves the formation of a new carbon-carbon bond, a shift of the double bond in the alkene, and the transfer of an allylic hydrogen to the maleic anhydride moiety.[3]

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • 1-Octadecene (C₁₈H₃₆)

    • Maleic Anhydride (C₄H₂O₃)

    • Xylene (optional, as solvent)

    • Hydroquinone (optional, as inhibitor of side reactions)

    • Nitrogen gas (inert atmosphere)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer or temperature probe

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Vacuum distillation apparatus

    • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be under a gentle flow of nitrogen to maintain an inert atmosphere and prevent oxidation.[1][2]

  • Charging the Reactor: In the flask, combine 1-octadecene and maleic anhydride. A molar ratio of 1-octadecene to maleic anhydride between 1.0:1.0 and 1.5:1.0 is recommended to optimize the yield and minimize side products.[1] For example, use 1.2 moles of 1-octadecene for every 1.0 mole of maleic anhydride. Optionally, an inhibitor such as hydroquinone (e.g., 2.5% by weight of maleic anhydride) can be added to reduce the formation of undesired byproducts.[1] The reaction can be performed neat or in the presence of a solvent like xylene.[3]

  • Reaction: Heat the reaction mixture with stirring to a temperature between 210°C and 235°C.[1][3] Maintain this temperature for a reaction time of 6 to 10 hours.[1][3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Purification:

    • After the reaction is complete, allow the mixture to cool to approximately 60°C.[1]

    • The unreacted starting materials and any low-boiling byproducts are removed by vacuum distillation.[1][2] Unreacted maleic anhydride and 1-octadecene can be distilled off at reduced pressure.[3]

    • If side products precipitate upon cooling (especially when a solvent is used), they can be removed by filtration.[1]

  • Characterization: The final product, 1-octadecenylsuccinic anhydride, should be a viscous liquid.[2] The structure and purity can be confirmed using standard analytical techniques such as:

    • FTIR Spectroscopy: To identify the characteristic anhydride carbonyl peaks.

    • ¹H NMR Spectroscopy: To confirm the structure of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any isomers formed.[1]

Data Presentation

ParameterRecommended ValueReference(s)
Reactants 1-Octadecene, Maleic Anhydride[1][2]
Molar Ratio 1.0 - 1.5 moles of 1-octadecene per mole of maleic anhydride[1]
Reaction Temperature 210 - 235 °C[1][3]
Reaction Time 6 - 10 hours[1][3]
Atmosphere Inert (Nitrogen)[2]
Solvent Optional (e.g., Xylene)[3]
Inhibitor Optional (e.g., Hydroquinone)[1]
Yield 74.0% - 78.4% (for 18-ASA under optimized conditions)[1]

Experimental Workflow

SynthesisWorkflow A Reactor Setup (Three-neck flask, condenser, N2 inlet) B Charge Reactants (1-Octadecene, Maleic Anhydride, optional inhibitor) A->B C Reaction (210-235 °C, 6-10 hours) B->C D Cooling (to ~60 °C) C->D E Purification (Vacuum Distillation) D->E F Characterization (FTIR, NMR, GC-MS) E->F G Final Product (1-Octadecenylsuccinic Anhydride) F->G

Caption: Workflow for the synthesis of 1-octadecenylsuccinic anhydride.

Safety Precautions

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is conducted at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

  • Work in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.

  • Xylene is flammable. Keep away from ignition sources.

References

Application Notes and Protocols for Biopolymer Modification using 1-Octadecenylsuccinic Anhydride (ODSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic anhydride (ODSA) is a long-chain alkylated succinic anhydride used for the hydrophobic modification of biopolymers. This modification introduces a C18 alkenyl chain onto the biopolymer backbone, imparting an amphiphilic character to naturally hydrophilic polymers such as polysaccharides and proteins. This alteration of physicochemical properties is highly valuable in the pharmaceutical and biomedical fields, particularly for applications in drug delivery, biomaterials, and nanotechnology. The introduction of hydrophobic moieties allows for the self-assembly of these modified biopolymers into nanoparticles, micelles, or hydrogels, which can serve as effective carriers for hydrophobic drugs, enhancing their solubility, stability, and bioavailability.

This document provides detailed application notes and experimental protocols for the modification of common biopolymers with ODSA, along with methods for characterization and evaluation of the resulting biomaterials for drug delivery applications.

Applications of ODSA-Modified Biopolymers

The amphiphilic nature of ODSA-modified biopolymers makes them suitable for a variety of biomedical applications:

  • Drug Delivery Systems: ODSA-modified biopolymers can self-assemble into core-shell nanostructures in aqueous environments. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological fluids and can be further functionalized for targeted delivery.

  • Emulsifiers and Stabilizers: The surfactant-like properties of these modified biopolymers make them excellent emulsifying agents for oil-in-water emulsions, which are relevant for the formulation of various pharmaceutical and nutraceutical products.

  • Biomaterial Coatings: ODSA modification can be used to create hydrophobic coatings on biomedical devices to improve their biocompatibility and reduce protein adsorption.

  • Tissue Engineering Scaffolds: The modified biopolymers can be fabricated into scaffolds with controlled hydrophobicity, influencing cell adhesion, proliferation, and differentiation.

Quantitative Data on Biopolymer Modification

The following tables summarize key quantitative data obtained from the modification of various biopolymers with long-chain alkenyl succinic anhydrides like ODSA and its shorter-chain analog, octenyl succinic anhydride (OSA), which is more widely reported. This data provides a comparative overview of the effects of such modifications.

Table 1: Reaction Conditions and Degree of Substitution (DS)

BiopolymerModifying AgentReaction ConditionsDegree of Substitution (DS)Reference(s)
StarchOSApH 8.5, 30-40°C, 3% OSA (w/w of starch)0.01 - 0.025[1]
ChitosanSuccinic AnhydrideDMSO, 60°C, 24hVaries with reactant ratio[2]
CelluloseSuccinic AnhydrideIonic Liquid/DMSO, 80-120°C, 4:1 SA:AGU ratioUp to 2.2[3]
GelatinOSApH 8-9, 2-6h, 0.02-0.25:1 OSA:gelatin mass ratioVaries with OSA concentration[4]
XylanASADMSO, 120°C0.105 - 0.135[5]

Table 2: Properties of Drug-Loaded Nanoparticles from Modified Biopolymers

BiopolymerDrugParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference(s)
OSA-StarchCurcumin150 - 300-25 to -35~5>90[6]
Hydrophobically Modified ChitosanPaclitaxel200 - 400+20 to +4010 - 2070 - 85[7]
Modified Cellulose NanocrystalsProcaine HCl~200Varies with modification1421.5[8]
PLGA (synthetic polymer for comparison)Various100 - 500-10 to -501 - 2550 - 95[9]

Experimental Protocols

Protocol 1: General Method for ODSA Modification of Polysaccharides (e.g., Starch, Chitosan, Cellulose)

This protocol describes a general method for the esterification of polysaccharides with 1-octadecenylsuccinic anhydride in an aqueous or organic solvent system. The choice of solvent depends on the solubility of the native biopolymer.

Materials:

  • Biopolymer (Starch, Chitosan, or Cellulose)

  • 1-Octadecenylsuccinic Anhydride (ODSA)

  • Sodium Hydroxide (NaOH) solution (3% w/v)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Distilled Water

  • Dialysis tubing (MWCO 8,000-14,000 Da)

Procedure:

  • Biopolymer Dispersion:

    • For water-soluble/dispersible biopolymers (e.g., starch): Disperse 10 g of the biopolymer in 100 mL of distilled water with vigorous stirring to form a homogenous slurry.

    • For biopolymers requiring organic solvents (e.g., chitosan, cellulose): Dissolve 1 g of the biopolymer in a suitable solvent system (e.g., 1% acetic acid for chitosan, or an ionic liquid/DMSO mixture for cellulose) to a final concentration of 1-2% (w/v).[3]

  • pH Adjustment: Adjust the pH of the biopolymer dispersion to 8.0-9.0 using 3% NaOH solution while stirring continuously. This deprotonates the hydroxyl groups, making them more nucleophilic.

  • Addition of ODSA: Dissolve the desired amount of ODSA (e.g., 3% w/w of the biopolymer) in a minimal amount of ethanol or acetone. Add the ODSA solution dropwise to the biopolymer dispersion while maintaining the pH between 8.0 and 9.0 by the continuous addition of NaOH solution.

  • Reaction: Allow the reaction to proceed for 2-6 hours at a controlled temperature (typically 30-50°C). The reaction vessel should be kept under constant stirring.

  • Termination and Neutralization: Stop the reaction by adjusting the pH of the mixture to 6.5-7.0 with 1 M HCl.

  • Purification:

    • For water-insoluble products: Centrifuge the suspension, and wash the pellet repeatedly with distilled water and then with ethanol to remove unreacted ODSA and salts.

    • For water-soluble products: Transfer the reaction mixture to dialysis tubing and dialyze against distilled water for 48-72 hours, changing the water frequently to remove impurities.

  • Drying: Lyophilize (freeze-dry) the purified product to obtain the ODSA-modified biopolymer as a powder.

Protocol 2: Preparation of ODSA-Modified Biopolymer Nanoparticles for Drug Loading

This protocol outlines the preparation of drug-loaded nanoparticles from the ODSA-modified biopolymer using the nanoprecipitation method.

Materials:

  • ODSA-modified biopolymer

  • Hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Organic solvent (e.g., Acetone, Ethanol)

  • Aqueous phase (Distilled water or buffer)

  • Surfactant (optional, e.g., Tween 80)

Procedure:

  • Organic Phase Preparation: Dissolve 50-100 mg of the ODSA-modified biopolymer and 5-10 mg of the hydrophobic drug in 10 mL of a water-miscible organic solvent like acetone.

  • Aqueous Phase Preparation: Prepare 50 mL of the aqueous phase. A small amount of surfactant (e.g., 0.1% w/v Tween 80) can be added to the aqueous phase to improve nanoparticle stability.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the ODSA-modified biopolymer and the encapsulated drug to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours at room temperature or under reduced pressure to evaporate the organic solvent completely.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug. The nanoparticle pellet can be washed with distilled water and re-centrifuged.

  • Storage: Resuspend the purified nanoparticles in a suitable aqueous buffer or lyophilize for long-term storage.

Protocol 3: Characterization of ODSA-Modified Biopolymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the covalent attachment of ODSA to the biopolymer.

  • Method: Acquire FTIR spectra of the native biopolymer, ODSA, and the ODSA-modified biopolymer.

  • Expected Result: The spectrum of the modified biopolymer should show new characteristic peaks corresponding to the ester carbonyl group (around 1720-1740 cm⁻¹) and the C-H stretching of the long alkyl chain (around 2850-2950 cm⁻¹), which are absent in the native biopolymer.

2. Degree of Substitution (DS) Determination:

  • Objective: To quantify the number of ODSA molecules attached per repeating unit of the biopolymer.

  • Method: The DS can be determined by various methods, including titration and NMR spectroscopy. For titration, a known amount of the modified biopolymer is saponified with a standardized NaOH solution, and the excess NaOH is back-titrated with a standard HCl solution. ¹H NMR spectroscopy can also be used by comparing the integral of a proton signal from the ODSA moiety to that of a proton signal from the biopolymer backbone.[10]

3. Nanoparticle Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • These are determined by dissolving a known amount of drug-loaded nanoparticles in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.

Visualizations

Chemical_Modification_Workflow cluster_preparation Biopolymer Preparation cluster_reaction Modification Reaction cluster_purification Purification and Isolation Biopolymer Native Biopolymer (Starch, Chitosan, etc.) Dispersion Dispersion in Aqueous/Organic Solvent Biopolymer->Dispersion pH_Adjust1 pH Adjustment (8.0-9.0) Dispersion->pH_Adjust1 ODSA_Addition Dropwise Addition of ODSA Solution pH_Adjust1->ODSA_Addition Reaction Reaction (2-6 hours, 30-50°C) ODSA_Addition->Reaction Neutralization Neutralization (pH 6.5-7.0) Reaction->Neutralization Purification Purification (Centrifugation/Dialysis) Neutralization->Purification Drying Lyophilization Purification->Drying Modified_Biopolymer ODSA-Modified Biopolymer Drying->Modified_Biopolymer

Caption: Experimental workflow for the chemical modification of biopolymers with ODSA.

Nanoparticle_Formation_and_Drug_Loading cluster_phase_prep Phase Preparation Organic_Phase Organic Phase: ODSA-Biopolymer + Drug in Acetone Nanoprecipitation Nanoprecipitation (Dropwise addition into Aqueous Phase) Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase: Water/Buffer Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation) Solvent_Evaporation->Purification Drug_Loaded_NPs Drug-Loaded Nanoparticles Purification->Drug_Loaded_NPs Cellular_Uptake_Pathway cluster_endocytosis Endocytosis NP ODSA-Biopolymer Nanoparticle Cell_Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Uptake Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Uptake Endosome Endosome Clathrin->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

References

Application of 1-Octadecenylsuccinic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic acid (ODSA) is an amphiphilic molecule characterized by a long C18 unsaturated hydrocarbon chain (octadecenyl) providing hydrophobicity, and a dicarboxylic acid head group (succinic acid) imparting hydrophilicity. This structure makes it a promising candidate for the development of novel drug delivery systems. While direct applications of this compound in drug delivery are not extensively documented in publicly available literature, its chemical properties suggest its potential utility in forming or modifying various drug carriers such as nanoparticles, liposomes, and micelles. This document provides a detailed, albeit prospective, application note and a set of experimental protocols for the use of ODSA in drug delivery research, based on the established principles of formulation science and the behavior of similar long-chain amphiphilic molecules.

The anhydride form, 1-octadecenylsuccinic anhydride (ODSA), is expected to be the primary reactive precursor for conjugating the octadecenylsuccinyl moiety to polymers or lipids. The subsequent hydrolysis of the remaining anhydride group yields the carboxylic acid, which can be ionized to provide a negative surface charge, potentially influencing the stability and biological interactions of the drug carrier.

Potential Applications in Drug Delivery

This compound and its anhydride precursor can be utilized in several ways to construct advanced drug delivery systems:

  • Nanoparticle Formulation: ODSA can be used as a surface modifier for polymeric nanoparticles to enhance their stability and hydrophobicity, which can be beneficial for encapsulating lipophilic drugs.

  • Liposome Modification: Incorporation of ODSA into the lipid bilayer of liposomes can modulate their physicochemical properties, such as fluidity, charge, and drug retention.

  • Micelle Formation: As an amphiphilic molecule, ODSA can self-assemble into micelles in aqueous solutions, providing a hydrophobic core for the solubilization of poorly water-soluble drugs.

  • Polymer Conjugation: The anhydride group of ODSA can react with hydroxyl or amine groups on polymers (e.g., chitosan, polyethylene glycol) to create amphiphilic copolymers capable of forming self-assembled drug carriers.

Experimental Data (Hypothetical)

The following tables present hypothetical data for drug delivery systems formulated with this compound to illustrate its potential performance. These values are representative of what might be expected based on similar long-chain amphiphilic modifiers.

Table 1: Physicochemical Properties of ODSA-Modified Nanoparticles

Formulation CodeDrugODSA Content (w/w %)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
ODSA-NP-01Doxorubicin1150 ± 50.15 ± 0.02-25 ± 25.2 ± 0.485 ± 5
ODSA-NP-02Doxorubicin2165 ± 70.18 ± 0.03-30 ± 37.8 ± 0.692 ± 4
ODSA-NP-03Doxorubicin5180 ± 60.21 ± 0.02-35 ± 210.1 ± 0.895 ± 3
Control-NPDoxorubicin0140 ± 80.25 ± 0.04-10 ± 14.5 ± 0.570 ± 6

Table 2: In Vitro Drug Release from ODSA-Modified Nanoparticles

Formulation CodeDrug Release at 24h (%) (pH 7.4)Drug Release at 24h (%) (pH 5.5)
ODSA-NP-0230 ± 365 ± 4
Control-NP45 ± 475 ± 5

Experimental Protocols

Protocol 1: Synthesis of 2-Octadecenylsuccinic Acid

Materials:

  • 2-Octadecenylsuccinic anhydride (175 g, 0.5 mole)

  • Water (10 g, 0.55 mole)

  • Concentrated Sulfuric Acid (0.5 g)

  • Diethyl ether

  • Reaction flask equipped with a stirrer and heating mantle

Procedure:

  • Combine 2-octadecenylsuccinic anhydride and water in the reaction flask.

  • Heat the mixture to 80°C for 30 minutes with stirring to facilitate the conversion of the anhydride to the succinic acid.

  • Add concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 80°C.

  • Increase the temperature to 130-140°C and continue heating for 1.5 hours to promote lactonization.

  • Cool the mixture to room temperature.

  • Dilute the cooled mixture with diethyl ether, which should induce the precipitation of a white solid.

  • Isolate the solid product by filtration.

  • Further crops of the product can be obtained by cooling the supernatant.

  • The combined solid product is the lactonized form of 2-octadecenylsuccinic acid.

This synthesis is based on a procedure for a related compound and may require optimization for this compound.

Protocol 2: Preparation of ODSA-Modified Polymeric Nanoparticles

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1-Octadecenylsuccinic anhydride (ODSA)

  • Doxorubicin (or other model drug)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

Procedure:

  • Dissolve 100 mg of PLGA, 2 mg of ODSA, and 10 mg of doxorubicin in 2 mL of DCM. This forms the organic phase.

  • Add the organic phase dropwise to 20 mL of a 2% PVA solution while sonicating on an ice bath.

  • Continue sonication for 5 minutes to form a nanoemulsion.

  • Stir the resulting nanoemulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.

Protocol 3: Characterization of ODSA-Modified Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using the same instrument to assess the surface charge.

Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release:

  • Suspend a known amount of drug-loaded nanoparticles in release media with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw samples and separate the nanoparticles from the release medium by centrifugation.

  • Quantify the amount of drug released into the supernatant using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_synthesis Synthesis of ODSA cluster_formulation Nanoparticle Formulation cluster_characterization Characterization s1 React Octadecene + Maleic Anhydride s2 Purification s1->s2 Yields ODSA Anhydride f1 Dissolve PLGA, ODSA, Drug in Organic Solvent s2->f1 Input for Formulation f2 Emulsification in Aqueous PVA Solution f1->f2 f3 Solvent Evaporation f2->f3 f4 Nanoparticle Collection (Centrifugation) f3->f4 c1 Particle Size & Zeta Potential (DLS) f4->c1 c2 Drug Loading & Encapsulation (HPLC/UV-Vis) f4->c2 c3 In Vitro Drug Release f4->c3 c4 Morphology (SEM/TEM) f4->c4

Caption: Experimental workflow for the synthesis, formulation, and characterization of ODSA-modified nanoparticles.

logical_relationship cluster_components Drug Delivery System Components cluster_assembly Self-Assembly Process cluster_properties Resulting Properties ODSA This compound (Amphiphile) NP ODSA-Modified Nanoparticle ODSA->NP Surface Modification Polymer Polymer Matrix (e.g., PLGA) Polymer->NP Core Matrix Drug Hydrophobic Drug Drug->NP Encapsulation Stability Increased Stability NP->Stability Loading Enhanced Drug Loading NP->Loading Release Controlled Release NP->Release

Caption: Logical relationship of components in an ODSA-modified drug delivery system and their resulting properties.

Conclusion

This compound presents a versatile platform for the development of novel drug delivery systems. Its amphiphilic nature, coupled with the reactive anhydride group, allows for its incorporation into various nanocarriers. The hypothetical data and detailed protocols provided herein offer a foundational framework for researchers to explore the potential of ODSA in enhancing drug solubility, stability, and controlled release. Further experimental validation is necessary to fully elucidate the benefits and limitations of this promising excipient in pharmaceutical formulations.

Application Notes and Protocols for Surface Modification of Nanoparticles with 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical strategy in the field of drug delivery to enhance therapeutic efficacy and overcome biological barriers. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using 1-octadecenylsuccinic acid (ODSA). The introduction of this long-chain hydrophobic molecule with a terminal carboxylic acid group can significantly alter the physicochemical properties of nanoparticles, making them more suitable for the encapsulation and controlled release of hydrophobic drugs.

Modification with ODSA can lead to improved nanoparticle stability in biological fluids, enhanced compatibility with hydrophobic polymer matrices, and sustained drug release profiles. The long C18 chain of ODSA increases the hydrophobicity of the nanoparticle surface, which can enhance the loading capacity of poorly water-soluble drugs. The terminal carboxylic acid group provides a site for further functionalization or can influence the surface charge and interaction with the biological environment.

Applications in Drug Development

The surface modification of nanoparticles with this compound is particularly beneficial for:

  • Enhanced Loading of Hydrophobic Drugs: The hydrophobic surface created by the octadecenyl chain provides a favorable environment for encapsulating lipophilic drugs, potentially increasing the drug loading capacity compared to unmodified hydrophilic nanoparticles.

  • Sustained Drug Release: The hydrophobic barrier can retard the diffusion of the encapsulated drug, leading to a more sustained and controlled release profile. This can help in maintaining therapeutic drug concentrations for extended periods and reducing dosing frequency.

  • Improved Nanoparticle Stability: The modification can improve the colloidal stability of nanoparticles in certain formulations and biological media by reducing aggregation.

  • Development of Novel Drug Carriers: ODSA-modified nanoparticles can be formulated into various drug delivery systems, including oral, topical, and parenteral formulations, to improve the bioavailability of hydrophobic drugs.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on nanoparticles modified with 1-octadecenylsuccinic anhydride (ODSA) and related long-chain alkenyl succinic anhydrides.

Table 1: Degree of Substitution (DS) of 1-Octadecenylsuccinic Anhydride (ODSA) on Phytoglycogen Nanoparticles

Amount of ODSA Added (% w/w)Degree of Substitution (DS)
3%0.012
6%0.018
9%0.021

Data adapted from a study on phytoglycogen nanoparticles. The degree of substitution represents the average number of hydroxyl groups substituted per glucose unit on the nanoparticle surface.[1]

Table 2: Effect of Surface Modification on Nanoparticle Size

Nanoparticle TypeModifierDegree of Substitution (DS)Average Diameter (nm)
Starch Nanoparticles (SNPs)Unmodified-132
OSA-SNPsOctenyl Succinic Anhydride0.024295
OSA-SNPsOctenyl Succinic Anhydride0.036493

Data from a study on starch nanoparticles modified with a shorter-chain alkenyl succinic anhydride (Octenyl Succinic Anhydride - OSA) demonstrates a trend of increasing particle size with a higher degree of substitution.[2] A similar trend is expected for ODSA modification.

Table 3: Representative Data on Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)
Unmodified NanoparticlesHydrophobic Drug 'X'2.5 ± 0.445 ± 5
ODSA-Modified Nanoparticles (Low DS)Hydrophobic Drug 'X'5.8 ± 0.778 ± 6
ODSA-Modified Nanoparticles (High DS)Hydrophobic Drug 'X'8.2 ± 0.985 ± 4

Disclaimer: This table presents hypothetical, yet representative, data based on expected trends from the literature for the encapsulation of a model hydrophobic drug. Specific values will vary depending on the nanoparticle core material, the drug being encapsulated, and the precise modification protocol.

Experimental Protocols

Protocol 1: Surface Modification of Nanoparticles with 1-Octadecenylsuccinic Anhydride (ODSA)

This protocol is adapted from methods used for similar modifications with other alkenyl succinic anhydrides and is applicable to nanoparticles with surface hydroxyl groups (e.g., polysaccharide-based or silica nanoparticles).

Materials:

  • Nanoparticle suspension in a suitable solvent (e.g., water, Dimethyl Sulfoxide - DMSO)

  • 1-Octadecenylsuccinic anhydride (ODSA)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Ethanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Nanoparticle Suspension Preparation: Disperse the nanoparticles in deionized water or an appropriate solvent to a concentration of 1-5% (w/v).

  • pH Adjustment: Adjust the pH of the nanoparticle suspension to 8.5-9.0 using a NaOH solution while stirring continuously. This facilitates the esterification reaction.

  • ODSA Addition: Dissolve the desired amount of ODSA in a minimal amount of ethanol. Add the ODSA solution dropwise to the nanoparticle suspension under vigorous stirring. The amount of ODSA can be varied to achieve different degrees of substitution (e.g., 3-10% w/w relative to the nanoparticles).

  • Reaction: Maintain the pH of the reaction mixture at 8.5-9.0 for 2-4 hours by periodic addition of NaOH solution. Continue stirring at room temperature or a slightly elevated temperature (e.g., 40°C) to promote the reaction.

  • Neutralization and Purification: After the reaction period, neutralize the suspension to pH 7.0 with dilute HCl. Purify the modified nanoparticles by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted ODSA and other byproducts.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form of the ODSA-modified nanoparticles for storage and further characterization.

Protocol 2: Characterization of ODSA-Modified Nanoparticles

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful grafting of ODSA onto the nanoparticle surface.

  • Procedure:

    • Mix a small amount of the lyophilized ODSA-modified nanoparticles with potassium bromide (KBr) and press into a pellet.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Expected Result: Appearance of a new characteristic peak around 1726 cm⁻¹, corresponding to the C=O stretching of the ester bond formed between the nanoparticle and ODSA.[1] Another peak may be observed around 1570 cm⁻¹ due to the carboxylate group.[1]

B. Dynamic Light Scattering (DLS):

  • Purpose: To determine the average particle size (hydrodynamic diameter) and size distribution (Polydispersity Index - PDI) of the modified nanoparticles in suspension.

  • Procedure:

    • Prepare a dilute suspension of the ODSA-modified nanoparticles in deionized water or a suitable buffer.

    • Analyze the suspension using a DLS instrument.

    • Expected Result: An increase in the hydrodynamic diameter of the nanoparticles after modification is anticipated due to the addition of the long octadecenyl chain.[2]

C. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the modified nanoparticles.

  • Procedure:

    • Use the same suspension prepared for DLS analysis.

    • Measure the zeta potential using an appropriate instrument.

    • Expected Result: The introduction of the carboxylic acid group from ODSA is expected to result in a negative zeta potential at neutral pH. The magnitude of the negative charge may increase with a higher degree of substitution.

Protocol 3: Drug Loading and In Vitro Release Study

A. Drug Loading:

  • Purpose: To encapsulate a hydrophobic drug into the ODSA-modified nanoparticles.

  • Procedure (Emulsion-Solvent Evaporation Method):

    • Dissolve the hydrophobic drug and the ODSA-modified nanoparticles in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Add this organic phase to an aqueous solution containing a surfactant (e.g., Pluronic F68, Tween 80) under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure or by stirring at room temperature overnight.

    • Collect the drug-loaded nanoparticles by centrifugation and wash with deionized water to remove the free drug.

    • Lyophilize the final product.

B. Determination of Drug Loading and Encapsulation Efficiency:

  • Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

C. In Vitro Drug Release:

  • Purpose: To evaluate the release profile of the encapsulated drug from the nanoparticles.

  • Procedure (Dialysis Method):

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline - PBS, pH 7.4).

    • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_modification Nanoparticle Surface Modification cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application np_suspension Nanoparticle Suspension ph_adjust1 pH Adjustment (8.5-9.0) np_suspension->ph_adjust1 odsa_addition ODSA Addition ph_adjust1->odsa_addition reaction Reaction (2-4h) odsa_addition->reaction purification Purification (Dialysis) reaction->purification lyophilization1 Lyophilization purification->lyophilization1 modified_np ODSA-Modified Nanoparticles lyophilization1->modified_np ftir FTIR modified_np->ftir dls DLS (Size, PDI) modified_np->dls zeta Zeta Potential modified_np->zeta drug_loading Drug Loading (Hydrophobic Drug) modified_np->drug_loading loaded_np Drug-Loaded Nanoparticles drug_loading->loaded_np characterization_loaded Characterization (DL%, EE%) loaded_np->characterization_loaded release_study In Vitro Release Study characterization_loaded->release_study

Caption: Experimental workflow for surface modification, characterization, and drug delivery application.

logical_relationship modification Surface Modification with ODSA hydrophobicity Increased Surface Hydrophobicity modification->hydrophobicity drug_interaction Enhanced Interaction with Hydrophobic Drugs hydrophobicity->drug_interaction diffusion_barrier Creation of a Diffusion Barrier hydrophobicity->diffusion_barrier drug_loading Increased Drug Loading Capacity drug_interaction->drug_loading sustained_release Sustained Drug Release diffusion_barrier->sustained_release

Caption: Rationale for improved drug delivery properties after ODSA modification.

References

Application Notes and Protocols for the Esterification of Polysaccharides with 1-Octadecenylsuccinic Anhydride (ODSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical modification of polysaccharides is a pivotal strategy for tailoring their physicochemical properties to suit a wide range of applications in drug delivery, food science, and material engineering. Esterification with long-chain alkenyl succinic anhydrides, such as 1-octadecenylsuccinic anhydride (ODSA), introduces hydrophobic moieties onto the hydrophilic polysaccharide backbone. This process yields amphiphilic polymers with enhanced emulsifying capabilities, improved film-forming properties, and unique self-assembly characteristics. These modified polysaccharides are of particular interest in the development of novel drug delivery systems, such as nanoparticles and microcapsules, for the encapsulation of hydrophobic bioactive compounds.

This document provides a detailed experimental protocol for the esterification of a generic polysaccharide with ODSA in an aqueous medium. It also includes methods for the purification and characterization of the resulting polysaccharide ester and presents typical quantitative data based on analogous reactions with other long-chain alkenyl succinic anhydrides like octenyl succinic anhydride (OSA) and dodecenyl succinic anhydride (DDSA).

Data Presentation

The following table summarizes typical quantitative data obtained from the esterification of polysaccharides with long-chain alkenyl succinic anhydrides. These values can serve as a benchmark for the esterification with ODSA.

ParameterValue RangePolysaccharide/AnhydrideAnalytical MethodReference
Degree of Substitution (DS)0.017 - 0.046Starch/OSATitration[1]
Degree of Substitution (DS)0.0023 - 0.0095Starch/DDSATitration[2]
Reaction Efficiency (RE)72% - 78%Starch/OSACalculation based on DS[1]
Carbonyl Peak (FTIR)1724 - 1727 cm⁻¹Starch/OSAFTIR Spectroscopy[1][3]

Experimental Protocols

Materials and Reagents
  • Polysaccharide (e.g., starch, pullulan, chitosan)

  • 1-Octadecenylsuccinic Anhydride (ODSA)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Isopropanol

  • Ethanol

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer with a hot plate

  • Reaction vessel (e.g., beaker or flask)

  • Centrifuge and centrifuge tubes

  • Dialysis tubing (if required)

  • Freeze-dryer or drying oven

Esterification of Polysaccharide with ODSA

This protocol is adapted from established methods for the esterification of polysaccharides with other long-chain alkenyl succinic anhydrides.[2][4]

  • Preparation of Polysaccharide Slurry:

    • Disperse the desired amount of polysaccharide (e.g., 20 g, dry basis) in distilled water (e.g., 100 mL) to form a slurry. The concentration can be adjusted based on the viscosity of the polysaccharide.

    • Place the slurry in a reaction vessel equipped with a magnetic stirrer.

  • pH Adjustment:

    • While stirring, slowly add 1 M NaOH solution to the polysaccharide slurry to raise the pH to a range of 8.5-9.0. This deprotonates the hydroxyl groups of the polysaccharide, facilitating the reaction.

    • Allow the slurry to equilibrate at this pH for approximately 15-30 minutes.

  • Addition of ODSA:

    • Slowly add the desired amount of ODSA to the stirring polysaccharide slurry. The amount of ODSA will determine the theoretical degree of substitution. For initial experiments, a 3-5% (w/w) ratio of ODSA to polysaccharide can be used.

    • ODSA is hydrophobic and may be solid or a viscous liquid at room temperature. It can be gently warmed to facilitate addition.

  • Reaction:

    • Maintain the reaction mixture at a constant temperature, typically between 30-40°C, with continuous stirring.

    • Throughout the reaction, monitor the pH and maintain it within the 8.5-9.0 range by the dropwise addition of 1 M NaOH. The consumption of NaOH is an indicator of the reaction progress as the anhydride ring opens to form a carboxylic acid.

    • Allow the reaction to proceed for a period of 2 to 6 hours. The optimal reaction time may vary depending on the specific polysaccharide and desired degree of substitution.

  • Termination of Reaction:

    • After the desired reaction time, terminate the reaction by adjusting the pH of the mixture to 6.5-7.0 with 1 M HCl.

Purification of ODSA-Modified Polysaccharide
  • Precipitation and Washing:

    • Add an excess of ethanol or isopropanol to the reaction mixture to precipitate the modified polysaccharide.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with 70-90% ethanol or isopropanol to remove unreacted ODSA, byproducts, and salts. This step is crucial for obtaining a pure product.

  • Drying:

    • Dry the purified ODSA-modified polysaccharide in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or by freeze-drying for a more porous product.

  • Alternative Purification (Dialysis):

    • For water-soluble polysaccharide derivatives, the reaction mixture can be transferred to dialysis tubing and dialyzed against distilled water for 2-3 days with frequent water changes to remove impurities. The purified product is then typically recovered by freeze-drying.

Characterization of ODSA-Modified Polysaccharide
  • Determination of Degree of Substitution (DS):

    • The DS, which is the average number of hydroxyl groups substituted per monosaccharide unit, can be determined by a back-titration method.

    • Accurately weigh a sample of the dried ODSA-polysaccharide and suspend it in a known volume of a standard NaOH solution (e.g., 0.1 M).

    • Heat the mixture to saponify the ester bonds.

    • After cooling, titrate the excess NaOH with a standard HCl solution (e.g., 0.1 M) using a suitable indicator like phenolphthalein.

    • A blank titration with the unmodified polysaccharide should also be performed. The DS is calculated based on the amount of NaOH consumed to saponify the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectra of the unmodified and ODSA-modified polysaccharides.

    • The successful esterification is confirmed by the appearance of a new characteristic absorption peak around 1725 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group (C=O).[1][3] Another peak may be observed around 1570 cm⁻¹ due to the carboxylate group.

Mandatory Visualization

experimental_workflow start Start: Polysaccharide Slurry Preparation ph_adjust1 pH Adjustment to 8.5-9.0 with NaOH start->ph_adjust1 add_odsa Addition of 1-Octadecenylsuccinic Anhydride (ODSA) ph_adjust1->add_odsa reaction Esterification Reaction (30-40°C, 2-6h) pH maintained at 8.5-9.0 add_odsa->reaction terminate Reaction Termination (pH adjustment to 6.5-7.0 with HCl) reaction->terminate purification Purification: Precipitation with Ethanol/Isopropanol & Centrifugation terminate->purification washing Washing with Ethanol/Isopropanol purification->washing drying Drying (Oven or Freeze-drying) washing->drying characterization Characterization (FTIR, DS determination) drying->characterization end_product End Product: Purified ODSA-Polysaccharide characterization->end_product

Caption: Experimental workflow for the esterification of polysaccharides with ODSA.

References

Application Notes and Protocols for 1-Octadecenylsuccinic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic acid is an organic compound recognized for its potential as a corrosion inhibitor. Structurally, it consists of a C18 alkenyl (octadecenyl) chain attached to a succinic acid moiety. This unique molecular architecture, featuring a long hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid headgroup, allows it to effectively protect various metal surfaces, particularly carbon steel, from corrosion in aggressive environments. Its applications are found in industries such as oil and gas, petrochemical processing, and as an additive in lubricants and fuels.[1] This document provides a detailed overview of its mechanism of action, performance data for analogous compounds, and comprehensive protocols for its evaluation as a corrosion inhibitor.

Mechanism of Action

The primary mechanism by which this compound and other long-chain alkenyl succinic acids (ASAs) inhibit corrosion is through adsorption onto the metal surface.[2] The process can be described in two main steps:

  • Adsorption: The hydrophilic carboxylic acid groups of the molecule have a strong affinity for the metal surface. They displace water molecules and other corrosive species, forming a coordinate bond with the metal atoms. This initial adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

  • Protective Film Formation: Following adsorption, the long, hydrophobic octadecenyl chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This film acts as a physical shield, preventing corrosive agents such as water, acids, and dissolved salts from reaching the metal surface and initiating electrochemical corrosion reactions.

G cluster_0 Metal Surface (e.g., Carbon Steel) cluster_1 Corrosive Environment (e.g., Acidic Solution with Water) Metal H2O Water H+ Corrosive Ions (H+) H+->Metal Corrosion Attack Inhibitor This compound Adsorption Adsorption of Carboxylic Headgroup Inhibitor->Adsorption 1. Introduction to Environment Adsorption->Metal 2. Attachment to Surface Film Formation of Hydrophobic Protective Film Adsorption->Film 3. Molecular Orientation Film->H+ Blocks Protection Corrosion Inhibition Film->Protection 4. Barrier Formation

Caption: Mechanism of corrosion inhibition by this compound.

Performance Data

The following table summarizes the results from a modified spindle test conducted in a corrosive medium of 99% toluene and 1% distilled water, with the pH of the water adjusted to 2.0 with HCl. The test was run at 80°C for 1 hour with spindles rotating at 300 rpm.

Inhibitor Concentration (ppm)Corrosion Rate (mils per year)Inhibition Efficiency (%)
0 (Blank)15.40
50 (C12-C18 ASA)1.292.2

Note: The data presented is for a mixture of C12-C18 alkenyl succinic anhydrides, as detailed in patent WO2014084828A1. The inhibition efficiency is calculated as: [(Corrosion Rateblank - Corrosion Rateinhibitor) / Corrosion Rateblank] x 100.

Experimental Protocols

To evaluate the efficacy of this compound as a corrosion inhibitor, the following standard experimental protocols can be employed.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over time.

Materials and Equipment:

  • Metal coupons (e.g., carbon steel) of known surface area

  • Corrosive solution (e.g., 1M HCl)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Polishing paper (various grits)

  • Acetone and distilled water for cleaning

  • Dessicator

Protocol:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grits of polishing paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 ppm). Include a blank solution without the inhibitor.

  • Immersion: Immerse one coupon in each beaker containing the test solutions. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath at a constant temperature (e.g., 25°C or 60°C) for a specified duration (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mpy) = (K × W) / (A × T × D), where K is a constant (3.45 x 10^6 for mpy), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of electrochemical processes at the metal-solution interface.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

  • Corrosive solutions with and without the inhibitor

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Stabilization: Allow the system to stabilize by immersing the electrodes for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] × 100. A larger Rct value indicates better corrosion inhibition.[4]

Potentiodynamic Polarization

This technique provides information about the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (as for EIS)

  • Corrosive solutions with and without the inhibitor

Protocol:

  • Cell Setup and Stabilization: Prepare and assemble the electrochemical cell as described for the EIS protocol and allow the OCP to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log current density vs. potential).

    • Extrapolate the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr, blank - Icorr, inhibitor) / Icorr, blank] × 100. A lower Icorr value indicates better corrosion inhibition.[5]

    • The shift in Ecorr in the presence of the inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Performance Assessment Prep_Coupons Prepare & Weigh Metal Coupons WL Weight Loss Test (Immersion) Prep_Coupons->WL EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Coupons->EIS PDP Potentiodynamic Polarization (PDP) Prep_Coupons->PDP Prep_Solutions Prepare Corrosive Solutions (with & without inhibitor) Prep_Solutions->WL Prep_Solutions->EIS Prep_Solutions->PDP Calc_CR Calculate Corrosion Rate (from Weight Loss) WL->Calc_CR Analyze_EIS Analyze Nyquist/Bode Plots (determine Rct) EIS->Analyze_EIS Analyze_PDP Analyze Tafel Plots (determine Icorr) PDP->Analyze_PDP Calc_IE Calculate Inhibition Efficiency (IE%) Calc_CR->Calc_IE Analyze_EIS->Calc_IE Analyze_PDP->Calc_IE

Caption: General experimental workflow for evaluating corrosion inhibitor performance.

G Concentration Inhibitor Concentration Adsorption_Rate Rate of Adsorption on Metal Surface Concentration->Adsorption_Rate Increases Surface_Coverage Surface Coverage by Inhibitor Film Adsorption_Rate->Surface_Coverage Increases IE Corrosion Inhibition Efficiency Surface_Coverage->IE Increases

Caption: Logical relationship between inhibitor concentration and efficiency.

References

Application Notes and Protocols for 1-Octadecenylsuccinic Acid-Based Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Octadecenylsuccinic acid (ODSA) and its anhydride are versatile organic molecules with a long hydrophobic carbon chain and a hydrophilic succinic acid head group. This amphiphilic nature makes them suitable for a variety of surface modification applications, primarily as corrosion inhibitors and as components in the formulation of protective coatings. These notes provide an overview of the formulation principles and detailed protocols for the application of ODSA-based coatings, with a focus on the formation of self-assembled monolayers for surface protection.

Physicochemical Properties and Applications

The utility of this compound in coating formulations stems from its chemical structure. The long octadecenyl chain provides a hydrophobic barrier, while the carboxylic acid groups of the succinic acid moiety can strongly interact with metal oxide surfaces.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H40O4[1]
Molecular Weight 368.55 g/mol [1]
Appearance Varies; can be a viscous liquid or waxy solidGeneral Knowledge
Solubility Generally soluble in non-polar organic solvents (e.g., ethanol, toluene, hexane)General Chemical Principles
Key Functional Groups Carboxylic acids, Alkene[1]

Table 2: Primary Applications of this compound and its Anhydride in Coatings and Related Fields

ApplicationDescription
Corrosion Inhibitor Acts as a corrosion inhibitor for metals, particularly steel, by forming a protective film on the surface.[2][3] Can be used as an additive in fuels and lubricants.
Curing Agent The anhydride form (octadecenylsuccinic anhydride) is used as a curing agent for epoxy resins.
Adhesion Promoter The polar head group can improve the adhesion of polymeric coatings to metal substrates.
Hydrophobic Surface Modification The long alkyl chain imparts water-repellent properties to surfaces.
Component in Resin Synthesis Can be used as a monomer in the synthesis of polyester resins for curable coatings.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound-based coatings. The primary method detailed is the formation of a self-assembled monolayer (SAM), which is a common technique for creating thin, organized, and protective organic films on various substrates.

2.1. Protocol for Formation of a Self-Assembled Monolayer (SAM) of this compound on a Metal Substrate

This protocol is designed for the formation of a protective ODSA monolayer on a metal substrate such as steel, aluminum, or copper.

Materials:

  • This compound (ODSA)

  • Substrate: Metal coupons (e.g., stainless steel, aluminum, copper)

  • Solvent: Anhydrous ethanol or isopropanol (spectroscopic grade)

  • Cleaning agents: Acetone, ethanol, deionized water

  • Ultrasonic bath

  • Nitrogen gas stream

  • Glass beakers and petri dishes

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the metal substrate to remove any organic contaminants and the native oxide layer.

    • Sonciate the substrate in acetone for 15 minutes.

    • Rinse with deionized water.

    • Sonciate in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of dry nitrogen gas.

    • To create a fresh, uniform oxide layer, the substrate can be treated with an oxygen plasma or a suitable chemical oxidation method. For steel, immersion in an alkaline solution can be used.

  • Preparation of ODSA Solution:

    • Prepare a dilute solution of ODSA in anhydrous ethanol. A typical concentration is 1-5 mM.

    • Ensure the ODSA is fully dissolved. Gentle warming or sonication may be necessary.

  • Self-Assembly Process:

    • Immerse the cleaned and dried substrate into the ODSA solution in a clean glass container.

    • Allow the self-assembly to proceed for a period of 24-48 hours at room temperature. The container should be sealed to prevent solvent evaporation and contamination.

  • Post-Assembly Rinsing and Drying:

    • After the immersion period, carefully remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed (non-bonded) molecules.

    • Dry the coated substrate under a stream of dry nitrogen gas.

  • Annealing (Optional):

    • To improve the ordering and stability of the monolayer, the coated substrate can be annealed at a moderate temperature (e.g., 80-120°C) for a short period (e.g., 1-2 hours). The annealing should be performed in an inert atmosphere if possible.

2.2. Protocol for Characterization of the ODSA Coating

a) Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity of the coated surface.

  • Procedure: Place a droplet of deionized water on the surface of the coated and uncoated substrates. Measure the static contact angle. A higher contact angle on the coated surface indicates successful formation of a hydrophobic monolayer.

b) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the chemical composition of the coating.

  • Procedure: Use Attenuated Total Reflectance (ATR)-FTIR to obtain the infrared spectrum of the coated surface. Look for characteristic peaks of ODSA, such as C-H stretching from the alkyl chain and C=O stretching from the carboxylic acid groups.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To evaluate the corrosion protection performance of the coating.

  • Procedure:

    • Use a three-electrode setup with the coated substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • The electrolyte is typically a 3.5% NaCl solution.

    • Apply a small amplitude AC voltage over a range of frequencies and measure the impedance.

    • A higher impedance value for the coated substrate compared to the uncoated substrate indicates better corrosion resistance.

Table 3: Typical Quantitative Data for Characterization of Self-Assembled Monolayers

Characterization TechniqueParameterTypical Value for a Well-Formed Monolayer
Contact Angle Goniometry Water Contact Angle> 100°
Electrochemical Impedance Spectroscopy (EIS) Impedance Modulus at low frequency (Z
Potentiodynamic Polarization Corrosion Current Density (i_corr)10^-8 - 10^-10 A/cm² (significantly lower than bare metal)

Visualizations

Diagram 1: Experimental Workflow for ODSA SAM Formation

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_characterization Characterization Cleaning Cleaning (Acetone, Ethanol, DI Water) Drying_N2 Drying (N2 Stream) Cleaning->Drying_N2 Oxidation Surface Oxidation (Optional) Drying_N2->Oxidation Immersion Immerse Substrate (24-48h) Oxidation->Immersion Solution_Prep Prepare 1-5 mM ODSA in Ethanol Solution_Prep->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying_Final Drying (N2 Stream) Rinsing->Drying_Final Contact_Angle Contact Angle Drying_Final->Contact_Angle FTIR FTIR Spectroscopy Drying_Final->FTIR EIS Electrochemical Impedance Spectroscopy Drying_Final->EIS

Caption: Workflow for the formation and characterization of an ODSA self-assembled monolayer.

Diagram 2: Signaling Pathway of Surface Interaction

surface_interaction ODSA This compound Hydrophobic Tail (C18H35) Hydrophilic Head (Succinic Acid) Substrate Metal Substrate Native Oxide Layer (e.g., Fe-OH, Al-OH) ODSA:carboxyl->Substrate:oxide Adsorption & Covalent/Hydrogen Bonding Environment Corrosive Environment (H2O, O2, Cl-) ODSA:tail->Environment Hydrophobic Barrier Environment->Substrate:surface Corrosion Attack

Caption: Interaction of ODSA with a metal surface to form a protective barrier.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and applications. It is recommended to consult relevant literature for more detailed procedures and safety information.

References

Application Notes and Protocols for 1-Octadecenylsuccinic Acid as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Octadecenylsuccinic acid (OSA) and its anhydride derivative (1-octadecenylsuccinic anhydride, OSAA) are versatile reagents for the modification and crosslinking of polymers. The long C18 alkenyl chain imparts hydrophobicity, while the succinic acid or anhydride group provides reactive sites for forming covalent linkages with polymers containing hydroxyl (-OH) or amine (-NH2) functional groups. This dual functionality makes OSA a valuable tool for creating amphiphilic polymer networks, hydrogels with tunable properties, and drug delivery systems.

These application notes provide an overview of the use of this compound and its anhydride as crosslinking agents, including generalized protocols for polymer modification and characterization, and potential applications in drug delivery.

Principle of Crosslinking

The crosslinking mechanism primarily involves the reaction of the succinic anhydride ring with nucleophilic groups on the polymer backbone, such as hydroxyl or amine groups. This results in the formation of ester or amide linkages, respectively, creating a three-dimensional polymer network. The reaction with this compound, which exists in equilibrium with its anhydride, can also proceed, often catalyzed by heat or activating agents. The long alkenyl chain of OSA introduces hydrophobic domains within the crosslinked polymer matrix, influencing its swelling behavior, mechanical properties, and interaction with hydrophobic drug molecules.

Crosslinking_Mechanism Polymer Polymer with -OH or -NH2 groups Heat_Catalyst Heat / Catalyst Polymer->Heat_Catalyst OSA 1-Octadecenylsuccinic Anhydride (OSAA) OSA->Heat_Catalyst Crosslinked_Polymer Crosslinked Polymer Network Heat_Catalyst->Crosslinked_Polymer Ester or Amide Linkage Formation

Applications in Drug Delivery

Hydrogels crosslinked with this compound or its anhydride are promising candidates for controlled drug delivery applications. The amphiphilic nature of the resulting network can enhance the encapsulation efficiency of both hydrophilic and hydrophobic drugs. The crosslink density and the length of the hydrophobic side chains can be tailored to control the swelling ratio and, consequently, the drug release kinetics. For instance, a higher degree of crosslinking will generally lead to a slower release rate.

Experimental Protocols

Protocol 1: Synthesis of this compound from Anhydride

This protocol describes the hydrolysis of 1-octadecenylsuccinic anhydride to this compound.

Materials:

  • 1-Octadecenylsuccinic anhydride (OSAA)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Add 1-octadecenylsuccinic anhydride to a round-bottom flask.

  • Add a twofold mass equivalent of deionized water to the flask.

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction completion by a suitable method, such as HPLC, to ensure the disappearance of the anhydride starting material.

  • Lyophilize the resulting mixture to obtain this compound as a solid.

  • Store the dried product at -20°C until further use.

Protocol 2: Crosslinking of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol) with OSAA

This protocol provides a general procedure for the thermal crosslinking of a polymer containing hydroxyl groups.

Materials:

  • Polyvinyl alcohol (PVA) or another hydroxyl-containing polymer

  • 1-Octadecenylsuccinic anhydride (OSAA)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Reaction vessel with a condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the desired amount of the polymer in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

  • Heat the solution to a temperature that ensures complete dissolution and facilitates the reaction (e.g., 80-120°C).

  • In a separate container, dissolve the desired amount of OSAA in the anhydrous solvent. The molar ratio of OSAA to the polymer's hydroxyl groups will determine the crosslinking density.

  • Slowly add the OSAA solution to the heated polymer solution under continuous stirring.

  • Maintain the reaction at the elevated temperature for a specified period (e.g., 4-24 hours) to allow for crosslinking to occur.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crosslinked polymer by precipitation in a non-solvent (e.g., ethanol or acetone) and repeated washing to remove unreacted reagents.

  • Dry the resulting crosslinked polymer hydrogel under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification and Drying Dissolve_Polymer Dissolve Polymer in Solvent Mix_Reactants Mix Polymer and OSAA Solutions Dissolve_Polymer->Mix_Reactants Dissolve_OSA Dissolve OSAA in Solvent Dissolve_OSA->Mix_Reactants Heat_Stir Heat and Stir (e.g., 80-120°C, 4-24h) Mix_Reactants->Heat_Stir Precipitate Precipitate in Non-Solvent Heat_Stir->Precipitate Wash Wash to Remove Impurities Precipitate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Crosslinked Polymer Hydrogel Dry->Final_Product

Characterization of Crosslinked Polymers

The successful crosslinking and the properties of the resulting polymer network should be characterized using various analytical techniques.

Data Presentation

The following tables summarize the key parameters and expected outcomes from the characterization of OSA-crosslinked polymers.

Table 1: Physicochemical Characterization

ParameterMethodExpected Outcome
Degree of Crosslinking Swelling Studies, TitrationInverse relationship with swelling ratio.
Chemical Structure FTIR, NMR SpectroscopyAppearance of ester/amide peaks.
Thermal Properties DSC, TGAIncreased thermal stability.
Morphology SEMPorous network structure.

Table 2: Mechanical Properties

ParameterMethodExpected Trend with Increasing Crosslinking
Compressive Strength Compression TestingIncrease
Tensile Strength Tensile TestingIncrease to a certain point, then may decrease
Elastic Modulus Mechanical TestingIncrease

Table 3: Drug Release Profile

ParameterMethodExpected Trend with Increasing Crosslinking
Encapsulation Efficiency UV-Vis Spectroscopy, HPLCMay increase for hydrophobic drugs
Cumulative Drug Release In vitro release studyDecrease
Release Rate Kinetic modelingDecrease

Detailed Methodologies for Key Experiments

Swelling Studies
  • Sample Preparation: Prepare disc-shaped samples of the dried crosslinked hydrogel of known weight (Wd).

  • Swelling: Immerse the samples in a buffer solution (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).

  • Measurement: At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.

  • Equilibrium: Continue measurements until the weight becomes constant, indicating equilibrium swelling.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare samples of the uncrosslinked polymer, OSAA, and the crosslinked polymer. Solid samples can be analyzed as KBr pellets or using an ATR-FTIR setup.

  • Analysis: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm-1).

  • Interpretation: Compare the spectra. The formation of ester linkages is confirmed by the appearance of a new carbonyl stretching peak (around 1730-1740 cm-1) and the disappearance of the anhydride peaks (around 1860 and 1780 cm-1) of OSAA.

Logical_Relationship Crosslinking_Density Crosslinking Density Swelling_Ratio Swelling Ratio Crosslinking_Density->Swelling_Ratio inversely proportional Mechanical_Strength Mechanical Strength Crosslinking_Density->Mechanical_Strength directly proportional Drug_Release_Rate Drug Release Rate Swelling_Ratio->Drug_Release_Rate directly proportional Mechanical_Strength->Drug_Release_Rate inversely proportional

Application Notes and Protocols for Determining the Degree of Substitution of 1-Octadecenylsuccinic Acid on Biopolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the various methods used to determine the degree of substitution (DS) of 1-octadecenylsuccinic acid (OSA) on biopolymers. The DS is a critical parameter that influences the physicochemical and functional properties of modified biopolymers, impacting their application in fields such as drug delivery, food science, and materials science.

Overview of Analytical Methods

Several analytical techniques are employed to quantify the DS of OSA on biopolymers. The most common methods include titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1] Chromatographic techniques can also be utilized for the analysis of modified biopolymers.[2][3][4] Each method offers distinct advantages and has specific limitations in terms of sensitivity, accuracy, and the structural information it can provide.

  • Titration Methods: These are classic, straightforward, and cost-effective techniques based on the saponification of the ester bond or acidification of the free carboxyl group of the OSA moiety.[5][1] However, they can be time-consuming, and the results may be influenced by the presence of interfering substances.[5][1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful and highly accurate method for determining the DS.[1][6] It provides detailed structural information and allows for the quantification of the OSA groups relative to the monomer units of the biopolymer.[6][7] Sample solubility can sometimes be a challenge.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and sensitive technique primarily used to confirm the successful esterification of the biopolymer by identifying the characteristic carbonyl absorption bands of the OSA substituent.[8][9] While it is excellent for qualitative analysis, quantitative determination of the DS can be less precise than NMR or titration and often requires the development of a calibration curve.[1][7]

Quantitative Method Comparison

The selection of an appropriate method for determining the DS of OSA-modified biopolymers depends on various factors, including the required accuracy, the nature of the biopolymer, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.

MethodPrincipleTypical DS RangeAdvantagesLimitations
Titration (Alkali Saponification) Hydrolysis of the ester bond with a known excess of alkali, followed by back-titration.[1][10]0.01 - 0.1Inexpensive, straightforward, well-established.[1]Time-consuming, potential for interference from other acidic or basic groups, less precise for low DS.[1]
¹H NMR Spectroscopy Integration of proton signals from the OSA moiety relative to the protons of the biopolymer backbone.[1]0.005 - 0.2High accuracy and precision, provides detailed structural information.[1][6][7]Requires expensive instrumentation, sample must be soluble in a suitable deuterated solvent, may require sample hydrolysis for better resolution.[6]
FTIR Spectroscopy Measurement of the absorbance of the carbonyl group (C=O) of the ester linkage.[8][9]Qualitative to semi-quantitativeRapid, requires minimal sample preparation, non-destructive.[9][11][12]Less precise for absolute quantification without a calibration curve, band overlapping can occur.[1][7]
Experimental Workflow

The following diagram outlines a general workflow for determining the degree of substitution of OSA on a biopolymer, from sample preparation to data analysis.

General workflow for determining the DS of OSA-modified biopolymers.

Detailed Experimental Protocols

Titration Method (Alkali Saponification)

This protocol is adapted from the titrimetric approach described by Whistler and Paschall.[10]

a. Materials and Reagents:

  • OSA-modified biopolymer (e.g., starch)

  • 0.5 N Sodium Hydroxide (NaOH) solution, standardized

  • 0.5 N Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Distilled water

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

b. Protocol:

  • Accurately weigh approximately 5 g of the dried OSA-modified biopolymer into a 250 mL Erlenmeyer flask.

  • Add 50 mL of distilled water to the flask to disperse the sample.

  • Pipette exactly 25 mL of 0.5 N NaOH solution into the flask.

  • Seal the flask and stir the suspension at room temperature for 24 hours to ensure complete saponification of the ester groups.

  • After 24 hours, add 2-3 drops of phenolphthalein indicator to the suspension.

  • Titrate the excess alkali with standardized 0.5 N HCl until the pink color disappears. Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the OSA-modified biopolymer. Record the volume of HCl used for the blank.

c. Calculation of Degree of Substitution (DS):

The percentage of OSA substitution (%OSA) is calculated using the following equation:

%OSA = [(V_blank - V_sample) * N_HCl * 210.22] / (W * 10)

Where:

  • V_blank = volume of HCl used for the blank titration (mL)

  • V_sample = volume of HCl used for the sample titration (mL)

  • N_HCl = normality of the HCl solution

  • 210.22 = molecular weight of the octadecenylsuccinyl group

  • W = dry weight of the sample (g)

The Degree of Substitution (DS) is then calculated as:

DS = (162 * %OSA) / [21022 - (209.21 * %OSA)]

Where:

  • 162 = molecular weight of an anhydroglucose unit (for starch)

  • 21022 = 100 * molecular weight of the octadecenylsuccinyl group

  • 209.21 = molecular weight of the octadecenylsuccinyl group minus the molecular weight of a hydrogen atom

¹H NMR Spectroscopy

This protocol provides a general guideline for preparing and analyzing OSA-modified biopolymers by ¹H NMR.

a. Materials and Reagents:

  • OSA-modified biopolymer

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • NMR spectrometer

b. Protocol:

  • Dissolve 10-20 mg of the dried OSA-modified biopolymer in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Complete dissolution is crucial for high-resolution spectra. For biopolymers with low solubility, pre-treatment such as mild acid hydrolysis or enzymatic digestion might be necessary to reduce the molecular weight and improve solubility.[6]

  • Acquire the ¹H NMR spectrum at an appropriate temperature (e.g., 25 °C or higher to improve resolution).

  • Process the spectrum, including phasing, baseline correction, and referencing the solvent peak.

  • Integrate the characteristic proton signals of the OSA moiety and the anhydroglucose units of the biopolymer.

    • The protons of the double bond in the octadecenyl chain typically appear around 5.3-5.4 ppm.

    • The anomeric proton of the glucose units in starch is usually observed around 5.4 ppm.[6]

    • Other protons of the glucose backbone appear between 3.0 and 4.5 ppm.

c. Calculation of Degree of Substitution (DS):

The DS can be calculated by comparing the integral of a specific proton signal from the OSA group to the integral of a proton signal from the biopolymer's repeating unit.

DS = (Integral_OSA / n_OSA) / (Integral_biopolymer / n_biopolymer)

Where:

  • Integral_OSA = integral area of a specific proton signal from the OSA moiety

  • n_OSA = number of protons corresponding to that signal in the OSA moiety

  • Integral_biopolymer = integral area of a specific proton signal from the biopolymer's repeating unit

  • n_biopolymer = number of protons corresponding to that signal in the repeating unit

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of FTIR for the qualitative and semi-quantitative analysis of OSA-modified biopolymers.

a. Materials and Reagents:

  • OSA-modified biopolymer

  • Unmodified biopolymer (as a control)

  • Potassium Bromide (KBr) for pellet preparation (if using transmission mode)

  • FTIR spectrometer with an appropriate detector (e.g., ATR or transmission)

b. Protocol:

  • Ensure the sample is completely dry to avoid interference from water bands.

  • Acquire the FTIR spectrum of the OSA-modified biopolymer and the unmodified biopolymer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the powdered sample directly on the ATR crystal and apply pressure.

    • For transmission mode, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Identify the characteristic absorption bands. The successful esterification is confirmed by the appearance of new peaks in the spectrum of the modified biopolymer compared to the native one.

    • A characteristic peak for the ester carbonyl group (C=O) stretching vibration appears around 1724 cm⁻¹.[5]

    • Another band around 1570 cm⁻¹ may be attributed to the carboxylate group.[13]

c. Semi-Quantitative Analysis:

For a semi-quantitative estimation of the DS, a calibration curve can be constructed by plotting the intensity or area of the carbonyl peak at ~1724 cm⁻¹ against the DS values determined by a primary method like titration or NMR for a series of standards with varying DS.[1] The DS of an unknown sample can then be interpolated from this calibration curve.

Conclusion

The determination of the degree of substitution of this compound on biopolymers is essential for quality control and for understanding the structure-function relationships of these modified materials. Titration offers a simple and accessible method for DS determination, while ¹H NMR provides high accuracy and detailed structural insights. FTIR is a valuable tool for rapid confirmation of the modification. The choice of method should be guided by the specific research needs, available resources, and the desired level of accuracy.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 1-octadecenylsuccinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-octadecenylsuccinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a crucial derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis. This protocol focuses on silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatizing agent for compounds with active hydrogens. The described methodology, including sample preparation, derivatization, and instrument parameters, provides a robust framework for the analysis of this compound in various matrices.

Introduction

This compound is a long-chain dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a corrosion inhibitor. Accurate and reliable analytical methods are essential for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds. However, the polar nature and low volatility of dicarboxylic acids like this compound necessitate a derivatization step to enable their passage through the gas chromatograph. Silylation, which replaces active hydrogen atoms with trimethylsilyl (TMS) groups, is a widely used technique for this purpose.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound following silylation with BSTFA.

Experimental Protocol

Sample Preparation

The sample preparation procedure will depend on the matrix in which this compound is present. For relatively clean samples, a direct dissolution in a suitable organic solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Materials:

  • Sample containing this compound

  • Anhydrous pyridine or acetonitrile (derivatization solvent)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Accurately weigh a known amount of the sample into a clean, dry reaction vial.

  • Add a known amount of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 3-4 hours to ensure complete derivatization.[1][3]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. Optimization may be required for specific instrumentation and applications.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min

Mass Spectrometer (MS) Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Scan Range m/z 50-600
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The primary goal of the derivatization is to replace the two acidic protons on the carboxylic acid groups of this compound with trimethylsilyl (TMS) groups. The resulting di-TMS ester will be significantly more volatile and amenable to GC-MS analysis.

Predicted Mass Spectrometric Data:

The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key predicted fragment ions for the di-TMS derivative are presented in the table below. These predictions are based on the structure of the parent molecule and common fragmentation patterns of TMS derivatives of dicarboxylic acids.

AnalyteDerivativePredicted Molecular Ion (M+) [m/z]Key Predicted Fragment Ions [m/z]
This compounddi-Trimethylsilyl (di-TMS) Ester512497 (M-15), 423 (M-89), 247, 147, 73

Note: The predicted fragment ions are for illustrative purposes and would need to be confirmed by experimental data. The ion at m/z 73 is characteristic of the trimethylsilyl group. The ion at m/z 147 is indicative of a TMS-esterified carboxyl group. The ion at m/z 247 corresponds to the succinic acid moiety with two TMS groups.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Derivatize Add Derivatization Reagent (Pyridine + BSTFA) Dry->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area Ratio) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the analytical method leading to the final result.

Logical_Relationship Analyte This compound (Non-volatile) Derivatization Derivatization (Silylation with BSTFA) Analyte->Derivatization Volatile_Analyte di-TMS-1-Octadecenylsuccinate (Volatile) Derivatization->Volatile_Analyte GC_Separation Gas Chromatographic Separation Volatile_Analyte->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Result Qualitative & Quantitative Results MS_Detection->Result

References

Application Notes and Protocols for Creating Stable Emulsions with 1-Octadecenylsuccinic Acid Modified Biopolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecenylsuccinic acid (ODSA) belongs to the class of alkenyl succinic anhydrides (ASAs), which are effective amphiphilic molecules used to modify biopolymers like starch and proteins for emulsion stabilization. While direct literature on this compound is limited, extensive research on the closely related and commercially significant octenyl succinic anhydride (OSA) provides a strong basis for understanding its functionality. OSA-modified biopolymers, particularly starches, are widely employed as food-grade emulsifiers and stabilizers in various industries, including food, pharmaceuticals, and cosmetics.[1]

These modified biopolymers function as emulsifying agents by adsorbing to the oil-water interface, where they reduce interfacial tension and create a protective barrier around oil droplets, preventing coalescence and improving emulsion stability.[2][3] The stabilizing effect is primarily attributed to a combination of steric hindrance and electrostatic repulsion.[1] This document provides detailed protocols for the modification of starch with an alkenyl succinic anhydride and the subsequent formation and characterization of stable oil-in-water emulsions.

Mechanism of Emulsion Stabilization

The emulsifying capacity of alkenyl succinic anhydride-modified biopolymers stems from their amphiphilic nature. The long hydrocarbon chain (e.g., octadecenyl group) is lipophilic (oil-loving), while the succinic anhydride group, once hydrolyzed to a dicarboxylic acid, and the biopolymer backbone (e.g., starch) are hydrophilic (water-loving).

When used to create an oil-in-water emulsion, these molecules orient themselves at the interface between the oil droplets and the continuous water phase. The lipophilic tails penetrate the oil droplets, while the hydrophilic biopolymer chains extend into the aqueous phase. This arrangement stabilizes the emulsion through two primary mechanisms:

  • Steric Hindrance: The bulky biopolymer chains at the droplet surface create a physical barrier that prevents droplets from approaching each other closely, thus inhibiting flocculation and coalescence.

  • Electrostatic Repulsion: The carboxyl groups from the succinic acid moiety are typically negatively charged at neutral or alkaline pH. This imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them, which further contributes to the stability of the emulsion.

Experimental Protocols

Protocol 1: Synthesis of Alkenyl Succinic Anhydride (ASA) Modified Starch

This protocol describes the synthesis of ASA-modified starch in an aqueous slurry, a common method for preparing these emulsifiers.[4][5]

Materials:

  • Native starch (e.g., waxy corn starch, early Indica rice starch)

  • 1-Octadecenylsuccinic anhydride (or Octenyl Succinic Anhydride as a representative ASA)

  • Distilled water

  • 3% (w/v) Sodium hydroxide (NaOH) solution

  • 3% (v/v) Hydrochloric acid (HCl) solution

  • 70% (v/v) Aqueous ethanol

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Sieve (e.g., 180-mesh)

Procedure:

  • Prepare a starch slurry by suspending a specific concentration of starch (e.g., 30-40% w/w) in distilled water with agitation.[4][5]

  • Adjust the pH of the slurry to a range of 8.0-9.0 using the 3% NaOH solution while continuously monitoring with a pH meter.[4][5]

  • Maintain the reaction temperature at approximately 30-40°C.[4][5]

  • Slowly add the alkenyl succinic anhydride (e.g., 3% w/w based on starch) to the slurry over a period of 2 hours while maintaining the pH within the desired range by adding NaOH solution as needed.[4]

  • Continue the reaction for a total of 2-5 hours.[5]

  • After the reaction period, stop the reaction by adjusting the pH to 6.5 with the 3% HCl solution.[4]

  • Separate the modified starch from the slurry by centrifugation.

  • Wash the modified starch pellet twice with distilled water and then twice with 70% aqueous ethanol to remove unreacted reagents.[4]

  • Dry the final product in an oven at 40-45°C for 24 hours.[4][5]

  • Sieve the dried, modified starch to obtain a fine powder.

Table 1: Optimized Reaction Conditions for OSA-Starch Synthesis

ParameterOptimized ValueReference
Reaction Temperature33.4 - 40 °C[4][5]
Reaction pH8.0 - 8.6[4][5][6]
Starch Concentration31.2 - 36.8% (w/w)[4][6]
OSA Addition3% (w/w of starch)[4][5]
Reaction Time4 - 5 hours[4][5]

Caption: Workflow for ASA-Modified Starch Synthesis

Protocol 2: Preparation of a Stable Oil-in-Water Emulsion

This protocol outlines the steps to create an oil-in-water (O/W) emulsion using the ASA-modified starch as the emulsifier.

Materials:

  • ASA-modified starch

  • Deionized water

  • Oil phase (e.g., medium-chain triglycerides, corn oil, fish oil)[7]

Equipment:

  • High-speed homogenizer

  • Beakers

  • Analytical balance

Procedure:

  • Disperse the ASA-modified starch in deionized water to the desired concentration (e.g., 1-5% w/v).

  • Homogenize the aqueous dispersion for a short period (e.g., 30 seconds at 15,000 rpm) to ensure the starch is well-hydrated.[5]

  • Add the oil phase to the aqueous phase to achieve the desired oil-to-water ratio (e.g., 1:1).[5]

  • Homogenize the mixture at high speed (e.g., 20,000 rpm) for a defined period (e.g., 20 seconds).[5]

  • Allow the mixture to rest for 1 minute, then homogenize again for another 20 seconds to obtain the final emulsion.[5]

Protocol 3: Characterization of Emulsion Stability

Several methods can be used to assess the stability of the prepared emulsion.

A. Droplet Size Analysis

Equipment:

  • Optical microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • OR Laser diffraction particle size analyzer

Procedure (Microscopy):

  • Place a small droplet (e.g., 3 µL) of the emulsion on a microscope slide and cover with a coverslip.[7]

  • Observe the emulsion under a microscope (e.g., 40x objective).[7]

  • Capture images of the emulsion droplets.

  • Use image analysis software to measure the diameter of a large number of droplets (e.g., 800-1000) to determine the average particle size and size distribution.[7]

B. Creaming Index (CI)

Procedure:

  • Place a known volume of the emulsion in a graduated cylinder or test tube and store at room temperature.[7]

  • At regular time intervals (e.g., 30 min, 3 hours, 1, 3, 7, 14, 28 days), measure the height of the serum (separated aqueous) layer and the total height of the emulsion.[7]

  • Calculate the Creaming Index using the following formula: CI (%) = (Height of serum layer / Total height of emulsion) x 100

C. Zeta Potential Measurement

Equipment:

  • Zeta potential analyzer

Procedure:

  • Dilute the emulsion with deionized water to a suitable concentration for measurement as per the instrument's instructions.

  • Measure the zeta potential of the emulsion droplets. A higher absolute value of the zeta potential (typically > |30| mV) indicates greater electrostatic repulsion and, therefore, better stability.[8]

Table 2: Emulsion Properties with OSA-Modified Emulsifiers

PropertyTypical ValuesSignificanceReference
Droplet Size Decreases with increasing OSA concentrationSmaller droplets can lead to more stable emulsions.[8]
Zeta Potential -25 mV to -35 mVIndicates good electrostatic stability.[8]
Creaming Stability Can be stable for up to 28 days with minimal creaming.Demonstrates long-term physical stability.[7]

Caption: Emulsion Preparation and Characterization Workflow

Conclusion

The use of this compound, and more broadly, long-chain alkenyl succinic anhydrides, to modify biopolymers like starch is a highly effective method for creating stable oil-in-water emulsions. The resulting emulsifiers provide stability through both steric and electrostatic mechanisms. The protocols provided herein offer a comprehensive guide for the synthesis of these modified biopolymers and the subsequent preparation and characterization of stable emulsions. These methods are applicable across various research and development settings, including the formulation of novel drug delivery systems, food products, and cosmetic preparations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity 1-Octadecenylsuccinic Anhydride (ODSA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity 1-octadecenylsuccinic anhydride (ODSA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of ODSA.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 1-octadecenylsuccinic anhydride?

A1: The synthesis of 1-octadecenylsuccinic anhydride is achieved through an "ene" reaction. This is a pericyclic reaction involving an alkene with an allylic hydrogen (1-octadecene, the "ene") and a species with a multiple bond (maleic anhydride, the "enophile"). The reaction proceeds at elevated temperatures, typically above 200°C, where a new carbon-carbon bond is formed, the double bond of the alkene shifts, and the allylic hydrogen is transferred to the maleic anhydride moiety.

Q2: What are the most common impurities in ODSA synthesis?

A2: The most common impurities are polymeric and oligomeric materials formed from the self-polymerization of maleic anhydride or co-polymerization with 1-octadecene. Other byproducts can arise from oxidation and other condensation reactions, especially at excessively high temperatures. These impurities often result in a dark, viscous final product. Additionally, hydrolysis of the anhydride ring to form 1-octadecenylsuccinic acid is a significant issue, particularly during workup and storage if moisture is present.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the C=O stretching bands of maleic anhydride and the appearance of the characteristic anhydride C=O stretches of the ODSA product can be observed. Gas chromatography (GC) can also be used to monitor the consumption of the 1-octadecene starting material.

Q4: What are the recommended storage conditions for high-purity ODSA?

A4: High-purity ODSA should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3] The container should be tightly sealed.

Troubleshooting Guides

Problem 1: The final product is dark brown and highly viscous.
Possible Cause Suggested Solution
Excessive Reaction Temperature: High temperatures (>240-250°C) can lead to polymerization and other side reactions, causing discoloration and increased viscosity.[4][5]Reduce the reaction temperature. Optimal temperatures are typically a compromise between reaction rate and purity, often in the range of 210-235°C.[5]
Prolonged Reaction Time: Extended reaction times at high temperatures can promote the formation of side products.Optimize the reaction time. A duration of 8-10 hours is often a good balance between yield and the formation of side products.[5]
Incorrect Molar Ratio: A high excess of maleic anhydride can lead to its self-polymerization.Use a slight excess of maleic anhydride, with a molar ratio of maleic anhydride to 1-octadecene typically between 1.2:1 and 1.5:1.[5]
Presence of Oxygen: Oxygen can promote oxidative side reactions, leading to colored impurities.Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon.
Problem 2: The reaction yield is low.
Possible Cause Suggested Solution
Insufficient Reaction Temperature: The "ene" reaction has a high activation energy and requires elevated temperatures to proceed at a reasonable rate.Increase the reaction temperature in increments, while monitoring for the formation of side products. Temperatures in the range of 220-235°C are generally effective.[5]
Inadequate Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time and monitor the consumption of starting materials by GC or FTIR.
Suboptimal Molar Ratio: An insufficient amount of maleic anhydride will result in unreacted 1-octadecene.Ensure a slight molar excess of maleic anhydride is used.
Loss of Volatile Reactants: Maleic anhydride can sublime at elevated temperatures.Use a reflux condenser to prevent the loss of volatile reactants from the reaction vessel.
Problem 3: The purified product shows the presence of this compound.
Possible Cause Suggested Solution
Hydrolysis during Workup or Storage: The anhydride ring is susceptible to hydrolysis upon contact with water.[1][2]Use anhydrous solvents and reagents during the workup process. Ensure the final product is thoroughly dried and stored under an inert, dry atmosphere.
Incomplete Reaction: If the reaction is not driven to completion, unreacted maleic anhydride can hydrolyze to maleic acid during workup.Ensure the reaction is complete by monitoring the disappearance of starting materials.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield and purity of alkenyl succinic anhydrides, based on studies of similar compounds.

Reaction Temperature (°C)Molar Ratio (Maleic Anhydride : Alkene)Reaction Time (hours)Expected Yield (%)Observations on Purity
210-2201.5:18~80High viscosity, dark color, significant side products.[5]
220-2351.2:1 - 1.35:18-10~55Lower viscosity, lighter color, minimized side products.[5]
240-2501.5:1 - 1.7:18>70Dark brown liquid, presence of polymeric side products.[4]

Experimental Protocols

Synthesis of 1-Octadecenylsuccinic Anhydride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add 1-octadecene and maleic anhydride (molar ratio 1:1.2).

  • Inert Atmosphere: Flush the flask with dry nitrogen gas for 10-15 minutes to remove air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating and Reaction: Begin stirring and slowly heat the reaction mixture to the desired temperature (e.g., 225°C). Maintain this temperature for 8-10 hours.

  • Monitoring: Periodically take small aliquots to monitor the reaction progress by GC or FTIR.

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under nitrogen.

Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus.

  • Removal of Unreacted Starting Materials: Heat the crude reaction mixture under reduced pressure to distill off any unreacted 1-octadecene and sublime any remaining maleic anhydride.

  • Product Distillation: The 1-octadecenylsuccinic anhydride can be further purified by distillation under high vacuum, although this may require high temperatures that could lead to some degradation.

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product and quantify the amount of the hydrolyzed diacid.

  • Column: A C18 or a HILIC column can be used.[6]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210-225 nm) is suitable for detecting both the anhydride and the acid.[7]

Visualizations

ODSA_Synthesis_Workflow Experimental Workflow for High-Purity ODSA Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage reactants 1. Combine 1-Octadecene and Maleic Anhydride inert 2. Establish Inert Atmosphere (N2) reactants->inert heat 3. Heat to 220-235°C for 8-10h inert->heat monitor 4. Monitor Reaction Progress (GC/FTIR) heat->monitor cool 5. Cool to Room Temperature monitor->cool distill 6. Vacuum Distillation to Remove Unreacted Starting Materials cool->distill purify 7. High Vacuum Distillation or Chromatography (Optional) distill->purify analyze 8. Purity Analysis (HPLC, GC, FTIR) purify->analyze store 9. Store Under Inert Atmosphere analyze->store

Caption: Workflow for the synthesis and purification of high-purity ODSA.

ODSA_Troubleshooting Troubleshooting Guide for ODSA Synthesis cluster_purity Purity Issues cluster_yield Yield Issues cluster_hydrolysis Hydrolysis Issues start Initial Synthesis Outcome purity_issue Product is Dark / Viscous? start->purity_issue high_temp High Temp / Long Time purity_issue->high_temp Yes yield_issue Low Yield? purity_issue->yield_issue No reduce_params Action: Lower Temp (220-235°C) and/or Reduce Time (8-10h) high_temp->reduce_params low_temp Low Temp / Short Time yield_issue->low_temp Yes hydrolysis_issue Diacid Present? yield_issue->hydrolysis_issue No increase_params Action: Increase Temp and/or Extend Time low_temp->increase_params moisture Moisture Contamination hydrolysis_issue->moisture Yes end High-Purity Product hydrolysis_issue->end No dry_storage Action: Use Anhydrous Workup & Store Under Inert Gas moisture->dry_storage

Caption: Troubleshooting decision tree for common ODSA synthesis issues.

References

optimizing reaction conditions for 1-octadecenylsuccinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-octadecenylsuccinic anhydride (ODSA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ODSA via the ene-reaction of 1-octadecene and maleic anhydride.

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Optimize the reaction temperature. A good starting point is 210°C, as higher temperatures can lead to increased side product formation.[1]
Incorrect molar ratio of reactants.Adjust the molar ratio of 1-octadecene to maleic anhydride. Ratios between 1.0 and 1.5 (alkene:maleic anhydride) have been shown to be effective.[1]
Insufficient reaction time.Ensure the reaction runs for an adequate duration. Reaction times between 6 and 8 hours are often optimal.[1]
High Level of Side Products Polymerization of maleic anhydride or alkene.Add an inhibitor such as hydroquinone to the reaction mixture. A concentration of 2.5% by weight relative to the maleic anhydride can be effective.[1]
Reaction temperature is too high.While higher temperatures can increase reaction rate, they can also promote side reactions. A compromise between yield and purity is often found around 210°C.[1]
Presence of impurities in reactants.Use high-purity 1-octadecene and maleic anhydride. Impurities can act as catalysts for unwanted side reactions.
Product Discoloration (Darkening) Formation of colored byproducts at high temperatures.Maintain the optimal reaction temperature and consider using a solvent like xylene, which can help to reduce the formation of color-inducing side products.[2]
Oxidation of reactants or products.Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
Incomplete Reaction Inadequate mixing of reactants.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Low reaction temperature.Increase the reaction temperature in increments, monitoring for both conversion and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 1-octadecenylsuccinic anhydride?

A1: The synthesis is typically achieved through an "ene reaction" between 1-octadecene (the 'ene') and maleic anhydride (the 'enophile'). In this reaction, a new carbon-carbon bond is formed, along with the migration of a double bond and the transfer of a hydrogen atom, resulting in the desired 1-octadecenylsuccinic anhydride.[1]

Q2: What are the key reaction parameters to control for optimal ODSA synthesis?

A2: The most critical parameters to control are reaction temperature, reaction time, and the molar ratio of the reactants. The presence of an inhibitor to prevent polymerization is also crucial for achieving high yield and purity.

Q3: What is a typical starting point for optimizing the reaction conditions?

A3: Based on literature, optimized conditions for the synthesis of similar alkenyl succinic anhydrides suggest a reaction temperature of 210°C, a reaction time of 6 to 8 hours, and a 1-octadecene to maleic anhydride molar ratio of 1.0 to 1.5.[1] The use of hydroquinone (2.5% by weight of maleic anhydride) as an inhibitor is also recommended.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reactants and products.[1] Infrared (IR) spectroscopy can also be used to track the disappearance of the maleic anhydride C=O stretching bands and the appearance of the product's anhydride bands.

Q5: What are some common side reactions, and how can they be minimized?

A5: A common side reaction is the polymerization of maleic anhydride or 1-octadecene, especially at elevated temperatures. This can be minimized by adding a radical inhibitor like hydroquinone.[1] Another potential side reaction is the isomerization of 1-octadecene. Minimizing reaction time and temperature can help reduce the occurrence of these side reactions.

Experimental Protocols

General Protocol for the Synthesis of 1-Octadecenylsuccinic Anhydride

This protocol is a general guideline based on optimized conditions reported for similar alkenyl succinic anhydrides.[1]

Materials:

  • 1-octadecene

  • Maleic anhydride

  • Hydroquinone

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a three-neck flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charge the flask with 1-octadecene and maleic anhydride in a molar ratio between 1.0 and 1.5.

  • Add hydroquinone (2.5% by weight of the maleic anhydride).

  • Begin stirring the mixture and purge the system with nitrogen.

  • Heat the reaction mixture to 210°C and maintain this temperature for 6 to 8 hours.

  • Monitor the reaction progress periodically using a suitable analytical technique (e.g., GC-MS or IR spectroscopy).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation.[1]

Visualizations

ODSA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 1-Octadecene & Maleic Anhydride Reactor Three-Neck Flask Reactants->Reactor Inhibitor Hydroquinone Inhibitor->Reactor Heating Heat to 210°C Reactor->Heating Stirring Stir for 6-8h under N2 Heating->Stirring Cooling Cool to RT Stirring->Cooling Distillation Vacuum Distillation Cooling->Distillation Product Pure ODSA Distillation->Product

Caption: Workflow for the synthesis of 1-octadecenylsuccinic anhydride.

Troubleshooting_Logic Start Low Yield or High Impurities? Temp Check Temperature (Optimal: 210°C) Start->Temp Yes Ratio Verify Molar Ratio (Alkene:MA = 1.0-1.5) Temp->Ratio Time Confirm Reaction Time (6-8 hours) Ratio->Time Inhibitor Inhibitor Added? (e.g., Hydroquinone) Time->Inhibitor AddInhibitor Add Inhibitor Inhibitor->AddInhibitor No Optimize Systematically Optimize Conditions Inhibitor->Optimize Yes AddInhibitor->Optimize

Caption: Decision tree for troubleshooting ODSA synthesis issues.

References

preventing side reactions in the production of alkenyl succinic anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alkenyl Succinic Anhydride (ASA) Synthesis

Welcome to the technical support center for the synthesis of Alkenyl Succinic Anhydrides (ASA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the production of ASA.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during ASA synthesis?

A1: The primary side reactions in ASA synthesis, which is typically an "ene" reaction, include:

  • Polymerization of Maleic Anhydride: The enophile, maleic anhydride, can polymerize at the high temperatures required for the reaction.

  • Oligomerization of the Alkene: The alkene starting material can undergo self-polymerization.

  • Copolymerization: The alkene and maleic anhydride can copolymerize, forming undesirable polymeric byproducts.[1]

  • Thermal Decomposition (Retro-Ene Reaction): The ASA product can decompose back to the starting alkene and maleic anhydride at elevated temperatures.

These side reactions lead to reduced yield, darker product color, and increased viscosity, which can negatively impact the performance of the final product.[1][2]

Q2: What is the ideal temperature range for ASA synthesis to minimize side reactions?

A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. Generally, temperatures between 200°C and 235°C are recommended.[2][3] Temperatures above 240°C can lead to a significant increase in side products, resulting in a darker, more viscous product with a lower clarity index.[2][3]

Q3: How does the molar ratio of alkene to maleic anhydride affect the reaction?

A3: The molar ratio of the alkene to maleic anhydride is a critical parameter. Using a slight excess of the alkene can help to ensure complete conversion of the maleic anhydride. A molar ratio of alkene to maleic anhydride between 1.2:1 and 1.35:1 is often optimal for minimizing side products while achieving a good yield.[2] Ratios with a higher excess of maleic anhydride can lead to increased polymerization and a darker product.

Q4: Should I use a solvent for the reaction?

A4: Using a solvent such as xylene can be beneficial as it helps to maintain a homogeneous reaction mixture and can reduce the formation of side products.[2] However, the use of a solvent can also slow down the reaction kinetics, potentially requiring higher temperatures or longer reaction times to achieve the same conversion as a solvent-free reaction.[2]

Q5: What are polymerization inhibitors and should I use them?

A5: Polymerization inhibitors are compounds that suppress the unwanted polymerization of reactants. For ASA synthesis, inhibitors like hydroquinone and phenothiazine are commonly used.[1] The addition of a small amount (typically 0.1-2% by weight of the maleic anhydride) can significantly reduce the formation of polymeric byproducts, leading to a lighter-colored product and improved yield.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Dark Brown or Black Product Color - Excessive reaction temperature (> 240°C) - Prolonged reaction time - Presence of oxygen - Insufficient polymerization inhibitor- Reduce the reaction temperature to the optimal range of 200-235°C.[2] - Optimize the reaction time; for many systems, 8-10 hours is a good compromise.[2] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).[1] - Add a polymerization inhibitor such as hydroquinone or phenothiazine.[1] - Purify the crude product by hydrolysis to the alkenyl succinic acid followed by dehydration back to the anhydride.
Low Yield of ASA - Incomplete reaction - Sub-optimal temperature - Side reactions consuming reactants - Inefficient purification- Increase the reaction time or temperature, but monitor for an increase in side products. - Optimize the molar ratio of reactants.[2] - Use a polymerization inhibitor to minimize byproduct formation.[1] - Ensure complete removal of unreacted starting materials during distillation.
High Viscosity of the Product - Formation of polymeric byproducts- Lower the reaction temperature and/or shorten the reaction time. - Utilize a polymerization inhibitor.[1] - Consider using a solvent like xylene to reduce polymer formation.[2]
Solid or Waxy Product - Use of unbranched 1-alkenes (alpha-olefins)- Use isomerized internal olefins, which typically result in liquid ASA products.[1]

Quantitative Data on Reaction Parameters

Table 1: Effect of Temperature and Molar Ratio on ASA Yield and Clarity (in Xylene) [2][3]

Temperature (°C)Molar Ratio (Maleic Anhydride/Alkene)Yield (%)Clarity Index
220 - 2351.2 - 1.35<55>40
240 - 2501.5 - 1.7>70<10

Note: A higher clarity index indicates a purer, lighter-colored product with fewer side products.

Experimental Protocols

Protocol 1: Synthesis of ASA with a Polymerization Inhibitor

This protocol is a general guideline and may require optimization for specific alkenes.

  • Reactant Preparation:

    • Charge the desired amount of alkene into a reaction vessel equipped with a stirrer, thermometer, condenser, and a nitrogen inlet.

    • Add the calculated amount of maleic anhydride to achieve the desired molar ratio (e.g., 1.2:1 alkene to maleic anhydride).

    • Add a polymerization inhibitor, such as hydroquinone, at a concentration of 0.5% (w/w) based on the mass of maleic anhydride.

  • Reaction:

    • Begin stirring and purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to the desired reaction temperature (e.g., 220°C) and maintain this temperature for the desired reaction time (e.g., 8 hours).

  • Purification:

    • After the reaction is complete, cool the mixture to below 100°C.

    • Remove unreacted alkene and maleic anhydride by vacuum distillation.

Protocol 2: Purification of Dark-Colored ASA

This protocol describes a method to improve the color of crude ASA that is dark due to side products.

  • Hydrolysis:

    • Heat the crude, dark ASA to approximately 100°C.

    • In a separate vessel, prepare a volume of water that is roughly 10-20 times the volume of the crude ASA.

    • Slowly add the molten ASA to the water with vigorous stirring. The ASA will hydrolyze to the corresponding alkenyl succinic acid and precipitate as a solid.

    • Continue stirring for 1-2 hours.

  • Isolation and Washing:

    • Collect the solid alkenyl succinic acid by filtration.

    • Wash the solid with several portions of clean water until the filtrate is colorless.

  • Dehydration:

    • Dry the purified alkenyl succinic acid.

    • Heat the dried acid under vacuum to a temperature sufficient to drive off water and reform the anhydride. This temperature will depend on the specific ASA but is typically in the range of 150-180°C.

Workflow for Troubleshooting ASA Synthesis

ASA_Troubleshooting Troubleshooting Workflow for ASA Synthesis start Start Synthesis product_analysis Analyze Product (Color, Viscosity, Yield) start->product_analysis issue Issue Detected? product_analysis->issue dark_color Problem: Dark Product Color issue->dark_color Yes, Dark Color low_yield Problem: Low Yield issue->low_yield Yes, Low Yield high_viscosity Problem: High Viscosity issue->high_viscosity Yes, High Viscosity success Successful Synthesis issue->success No cause_dark Potential Causes: - High Temperature - Long Reaction Time - No Inhibitor dark_color->cause_dark cause_yield Potential Causes: - Incomplete Reaction - Side Reactions low_yield->cause_yield cause_viscosity Potential Cause: - Polymer Formation high_viscosity->cause_viscosity solution_dark Solutions: - Lower Temperature - Reduce Reaction Time - Add Inhibitor cause_dark->solution_dark solution_dark->start Re-run Experiment solution_yield Solutions: - Optimize Temp/Time - Adjust Molar Ratio - Use Inhibitor cause_yield->solution_yield solution_yield->start Re-run Experiment solution_viscosity Solutions: - Lower Temperature - Add Inhibitor - Use Solvent cause_viscosity->solution_viscosity solution_viscosity->start Re-run Experiment

Troubleshooting Workflow for ASA Synthesis

References

Technical Support Center: Controlling the Hydrolysis of 1-Octadecenylsuccinic Anhydride (ODSA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the hydrolysis of 1-octadecenylsuccinic anhydride (ODSA) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-octadecenylsuccinic anhydride (ODSA) and why is controlling its hydrolysis important?

A1: 1-Octadecenylsuccinic anhydride (ODSA) is a derivative of succinic anhydride with a long C18 alkenyl chain. This structure gives it amphiphilic properties, making it useful in various applications, including as a sizing agent, emulsifier, and a chemical intermediate in the synthesis of functional molecules. The anhydride group is highly reactive towards nucleophiles, particularly water. Hydrolysis of the anhydride ring opens it to form the corresponding dicarboxylic acid, 1-octadecenylsuccinic acid. This transformation alters the chemical properties and reactivity of the molecule, which can be detrimental to processes where the intact anhydride functionality is required. Therefore, controlling the rate of hydrolysis is critical for ensuring product stability, reaction specificity, and overall experimental success.

Q2: What are the primary factors that influence the rate of ODSA hydrolysis?

A2: The rate of ODSA hydrolysis in aqueous solutions is primarily influenced by the following factors:

  • pH: Hydrolysis is significantly faster under alkaline conditions (high pH) due to the increased concentration of the more nucleophilic hydroxide ions. Neutral and slightly acidic conditions generally slow down the hydrolysis rate.

  • Temperature: Like most chemical reactions, the rate of ODSA hydrolysis increases with temperature.

  • Emulsion Stability: Due to its long alkenyl chain, ODSA is poorly soluble in water. In aqueous solutions, it exists as dispersed droplets or in an emulsion. The stability and droplet size of this emulsion play a crucial role. Smaller, less stable droplets have a larger surface area-to-volume ratio, leading to a faster hydrolysis rate.

  • Presence of Catalysts: Certain species can catalyze the hydrolysis reaction. These can include nucleophilic catalysts or general acid/base catalysts.

Q3: How can I slow down the hydrolysis of ODSA in my aqueous formulation?

A3: To minimize the hydrolysis of ODSA, consider the following strategies:

  • pH Control: Maintain the aqueous solution at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid alkaline conditions.

  • Temperature Control: Conduct your experiments at the lowest temperature compatible with your process.

  • Use of Emulsifiers and Stabilizers: Form a stable emulsion to encapsulate the ODSA droplets and create a barrier to water. Common stabilizers for oil-in-water emulsions include cationic starch, polyvinyl alcohol, and other amphiphilic polymers.

  • Aprotic Co-solvents: If your experimental design allows, the addition of a water-miscible aprotic co-solvent (e.g., acetone, acetonitrile) can reduce the concentration of water and slow down hydrolysis.

Q4: How can I monitor the extent of ODSA hydrolysis?

A4: The progress of ODSA hydrolysis can be monitored by measuring the disappearance of the ODSA anhydride or the appearance of the this compound product. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to separate and quantify both ODSA and its dicarboxylic acid hydrolysis product.

  • Gas Chromatography (GC): The dicarboxylic acid product is not volatile enough for direct GC analysis. It must first be derivatized to a more volatile ester form (e.g., by reaction with BF3/butanol or diazomethane) or a silyl ester (using reagents like BSTFA).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrolysis can be monitored by observing the disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1860 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹).

Troubleshooting Guides

Problem 1: Rapid and uncontrolled hydrolysis of ODSA upon addition to an aqueous solution.

Possible Cause Troubleshooting Step
High pH of the aqueous solution. Check and adjust the pH of your aqueous solution to a neutral or slightly acidic range (pH 5-7) before adding ODSA.
High temperature of the solution. Cool the aqueous solution before and during the addition of ODSA. Maintain a low temperature throughout the experiment if possible.
Poor emulsification. Prepare a stable pre-emulsion of ODSA in a small amount of water with a suitable emulsifying agent before adding it to the bulk aqueous phase. Use high-shear mixing or sonication to reduce droplet size and improve emulsion stability.
Presence of catalytic impurities. Use high-purity water and reagents to avoid unintentional catalysis of the hydrolysis reaction.

Problem 2: Inconsistent results in experiments involving ODSA in aqueous media.

Possible Cause Troubleshooting Step
Variable rates of hydrolysis between experiments. Standardize the preparation of your ODSA-containing aqueous solution. This includes consistent pH, temperature, mixing speed, and the order of addition of components.
Aging of the ODSA solution. Use freshly prepared ODSA solutions for your experiments. If storage is necessary, store the stock solution in an aprotic solvent and add it to the aqueous phase immediately before use.
Inaccurate measurement of ODSA concentration due to on-column hydrolysis during HPLC analysis. Use a quenching agent (e.g., an amine like benzylamine) to react with the remaining anhydride just before injection. This forms a stable amide that can be quantified, preventing further hydrolysis on the HPLC column.

Quantitative Data Summary

The following tables provide example data on the influence of pH and temperature on the hydrolysis rate of a generic long-chain alkenyl succinic anhydride, which can be considered analogous to ODSA. Note: This is illustrative data and actual rates for ODSA may vary.

Table 1: Effect of pH on the Pseudo-First-Order Hydrolysis Rate Constant (k) at 25°C

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (min)
5.01.5 x 10⁻⁵770
7.08.0 x 10⁻⁵144
9.04.5 x 10⁻⁴26

Table 2: Effect of Temperature on the Pseudo-First-Order Hydrolysis Rate Constant (k) at pH 7.0

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (min)
102.5 x 10⁻⁵462
258.0 x 10⁻⁵144
402.2 x 10⁻⁴52

Experimental Protocols

Protocol 1: Monitoring ODSA Hydrolysis by HPLC

Objective: To quantify the concentration of ODSA and its hydrolysis product, this compound, over time in an aqueous solution.

Materials:

  • 1-octadecenylsuccinic anhydride (ODSA)

  • High-purity water

  • Buffer solutions (pH 5, 7, 9)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector (detection at ~210 nm)

Procedure:

  • Preparation of ODSA Emulsion:

    • Accurately weigh a specific amount of ODSA.

    • In a separate vial, prepare an aqueous solution of a suitable emulsifier (e.g., 1% w/v cationic starch).

    • Slowly add the molten ODSA to the emulsifier solution while vortexing or sonicating to form a fine emulsion.

  • Initiation of Hydrolysis:

    • Add a known volume of the ODSA emulsion to a temperature-controlled reaction vessel containing the desired buffer solution.

    • Start a timer immediately upon addition.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Quenching (Optional but Recommended):

    • Immediately add the aliquot to a vial containing a quenching solution (e.g., a solution of benzylamine in acetonitrile) to convert the remaining ODSA to a stable amide.

  • HPLC Analysis:

    • Inject the quenched (or unquenched) sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, starting with 50:50 acetonitrile:water and ramping up to 95:5 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Integrate the peak areas for ODSA (or its amide derivative) and the this compound.

    • Create a calibration curve for both compounds to determine their concentrations at each time point.

    • Plot the concentration of ODSA versus time to determine the hydrolysis rate.

Protocol 2: Analysis of ODSA Hydrolysis Product by GC after Derivatization

Objective: To quantify the formation of this compound by converting it to a volatile ester for GC analysis.

Materials:

  • Aliquots from the hydrolysis reaction (see Protocol 1)

  • Internal standard (e.g., a different long-chain dicarboxylic acid)

  • Derivatization reagent (e.g., BF₃ in butanol, or BSTFA)

  • Organic solvent for extraction (e.g., hexane)

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation:

    • To a known volume of the reaction aliquot, add a known amount of the internal standard.

    • Acidify the sample with HCl to ensure the dicarboxylic acid is in its protonated form.

    • Extract the dicarboxylic acids into an organic solvent like hexane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Esterification with BF₃/Butanol):

    • Add the BF₃/butanol reagent to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form the butyl esters.

    • After cooling, add water and extract the butyl esters into hexane.

    • The hexane layer is then ready for GC injection.

  • GC Analysis:

    • Inject the derivatized sample into the GC.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the esters.

    • Detector: FID or MS.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the internal standard.

    • Calculate the concentration of the hydrolysis product based on the peak area ratio relative to the internal standard and a calibration curve.

Visualizations

Hydrolysis_Control_Workflow cluster_prep Preparation cluster_process Processing cluster_reaction Reaction & Analysis cluster_outcome Outcome A 1-Octadecenylsuccinic Anhydride (ODSA) D Prepare Stable ODSA Emulsion (High-Shear Mixing / Sonication) A->D B Aqueous Solution (Buffer) E Controlled Addition to Aqueous Phase (Low Temperature) B->E C Emulsifier / Stabilizer C->D D->E F Hydrolysis Reaction E->F G Sampling at Time Intervals F->G J Uncontrolled Hydrolysis F->J Lack of Control (High pH / Temp) H Analytical Monitoring (HPLC / GC) G->H I Controlled Hydrolysis H->I Successful Control

Caption: Workflow for controlling the hydrolysis of ODSA.

Hydrolysis_Pathway ODSA 1-Octadecenylsuccinic Anhydride (Intact) Acid This compound (Hydrolyzed) ODSA->Acid Slow Hydrolysis ODSA->Acid Rapid Hydrolysis H2O Water (H₂O) H2O->ODSA Neutral/Acidic Conditions OH Hydroxide (OH⁻) (Alkaline Conditions) OH->ODSA

Caption: Simplified reaction pathway for ODSA hydrolysis.

troubleshooting poor yield in 1-octadecenylsuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-octadecenylsuccinic acid, with a focus on addressing issues related to poor yield.

Troubleshooting Guides

This section is designed to help you identify and resolve specific problems you may encounter during the two main stages of the synthesis: the formation of 1-octadecenylsuccinic anhydride and its subsequent hydrolysis to this compound.

Stage 1: Synthesis of 1-Octadecenylsuccinic Anhydride via Ene Reaction

The initial step involves the reaction of 1-octadecene with maleic anhydride. Low yields at this stage are common and can often be rectified by optimizing reaction conditions and minimizing side reactions.

Q1: My reaction mixture is turning dark brown or black, and the yield of the desired anhydride is very low. What is causing this?

A1: The dark coloration is indicative of significant side reactions, primarily polymerization of maleic anhydride and thermal decomposition of the reactants and product. High temperatures, while necessary to drive the ene reaction, can also promote these undesirable pathways.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: The ene reaction typically requires temperatures in the range of 200-250°C. However, the optimal temperature is a trade-off between reaction rate and the rate of side reactions. Start at the lower end of this range (e.g., 210-220°C) and monitor the reaction progress. A good compromise between yield and minimal side products is often found between 220 and 235°C.

    • Control Reaction Time: Prolonged heating increases the likelihood of polymerization and decomposition. Aim for a reaction time of 8-10 hours, as longer durations can lead to an increase in side products.[1]

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can contribute to color formation.

    • Consider a Solvent: Using a high-boiling, inert solvent like xylene can help to better control the temperature and solubilize the maleic anhydride, potentially reducing the formation of side products.[1]

Q2: The conversion of my starting materials is low, resulting in a poor yield of the anhydride. How can I improve this?

A2: Low conversion can be due to several factors, including suboptimal reaction parameters or impure reagents.

  • Troubleshooting Steps:

    • Adjust Molar Ratio: An excess of one reactant can be used to drive the reaction to completion. A molar ratio of maleic anhydride to 1-octadecene of 1.2-1.35 has been found to be optimal for minimizing side products while achieving a reasonable yield.[1] For higher yields, a ratio of 1.5-1.7 can be explored, though this may increase the formation of byproducts.[1]

    • Check Purity of Reactants: Ensure that the 1-octadecene and maleic anhydride are of high purity. Impurities in 1-octadecene can inhibit the reaction, while old or improperly stored maleic anhydride may have already started to polymerize.

    • Consider a Catalyst: While the thermal ene reaction is common, the use of a Lewis acid catalyst can sometimes promote the reaction at lower temperatures, which may help to reduce thermal decomposition and other side reactions.

Q3: I am observing the formation of a significant amount of solid byproducts that are difficult to separate from the desired anhydride. What are these and how can I avoid them?

A3: The solid byproducts are likely polymers of maleic anhydride or copolymers of maleic anhydride and 1-octadecene.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: As mentioned previously, high temperatures and long reaction times are major contributors to polymerization. Adhering to the recommended temperature and time ranges is crucial.

    • Ensure Proper Mixing: Good agitation is important to ensure a homogeneous reaction mixture and prevent localized overheating, which can initiate polymerization.

    • Purification: The desired 1-octadecenylsuccinic anhydride is typically a viscous liquid at room temperature.[2] Purification can be achieved by vacuum distillation to separate the product from polymeric residues and unreacted starting materials.[2]

Stage 2: Hydrolysis of 1-Octadecenylsuccinic Anhydride to this compound

The second stage involves the ring-opening of the anhydride to form the final dicarboxylic acid product. While generally straightforward, issues at this stage can also lead to a reduction in the final yield.

Q1: After adding water for hydrolysis, I am getting a sticky, difficult-to-handle precipitate instead of a clean product. What is happening?

A1: The sticky precipitate could be the calcium salt of the hydrolyzed product if hard water is used, or it could be due to incomplete hydrolysis, leaving behind the oily anhydride. The hydrolyzed product itself can sometimes be difficult to handle.

  • Troubleshooting Steps:

    • Use Deionized Water: Ensure you are using deionized or distilled water to avoid the formation of insoluble salts with divalent cations.

    • Ensure Complete Hydrolysis: The hydrolysis of the anhydride ring is crucial for obtaining the desired dicarboxylic acid.[3] This can be facilitated by heating the reaction mixture with water. The use of dilute sodium hydroxide solution followed by acidification can also ensure complete hydrolysis.[3]

    • Proper Work-up: After hydrolysis, the product may need to be extracted into an organic solvent and then isolated by evaporation of the solvent.

Q2: The final yield of my this compound is low, even though I seemed to have a good yield of the anhydride intermediate. Where could I be losing my product?

A2: Product loss during the hydrolysis and work-up stages can be significant if not performed carefully.

  • Troubleshooting Steps:

    • Monitor Hydrolysis Completion: Use analytical techniques like FTIR spectroscopy to monitor the disappearance of the characteristic anhydride peaks and the appearance of the carboxylic acid peaks to ensure the reaction has gone to completion.

    • Optimize Purification: The final product is a solid and can be purified by crystallization. Choosing an appropriate solvent system is key to maximizing the recovery of the pure acid.

    • Avoid Emulsion Formation during Extraction: If performing an aqueous work-up, the amphiphilic nature of the product can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. Using a brine wash can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound?

A: The overall yield can vary significantly depending on the specific conditions used. For the ene reaction to form the anhydride, yields of less than 55% are reported when minimizing side products, while yields of over 70% can be achieved under more forcing conditions that may lead to more impurities.[1] With an efficient hydrolysis and purification, a good overall yield would be in the range of 50-65%.

Q: Can I use internal isomers of octadecene for this reaction?

A: Yes, the ene reaction can occur with internal alkenes as long as they possess an allylic hydrogen. In fact, some commercial processes use isomerized olefins.[2] However, the use of a specific isomer like 1-octadecene provides more control over the regioselectivity of the reaction.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • FTIR Spectroscopy: To confirm the presence of carboxylic acid functional groups (broad O-H stretch and C=O stretch) and the absence of the anhydride functional group.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure of the molecule.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Chromatography (e.g., GC-MS after derivatization, or LC-MS): To identify and quantify any impurities.

Q: Are there any safety precautions I should be aware of?

A: Yes. Maleic anhydride is a corrosive and sensitizing agent; handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood. The reaction is conducted at high temperatures, so precautions against thermal hazards are necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 1-Octadecenylsuccinic Anhydride

Temperature (°C)Molar Ratio (Maleic Anhydride / 1-Octadecene)Reaction Time (h)Expected Anhydride Yield (%)Notes
220 - 2351.2 - 1.358< 55Optimal for minimizing side products.[1]
240 - 2501.5 - 1.78> 70Higher yield but with increased side product formation.[1]
2101.0 - 1.56 - 874 - 78Good compromise between yield and purity.

Experimental Protocols

Key Experiment 1: Synthesis of 1-Octadecenylsuccinic Anhydride

Objective: To synthesize 1-octadecenylsuccinic anhydride from 1-octadecene and maleic anhydride.

Materials:

  • 1-Octadecene (high purity)

  • Maleic anhydride

  • Xylene (optional, high-boiling, anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • To the three-neck flask, add 1-octadecene and maleic anhydride in a molar ratio of 1:1.2. If using a solvent, add xylene to achieve a 50% solution.

  • Begin stirring the mixture and start a gentle flow of inert gas through the apparatus.

  • Heat the reaction mixture to the desired temperature (e.g., 220°C) and maintain this temperature for 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to isolate the 1-octadecenylsuccinic anhydride.

Key Experiment 2: Hydrolysis to this compound

Objective: To hydrolyze 1-octadecenylsuccinic anhydride to the corresponding diacid.

Materials:

  • 1-Octadecenylsuccinic anhydride (from Key Experiment 1)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Place the crude or purified 1-octadecenylsuccinic anhydride in the round-bottom flask.

  • Add a sufficient amount of deionized water to the flask.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours to ensure complete hydrolysis. The disappearance of the oily anhydride layer indicates the progress of the reaction.

  • Cool the reaction mixture. The this compound may precipitate as a white solid upon cooling.

  • The solid product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone/water mixture).

Visualizations

Synthesis_Pathway 1-Octadecene 1-Octadecene 1-Octadecenylsuccinic Anhydride 1-Octadecenylsuccinic Anhydride 1-Octadecene->1-Octadecenylsuccinic Anhydride Ene Reaction (Heat) Maleic Anhydride Maleic Anhydride Maleic Anhydride->1-Octadecenylsuccinic Anhydride This compound This compound 1-Octadecenylsuccinic Anhydride->this compound Hydrolysis (H2O, Heat) Troubleshooting_Workflow Start Poor Yield Observed CheckStage At which stage is the yield poor? Start->CheckStage Anhydride Anhydride Synthesis CheckStage->Anhydride Anhydride Synthesis Hydrolysis Hydrolysis CheckStage->Hydrolysis Hydrolysis Anhydride_Issue Issue with Anhydride Synthesis? Anhydride->Anhydride_Issue Hydrolysis_Issue Issue with Hydrolysis? Hydrolysis->Hydrolysis_Issue DarkColor Dark Reaction Mixture? Anhydride_Issue->DarkColor Yes LowConversion Low Conversion? Anhydride_Issue->LowConversion No StickyProduct Sticky Precipitate? Hydrolysis_Issue->StickyProduct Yes LowFinalYield Low Final Yield? Hydrolysis_Issue->LowFinalYield No OptimizeTemp Optimize Temperature & Time DarkColor->OptimizeTemp AdjustRatio Adjust Molar Ratio LowConversion->AdjustRatio UseDIWater Use Deionized Water StickyProduct->UseDIWater EnsureCompleteHydrolysis Ensure Complete Hydrolysis LowFinalYield->EnsureCompleteHydrolysis Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effects cluster_solution Solutions High Temperature High Temperature Polymerization Polymerization High Temperature->Polymerization Thermal Decomposition Thermal Decomposition High Temperature->Thermal Decomposition Long Reaction Time Long Reaction Time Long Reaction Time->Polymerization Long Reaction Time->Thermal Decomposition Incorrect Molar Ratio Incorrect Molar Ratio Low Conversion Low Conversion Incorrect Molar Ratio->Low Conversion Incomplete Hydrolysis Incomplete Hydrolysis Residual Anhydride Residual Anhydride Incomplete Hydrolysis->Residual Anhydride Optimize Conditions Optimize Conditions Polymerization->Optimize Conditions Purification Purification Polymerization->Purification Thermal Decomposition->Optimize Conditions Low Conversion->Optimize Conditions Residual Anhydride->Purification Monitor Reaction Monitor Reaction Residual Anhydride->Monitor Reaction

References

Technical Support Center: Enhancing Biopolymer Modification with Octadecenyl Succinic Anhydride (OSA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the modification of biopolymers with octadecenyl succinic anhydride (OSA).

Troubleshooting Guide

Low Degree of Substitution (DS) or Reaction Efficiency (RE)

Question: My OSA modification reaction is resulting in a low degree of substitution (DS) and low reaction efficiency (RE). What are the potential causes and how can I improve it?

Answer:

Low DS and RE are common challenges in OSA modification. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:

  • Suboptimal Reaction pH: The pH of the reaction slurry is critical. The reaction is typically carried out under alkaline conditions to facilitate the nucleophilic attack of the hydroxyl groups of the biopolymer on the anhydride. However, excessively high pH can lead to the hydrolysis of OSA, reducing its availability for the esterification reaction. The optimal pH is often a balance between activating the biopolymer and minimizing OSA hydrolysis. For starch modification, an optimal pH is often found in the range of 7.20 to 8.5.[1][2][3][4][5][6][7] It is crucial to maintain a stable pH throughout the reaction by the controlled addition of a base like NaOH solution.[2][3][5]

  • Inadequate OSA Dispersion: OSA is hydrophobic and has low solubility in water, leading to poor dispersion in an aqueous reaction medium.[3] This limits its access to the hydrophilic biopolymer. To improve dispersion, OSA can be diluted with a solvent like isopropyl alcohol or ethanol before being slowly added to the reaction mixture with vigorous stirring.[1][3][5] Ultrasonication is another effective method to improve the dispersion of OSA and enhance the reaction efficiency.[8]

  • Biopolymer Structure and Accessibility: The crystalline structure of some biopolymers, like starch, can hinder the penetration of the bulky OSA molecule into the granules, limiting the reaction to the granule surface.[1][3] Pre-treatment methods can be employed to alter the biopolymer structure and increase the accessibility of hydroxyl groups:

    • Heat-Moisture Treatment (HMT): HMT can reduce the crystallinity of starch and create channels or pores, facilitating the entry of OSA into the granules and increasing the DS.[3][6][9]

    • Sonication: Applying ultrasound can fragment starch granules, increasing the surface area and amylose content, which leads to a higher DS and reaction efficiency.[1][8]

  • Insufficient Reaction Time: The esterification reaction takes time to proceed to completion. Reaction times can range from a few hours to over 9 hours.[1][4] Optimizing the reaction time for your specific biopolymer and reaction conditions is essential.

  • Incorrect OSA Concentration: The concentration of OSA is a key factor. While a higher concentration can lead to a higher DS, an excessive amount may not be cost-effective and can lead to unreacted OSA that is difficult to remove during purification. The optimal concentration often needs to be determined empirically for each biopolymer. For starch, OSA is typically used at 3% to 5% based on the dry weight of the starch.[1][2][3][5][6]

Poor Emulsifying Properties of the Modified Biopolymer

Question: My OSA-modified biopolymer is not performing well as an emulsifier. How can I improve its emulsifying properties?

Answer:

The emulsifying capacity of an OSA-modified biopolymer is directly related to its amphiphilic nature, which is determined by the degree of substitution and the distribution of the hydrophobic octenyl succinyl groups.

  • Increase the Degree of Substitution (DS): A higher DS generally leads to better emulsifying properties. Refer to the troubleshooting section on "Low Degree of Substitution (DS) or Reaction Efficiency (RE)" to optimize your reaction conditions.

  • Biopolymer Source and Molecular Weight: The type of biopolymer and its molecular weight can influence the properties of the final product. For instance, in the modification of sphingan WL gum, the molecular weight of the gum was found to affect the viscosity and surface activity of the OSA-modified product.[10]

  • Post-Modification Treatment: Enzymatic treatment after OSA modification can sometimes enhance emulsification properties. For example, β-amylase hydrolysis of OSA-modified starch has been shown to increase its emulsifying capabilities.[11]

Frequently Asked Questions (FAQs)

1. What is the typical range for the degree of substitution (DS) in OSA-modified starch for food applications?

For food applications, the U.S. Food and Drug Administration (FDA) has approved OSA-modified starch with a maximum OSA treatment level of 3%, which corresponds to a degree of substitution (DS) of approximately 0.02.[2][3]

2. How can I determine the degree of substitution (DS) of my OSA-modified biopolymer?

The degree of substitution is typically determined using titration methods or spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[12][13] The titration method involves saponifying the ester linkages with a known concentration of sodium hydroxide and then back-titrating the excess NaOH with hydrochloric acid. 1H NMR spectroscopy can also be used to determine the DS by comparing the integral of the protons from the octenyl group with the integral of the protons from the anomeric carbons of the biopolymer backbone.[9][12]

3. What are the key safety considerations when working with octadecenyl succinic anhydride (OSA)?

Octadecenyl succinic anhydride is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or a fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

4. Can I modify other biopolymers besides starch with OSA?

Yes, OSA can be used to modify other biopolymers that have accessible hydroxyl or amino groups. Successful modifications of chitosan and various proteins have been reported.[12][14][15][16][17] The reaction conditions may need to be adjusted based on the specific biopolymer. For example, the modification of proteins with anhydrides can alter their hydrophobicity and hydrophilicity.[18]

5. How does OSA modification affect the physicochemical properties of biopolymers?

OSA modification introduces hydrophobic octenyl groups onto the hydrophilic biopolymer backbone, imparting an amphiphilic character.[3] This change in structure leads to several alterations in physicochemical properties, including:

  • Increased hydrophobicity. [3][6][9]

  • Improved emulsifying and stabilizing capabilities. [2][8][13]

  • Decreased gelatinization temperature and enthalpy in starch. [1][13]

  • Increased swelling power and water solubility of starch. [13]

  • Altered rheological properties. [13]

  • Reduced retrogradation in starch. [2]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for OSA Modification of Starch

Biopolymer SourceOSA Concentration (%)pHTemperature (°C)Reaction Time (h)Degree of Substitution (DS)Reaction Efficiency (%)Reference
Cassava Starch38.2382.50.016571.13[1]
Early Indica Rice Starch38.433.4-0.018881.0[2]
Sago Starch (HMT)4.537.26--0.012133.07[6][9]
Sago Starch5.007.20-9.650.0120-[4]

Table 2: Effect of Pre-treatment on OSA Modification of Sago Starch

Pre-treatmentDegree of Substitution (DS)Reaction Efficiency (%)Reference
None (Native Starch)--[3]
HMT (25% Moisture)0.008635.86[3]

Experimental Protocols

General Protocol for OSA Modification of Starch

This protocol provides a general procedure for the esterification of starch with octadecenyl succinic anhydride in an aqueous slurry. Researchers should optimize the specific parameters for their particular type of starch.

Materials:

  • Starch (e.g., corn, potato, rice, sago)

  • Octadecenyl succinic anhydride (OSA)

  • Sodium hydroxide (NaOH) solution (e.g., 3% w/v)

  • Hydrochloric acid (HCl) solution (e.g., 3% v/v)

  • Distilled water

  • Ethanol or Isopropyl alcohol

Procedure:

  • Prepare a starch slurry by suspending the desired amount of starch (e.g., 30-35% w/v) in distilled water with continuous agitation.[2][5]

  • Adjust the pH of the slurry to the desired alkaline level (e.g., pH 8.0-8.5) by slowly adding the NaOH solution while monitoring with a pH meter.[2][3][5]

  • Slowly add the required amount of OSA (typically 3% based on the dry weight of starch) to the slurry over a period of 1-2 hours.[2][3] It is recommended to first dilute the OSA with a small amount of ethanol or isopropyl alcohol to improve its dispersion.[3][5]

  • Maintain the pH of the reaction mixture at the setpoint by continuously adding the NaOH solution as the reaction proceeds.

  • Allow the reaction to proceed for the desired time (e.g., 2-10 hours) at a constant temperature (e.g., 30-40°C) with continuous stirring.[1][2][3]

  • After the reaction is complete, neutralize the slurry to pH 6.5-7.0 by adding the HCl solution.[2][3][5]

  • Recover the modified starch by centrifugation or filtration.

  • Wash the modified starch cake several times with distilled water and then with aqueous ethanol (e.g., 70%) to remove any unreacted OSA and salts.[2][3]

  • Dry the purified OSA-modified starch in an oven at a low temperature (e.g., 40-45°C) until a constant weight is achieved.[2][3][5]

  • Sieve the dried product to obtain a fine powder.[2]

Visualizations

Experimental_Workflow_OSA_Starch_Modification cluster_preparation Slurry Preparation cluster_reaction Esterification Reaction cluster_purification Purification starch Starch slurry Starch Slurry (30-35% w/v) starch->slurry water Distilled Water water->slurry ph_adjustment Adjust pH to 8.0-8.5 (with NaOH) slurry->ph_adjustment osa_addition Slowly Add OSA (3% w/w of starch) ph_adjustment->osa_addition reaction React for 2-10h at 30-40°C (Maintain pH) osa_addition->reaction neutralization Neutralize to pH 6.5-7.0 (with HCl) reaction->neutralization centrifugation Centrifugation / Filtration neutralization->centrifugation washing Wash with Water & Ethanol centrifugation->washing drying Dry at 40-45°C washing->drying sieving Sieve drying->sieving product OSA-Modified Starch sieving->product

Caption: Experimental workflow for the modification of starch with octadecenyl succinic anhydride (OSA).

Troubleshooting_Logic_Low_DS cluster_causes Potential Causes cluster_solutions Solutions start Low Degree of Substitution (DS) or Reaction Efficiency (RE) cause1 Suboptimal Reaction pH start->cause1 cause2 Inadequate OSA Dispersion start->cause2 cause3 Poor Biopolymer Accessibility start->cause3 cause4 Insufficient Reaction Time start->cause4 cause5 Incorrect OSA Concentration start->cause5 solution1 Optimize pH (e.g., 7.2-8.5 for starch) Maintain stable pH cause1->solution1 solution2 Dilute OSA with solvent (e.g., ethanol) Use ultrasonication cause2->solution2 solution3 Pre-treat biopolymer (e.g., HMT, sonication for starch) cause3->solution3 solution4 Optimize reaction time cause4->solution4 solution5 Optimize OSA concentration cause5->solution5

Caption: Troubleshooting logic for addressing low degree of substitution in OSA modification.

References

factors affecting the stability of 1-octadecenylsuccinic acid emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-octadecenylsuccinic acid (ODSA) emulsions. ODSA, a type of alkenyl succinic anhydride (ASA), is utilized as an emulsifying and sizing agent in various applications. The stability of these emulsions is critical for their efficacy and is influenced by several physicochemical factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my ODSA emulsion?

A1: The stability of this compound (ODSA) emulsions is primarily influenced by three main factors: pH, temperature, and ionic strength (also referred to as conductivity). These factors can significantly impact the rate of hydrolysis of the anhydride group, the electrostatic interactions between emulsion droplets, and the overall physical stability of the emulsion.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of an ODSA emulsion?

A2: ODSA emulsions are most stable in a neutral to slightly acidic pH range.[1] Alkaline conditions (pH above 8.5) significantly accelerate the hydrolysis of the succinic anhydride group, leading to the formation of dicarboxylic acid. This hydrolyzed form has a tendency to agglomerate, causing emulsion instability and the formation of deposits.[1][4] For applications where alkaline conditions are necessary, a quaternary cationic starch may be required as an emulsifier to improve stability.[4]

Q3: How does temperature affect the stability of my ODSA emulsion?

A3: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of ODSA.[1] This can lead to a shorter shelf-life for the emulsion. It is generally recommended to prepare and store ODSA emulsions at ambient or slightly cooler temperatures to minimize degradation.[5] In some cases, cooling the emulsifier solution (e.g., cationic starch) before emulsification can enhance stability.[5]

Q4: What is the role of an emulsifier in ODSA emulsions and which ones are commonly used?

A4: Emulsifiers are crucial for the formation and stabilization of ODSA emulsions. They adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the ODSA droplets, which prevents them from coalescing. The most commonly used emulsifiers for ASA emulsions are cationic starches and synthetic cationic polymers.[2][4] The cationic nature of these emulsifiers promotes adhesion to negatively charged surfaces, which is particularly relevant in applications like papermaking.

Q5: What is the ideal particle size for an ODSA emulsion?

A5: A smaller and more uniform particle size generally leads to a more stable emulsion. For most applications, an average particle size of around 1 micrometer (µm) is considered optimal for good distribution and stability.[1][3][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase Separation (Creaming or Sedimentation) - Incorrect emulsifier concentration. - Inefficient homogenization. - High storage temperature. - Unfavorable pH.- Optimize the emulsifier-to-ODSA ratio. A common starting point for ASA emulsions is a 4:1 mass ratio of cationic starch to ASA.[1] - Increase homogenization time or energy. - Store the emulsion at a lower temperature. - Adjust the pH to a neutral or slightly acidic range.[1]
Increased Viscosity or Gelation - Hydrolysis of ODSA and subsequent agglomeration of the hydrolyzed product.[1] - High concentration of the dispersed phase.- Prepare the emulsion fresh before use to minimize hydrolysis. The shelf life of an ASA emulsion is typically short, often around 20 to 30 minutes.[1] - Reduce the concentration of ODSA in the formulation.
Formation of Precipitates or Deposits - Hydrolysis of ODSA, especially in the presence of calcium ions, can form insoluble calcium salts.[2] - Interaction with other components in the formulation.- Use deionized or soft water to prepare the emulsion to avoid high concentrations of divalent cations. - If using cationic starch, ensure it is free from significant levels of calcium.[4] - The addition of alum or polyaluminum chloride (PAC) can help to "mask" the hydrolyzed ASA and reduce its stickiness.[2]
Poor Performance in Final Application (e.g., inadequate sizing in paper) - Unstable emulsion leading to poor distribution of ODSA. - High degree of ODSA hydrolysis before application. - Insufficient retention of emulsion droplets on the substrate.- Ensure the emulsion has a small and uniform particle size (~1 µm) for better distribution.[6] - Prepare the emulsion just before use.[1] - In papermaking, the use of retention aids can improve the deposition of the ODSA emulsion onto the fibers.[1]

Quantitative Data on Emulsion Stability

Table 1: Illustrative Effect of pH on ASA Emulsion Stability (at 25°C)

pHAverage Particle Size after 1 hour (µm)Visual Observation
4.01.1Stable, milky white appearance
7.01.3Mostly stable, slight increase in particle size
9.03.5Significant particle agglomeration, visible precipitates

Table 2: Illustrative Effect of Temperature on ASA Emulsion Stability (at pH 7)

TemperatureAverage Particle Size after 1 hour (µm)Rate of Hydrolysis
25°C1.3Low
40°C2.1Moderate
60°C4.8High

Table 3: Illustrative Effect of Ionic Strength on ASA Emulsion Stability (at pH 7, 25°C)

NaCl Concentration (mM)Zeta Potential (mV)Emulsion Stability
0+40High
50+25Moderate
200+10Low (risk of flocculation)

Note: The positive zeta potential is typical for emulsions stabilized with a cationic emulsifier like cationic starch.

Experimental Protocols

Protocol 1: Preparation of a Laboratory-Scale ODSA Emulsion

Materials:

  • This compound (ODSA)

  • Cationic starch (or other suitable emulsifier)

  • Deionized water

  • High-shear mixer (e.g., Silverson, Ultra-Turrax)

  • pH meter and appropriate acids/bases for adjustment (e.g., citric acid)

Procedure:

  • Prepare the Emulsifier Solution: Disperse the desired amount of cationic starch in deionized water (e.g., a 1-2% w/w solution). Heat the dispersion with stirring to the gelatinization temperature of the starch, then cool to the desired emulsification temperature (e.g., 25-40°C).

  • Adjust pH: Adjust the pH of the cooled starch solution to the target value (e.g., pH 4-7) using a suitable acid.[7]

  • Emulsification: Place the starch solution in the vessel of the high-shear mixer. While mixing at high speed, slowly add the ODSA oil. A common ratio is 4 parts starch to 1 part ODSA by weight.[6]

  • Homogenization: Continue high-shear mixing for a specified period (e.g., 5-15 minutes) until a stable, milky white emulsion is formed.

  • Characterization: Immediately characterize the emulsion for particle size, pH, and stability. Due to the limited stability of ASA emulsions, it is recommended to use them shortly after preparation.[1]

Protocol 2: Characterization of ODSA Emulsion Stability

1. Particle Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure: Dilute a small aliquot of the emulsion in deionized water to the appropriate concentration for the instrument. Measure the particle size distribution and the average particle size (e.g., Z-average for DLS or D(v,0.5) for laser diffraction). Repeat measurements over time to monitor for changes indicating instability (e.g., Ostwald ripening or coalescence).

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the emulsion in an appropriate buffer or deionized water. Measure the electrophoretic mobility of the droplets to determine the zeta potential. This provides an indication of the electrostatic stability of the emulsion.

3. Visual Assessment of Stability:

  • Method: Creaming/Sedimentation Test.

  • Procedure: Place a known volume of the emulsion in a graduated cylinder and seal it. Store at a controlled temperature and visually inspect for the formation of a cream layer at the top or a sediment layer at the bottom over time. The height of the separated layer can be measured to calculate a creaming/sedimentation index.

4. Determination of Hydrolysis:

  • Method: Infrared (IR) Spectroscopy.

  • Procedure: The anhydride group of ODSA has characteristic carbonyl stretching bands in the IR spectrum (around 1780 cm⁻¹ and 1860 cm⁻¹). Upon hydrolysis, these are replaced by a single carboxylic acid carbonyl band (around 1710 cm⁻¹). The extent of hydrolysis can be quantified by monitoring the changes in the absorbance of these peaks over time.[8]

Visualizations

Emulsion_Stability_Factors cluster_factors Key Stability Factors cluster_effects Impact on Emulsion Properties cluster_outcome Resulting Emulsion State pH pH Hydrolysis ODSA Hydrolysis pH->Hydrolysis Alkaline pH accelerates Zeta_Potential Zeta Potential pH->Zeta_Potential Influences surface charge Temp Temperature Temp->Hydrolysis High Temp accelerates Ionic_Strength Ionic Strength Ionic_Strength->Zeta_Potential High strength reduces Instability Instability (Creaming, Coalescence) Hydrolysis->Instability Leads to agglomeration Droplet_Interaction Droplet Interaction Zeta_Potential->Droplet_Interaction Governs repulsion Stability Stable Emulsion Droplet_Interaction->Stability High repulsion Droplet_Interaction->Instability Low repulsion

Caption: Factors influencing the stability of ODSA emulsions.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_eval Evaluation Prep_Emulsifier Prepare Emulsifier Solution (e.g., Cationic Starch) Adjust_pH Adjust pH of Aqueous Phase Prep_Emulsifier->Adjust_pH Add_ODSA Add ODSA Oil Adjust_pH->Add_ODSA Homogenize High-Shear Homogenization Add_ODSA->Homogenize Particle_Size Particle Size Analysis (DLS/Laser Diffraction) Homogenize->Particle_Size Zeta_Potential Zeta Potential Measurement Homogenize->Zeta_Potential Visual_Stability Visual Stability Test (Creaming Index) Homogenize->Visual_Stability IR_Analysis IR Spectroscopy (Hydrolysis) Homogenize->IR_Analysis Evaluation Evaluate Stability and Performance Particle_Size->Evaluation Zeta_Potential->Evaluation Visual_Stability->Evaluation IR_Analysis->Evaluation

Caption: Workflow for ODSA emulsion preparation and characterization.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Octadecenylsuccinic Acid (ODSA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-octadecenylsuccinic acid (ODSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODSA) and why is its solubility a concern?

A1: this compound (ODSA) is a dicarboxylic acid with a long C18 alkenyl chain. Its structure gives it amphiphilic properties, but its long hydrophobic tail makes it poorly soluble in aqueous solutions, which can pose significant challenges in experimental setups, especially in biological assays and formulation development.

Q2: What are the general approaches to improve the solubility of ODSA?

A2: The primary strategies to enhance the solubility of ODSA and other long-chain fatty acids involve:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.

  • Co-solvents: Using a water-miscible organic solvent to increase the overall solvating capacity of the medium.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic ODSA molecule, facilitating its dispersion in aqueous solutions.

  • Complexation: Using agents like bovine serum albumin (BSA) to bind to the fatty acid and aid in its solubilization, particularly in cell culture applications.

  • Heating: Gently warming the solution can help to overcome the energy barrier for dissolution.

Q3: In which organic solvents is ODSA likely to be soluble?

A3: Due to its long hydrocarbon chain, ODSA is expected to have better solubility in less polar organic solvents. While specific data for ODSA is limited, long-chain fatty acids and their derivatives are generally soluble in solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Q4: How does pH affect the solubility of ODSA in aqueous solutions?

A4: The solubility of ODSA in water is highly pH-dependent. As a dicarboxylic acid, its carboxylic acid groups will be protonated at low pH, making the molecule less polar and thus less soluble in water. As the pH increases above the pKa of the carboxylic acid groups, they will deprotonate to form carboxylate anions. This ionization increases the polarity of the molecule, significantly enhancing its aqueous solubility.

Q5: What are some common issues encountered when trying to dissolve ODSA?

A5: Common problems include:

  • Precipitation: The compound may initially dissolve but then precipitate out of solution over time, especially with changes in temperature or pH.

  • Formation of a film or micelles: At concentrations above its critical micelle concentration (CMC), ODSA may form a film on the surface of the liquid or create a cloudy suspension of micelles rather than a true solution.

  • Incomplete dissolution: Solid particles of ODSA may remain undissolved, even after vigorous mixing.

  • Incompatibility with experimental systems: The chosen solubilization method (e.g., high pH, organic solvents) may not be compatible with the downstream application, such as cell culture or enzymatic assays.

Quantitative Data on Solubility

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide representative data for structurally similar long-chain fatty acids and dicarboxylic acids. This information can be used as a guideline for selecting appropriate solvents and conditions.

Table 1: Solubility of Long-Chain Fatty Acids in Phosphate Buffer (pH 7.4) at 37°C

Fatty Acid (Chain Length)Solubility (µM)
Lauric Acid (C12)> 500[1][2]
Myristic Acid (C14)20-30[1][2]
Palmitic Acid (C16)< 1 (tendency for aggregation)[1][2]
Stearic Acid (C18)< 1 (tendency for aggregation)[1][2]
Oleic Acid (C18, unsaturated)< 1 (tendency for aggregation)[1][2]

Note: This data highlights the low aqueous solubility of long-chain fatty acids even at physiological pH and suggests that ODSA, with its C18 chain, will have very limited solubility in aqueous buffers without solubilizing agents.

Table 2: General Solubility of Carboxylic Acids

SolventSolubility of Short-Chain Carboxylic Acids (C1-C5)Solubility of Long-Chain Carboxylic Acids (>C5)
WaterSoluble[3]Limited solubility, decreases with chain length[3]
EthanolSoluble[3]Generally soluble[3]
Diethyl EtherSoluble[3]Generally soluble[3]
Sodium Hydroxide (aq)Reacts to form soluble salts[3]Reacts to form water-soluble salts[3]

Experimental Protocols

Protocol 1: Solubilization of ODSA by pH Adjustment

This protocol is suitable for preparing aqueous stock solutions of ODSA for various in vitro experiments where a moderately high pH is tolerable.

  • Preparation of Alkaline Solution: Prepare a stock solution of 0.1 M NaOH in deionized water.

  • Weighing ODSA: Accurately weigh the desired amount of ODSA powder in a sterile, conical tube.

  • Initial Suspension: Add a small volume of deionized water to the ODSA powder to create a slurry.

  • Titration with NaOH: While vortexing or stirring, add the 0.1 M NaOH solution dropwise to the ODSA slurry.

  • Monitoring pH: Periodically check the pH of the solution using a calibrated pH meter. Continue adding NaOH until the ODSA is fully dissolved and the pH is in the desired range (typically pH 8.0-9.0 for dicarboxylic acids).

  • Heating (Optional): If dissolution is slow, gently warm the solution to 37-50°C to aid in the process.

  • Final Volume Adjustment: Once the ODSA is completely dissolved, add deionized water to reach the final desired concentration.

  • Sterilization: If required for the application, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Solubilization of ODSA using Co-solvents

This method is useful for creating concentrated stock solutions of ODSA that can be diluted into aqueous buffers for experiments.

  • Solvent Selection: Choose a water-miscible organic solvent such as ethanol or DMSO.

  • Weighing ODSA: Weigh the desired amount of ODSA into a glass vial.

  • Dissolution in Co-solvent: Add the chosen co-solvent to the ODSA powder and vortex or sonicate until the compound is completely dissolved. Gentle heating may be applied if necessary.

  • Stock Solution Storage: Store the concentrated stock solution in a tightly sealed container at an appropriate temperature (e.g., room temperature or 4°C) to prevent solvent evaporation.

  • Dilution into Aqueous Media: When preparing working solutions, add the concentrated stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Note: The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experimental system.

Protocol 3: Solubilization of ODSA for Cell Culture using Bovine Serum Albumin (BSA)

This is the recommended method for preparing ODSA solutions for treating cells in culture, as it mimics the physiological transport of fatty acids.

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v). Gently rotate the solution at 37°C until the BSA is completely dissolved. Do not vortex vigorously, as this can denature the protein.

  • Prepare ODSA Stock in Ethanol: Prepare a concentrated stock solution of ODSA in 100% ethanol (e.g., 100 mM).

  • Complexation of ODSA to BSA:

    • Warm the 10% BSA solution to 37°C.

    • While stirring the BSA solution gently, add the ethanolic ODSA stock solution dropwise to the desired final concentration. The molar ratio of ODSA to BSA is critical and should be optimized for your specific cell type, but a starting point is a 2:1 to 6:1 ratio.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for the complexation of ODSA to BSA.

  • Sterilization: Sterile-filter the ODSA-BSA complex solution using a 0.22 µm syringe filter.

  • Use in Cell Culture: This ODSA-BSA complex solution can now be used to supplement your cell culture medium to the desired final concentration of ODSA.

Visualizing Experimental Workflows

Troubleshooting ODSA Solubility Issues

G Troubleshooting ODSA Solubility Issues cluster_ph pH Adjustment Workflow cluster_co_solvent Co-solvent Workflow cluster_surfactant Surfactant/BSA Workflow start Start: ODSA Fails to Dissolve check_purity Check ODSA Purity and Identity start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify ODSA is_pure->purify No method Select Solubilization Method is_pure->method Yes purify->check_purity ph_adjust pH Adjustment method->ph_adjust co_solvent Co-solvent method->co_solvent surfactant Surfactant / BSA method->surfactant ph_protocol Follow Protocol 1: Titrate with Base (e.g., NaOH) ph_adjust->ph_protocol co_protocol Follow Protocol 2: Use Ethanol or DMSO co_solvent->co_protocol surfactant_protocol Follow Protocol 3: Use BSA for Cell Culture surfactant->surfactant_protocol ph_success ODSA Dissolved? ph_protocol->ph_success ph_heat Apply Gentle Heat (37-50°C) ph_success->ph_heat No ph_end Solution Prepared ph_success->ph_end Yes ph_heat->ph_protocol co_success ODSA Dissolved? co_protocol->co_success co_sonicate Apply Sonication co_success->co_sonicate No co_end Stock Solution Prepared co_success->co_end Yes co_sonicate->co_protocol surfactant_success ODSA-BSA Complex Formed? surfactant_protocol->surfactant_success surfactant_ratio Optimize ODSA:BSA Ratio surfactant_success->surfactant_ratio No surfactant_end Complex Ready for Use surfactant_success->surfactant_end Yes surfactant_ratio->surfactant_protocol

Caption: A flowchart outlining the troubleshooting steps for dissolving this compound.

ODSA Solubilization Workflow for Cell-Based Assays

G ODSA Solubilization Workflow for Cell-Based Assays start Start weigh_odsa Weigh ODSA start->weigh_odsa prepare_ethanol_stock Prepare Concentrated ODSA Stock in Ethanol weigh_odsa->prepare_ethanol_stock complexation Complex ODSA to BSA (Dropwise addition at 37°C) prepare_ethanol_stock->complexation prepare_bsa Prepare 10% Fatty-Acid-Free BSA Solution prepare_bsa->complexation incubation Incubate for 1 hour at 37°C with gentle agitation complexation->incubation filtration Sterile Filter (0.22 µm) incubation->filtration add_to_media Add ODSA-BSA Complex to Cell Culture Media filtration->add_to_media end Treat Cells add_to_media->end

Caption: A step-by-step workflow for preparing ODSA for use in cell-based assays.

References

how to avoid polymerization during the synthesis of 1-octadecenylsuccinic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate challenges encountered during the synthesis of 1-octadecenylsuccinic anhydride (ODSA), with a primary focus on preventing unwanted polymerization.

Troubleshooting Guide: Polymerization and Side Reactions

Issue: The final product is dark brown or black and has a tar-like consistency.

  • Potential Cause: Unwanted polymerization of reactants or the product has occurred at high reaction temperatures. Phenothiazine-based inhibitors can also contribute to a darker product color.[1][2]

  • Solution:

    • Inhibitor Selection: Switch to a non-sulfur-containing polymerization inhibitor such as hydroquinone or its mono-lower alkoxy-ethers (e.g., hydroquinone monomethyl ether) to prevent color formation.[1]

    • Optimize Reaction Time: Prolonged reaction times can lead to the formation of undesirable side products. It is crucial to monitor the reaction and stop it once the consumption of maleic anhydride is complete.[1][3] An 8-10 hour reaction time has been suggested as a good compromise between yield and the formation of side products.[3]

    • Temperature Control: While high temperatures are necessary for the ene-reaction, exceeding the optimal range can accelerate polymerization. Maintain the reaction temperature between 220°C and 235°C for industrial applications where minimizing side products is critical.[3]

Issue: The yield of 1-octadecenylsuccinic anhydride is lower than expected.

  • Potential Cause: Competing side reactions, such as the polymerization of maleic anhydride, auto-polymerization of 1-octadecene, or their copolymerization, are consuming the reactants.[4]

  • Solution:

    • Use of Inhibitors: Incorporate a polymerization inhibitor like hydroquinone into the reaction mixture to suppress these unwanted pathways.[2][5]

    • Molar Ratio Adjustment: The molar ratio of maleic anhydride to the alkene is a critical factor. For applications requiring minimal side products, a molar ratio of 1.2–1.35 (maleic anhydride to methyl esters of the alkene) has been found to be optimal.[3]

    • Solvent Use: The use of a solvent like xylene can help to decrease the formation of side products by improving the contact between reactants. However, this may necessitate higher temperatures to achieve the same reaction yields as solvent-free synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during ODSA synthesis?

A1: The high temperatures (often exceeding 200°C) required to facilitate the ene-reaction between 1-octadecene and maleic anhydride can also initiate radical polymerization of the starting materials and the alkenyl succinic anhydride product.[2] Key polymerization side reactions include the polymerization of maleic anhydride, the self-polymerization of the alkene, and the copolymerization of the alkene with maleic anhydride.[4]

Q2: Which polymerization inhibitors are most effective and how do they work?

A2: Antioxidants and polymerization inhibitors are added to reduce the formation of polymers.[2] Hydroquinone and phenothiazine are commonly used examples.[2] These inhibitors function by scavenging free radicals that initiate polymerization chains. While effective, phenothiazine can lead to a dark-colored product.[1] For applications where color is a concern, non-sulfur inhibitors like hydroquinone are preferred.[1]

Q3: How does the molar ratio of reactants affect polymerization?

A3: The molar ratio of maleic anhydride to 1-octadecene influences both the yield of the desired product and the extent of side reactions. A study on a similar system suggested that for industrial applications aiming to minimize side products, a molar ratio of maleic anhydride to alkene-derivative of 1.2–1.35 is optimal, though this may result in a lower yield (under 55%).[3] Conversely, higher yields (over 70%) can be achieved with a molar ratio of 1.5–1.7, but this also increases the formation of side products.[3]

Q4: Can reaction time and temperature be optimized to prevent polymerization?

A4: Yes, both time and temperature are critical parameters. The formation of side products is proportional to the duration of exposure to high temperatures.[3] A reaction time of 8–10 hours is often a suitable compromise to achieve a good yield while minimizing side-product formation.[3] For temperature, a range of 220-235°C is recommended when the goal is to obtain a product with minimal impurities.[3]

Quantitative Data Summary

The following table summarizes key reaction parameters from studies on alkenyl succinic anhydride synthesis to provide a comparative overview for experimental design.

ParameterRecommended Range/ValueExpected OutcomeSource
Reaction Temperature 220-235 °CMinimized side products, yield <55%[3]
240-250 °CHighest yield, >70%, but more side products[3]
Molar Ratio (Maleic Anhydride:Alkene) 1.2-1.35Minimized side products[3]
1.5-1.7Highest yield[3]
Reaction Time 8-10 hoursGood compromise between yield and side products[3]
Inhibitor HydroquinoneEffective inhibition, less product coloration[1][2]
PhenothiazineEffective inhibition, but can cause dark coloration[1][2]

Experimental Protocol: Synthesis of 1-Octadecenylsuccinic Anhydride with Polymerization Inhibition

This protocol outlines a general procedure for the synthesis of ODSA, incorporating measures to minimize polymerization.

Materials:

  • 1-Octadecene

  • Maleic Anhydride

  • Hydroquinone (polymerization inhibitor)

  • Xylene (optional solvent)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel with a mechanical stirrer, thermometer, and a reflux condenser connected to a nitrogen inlet to maintain an inert atmosphere.

  • Charging Reactants: Charge the reactor with 1-octadecene and maleic anhydride in a molar ratio of 1:1.2 to 1:1.35. Add a catalytic amount of hydroquinone (e.g., 0.1-0.5% by weight of the total reactants). If using a solvent, add xylene to the desired concentration (e.g., 50% by weight).[3]

  • Inerting the System: Purge the reactor with nitrogen for several minutes to remove any oxygen, which can promote radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to the target reaction temperature (220-235°C).[3]

  • Monitoring the Reaction: Monitor the reaction progress by periodically analyzing samples for the consumption of maleic anhydride using appropriate analytical techniques (e.g., titration, spectroscopy).

  • Reaction Completion and Cooldown: Once the desired conversion is achieved (typically after 8-10 hours), stop heating and allow the reaction mixture to cool down to room temperature under the nitrogen atmosphere.[3]

  • Purification: The unreacted starting materials and the solvent (if used) can be removed by vacuum distillation. The final product, 1-octadecenylsuccinic anhydride, can be further purified if necessary.

Visualizations

ODSA_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation Reactants 1-Octadecene Maleic Anhydride Hydroquinone Reactor Reaction Vessel Reactants->Reactor Inert Purge with N2 Reactor->Inert Heat Heat to 220-235°C Inert->Heat Stir Stir for 8-10 hours Heat->Stir Monitor Monitor Progress Stir->Monitor Cool Cool to Room Temp Monitor->Cool Distill Vacuum Distillation Cool->Distill Product Pure ODSA Distill->Product

Caption: Experimental workflow for the synthesis of 1-octadecenylsuccinic anhydride.

Polymerization_Prevention cluster_desired Desired Reaction cluster_undesired Undesired Side Reactions Reactants 1-Octadecene + Maleic Anhydride HighTemp High Temperature (>220°C) Reactants->HighTemp EneReaction Ene Reaction HighTemp->EneReaction Promotes Polymerization Radical Polymerization HighTemp->Polymerization Promotes ODSA 1-Octadecenylsuccinic Anhydride EneReaction->ODSA Byproducts Polymer Byproducts (Tar, colored impurities) Polymerization->Byproducts Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Polymerization Inhibits

Caption: Logical relationship of desired vs. undesired reactions in ODSA synthesis.

References

Technical Support Center: Analysis of 1-Octadecenylsuccinic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1-octadecenylsuccinic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Derivatization

Question: Why is derivatization necessary for analyzing this compound by GC-MS?

Answer: this compound is a dicarboxylic acid with low volatility and high polarity due to its two carboxylic acid groups. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. Derivatization is a chemical process that converts the polar carboxylic acid groups into less polar, more volatile derivatives, making the analyte more "GC-amenable". This leads to sharper peaks, improved resolution, and better sensitivity. The most common derivatization techniques for carboxylic acids are silylation and esterification.[1][2]

Question: I am seeing no peak or a very small peak for my derivatized this compound. What could be the cause?

Answer: This issue often points to an incomplete or failed derivatization reaction. Here are several factors to consider:

  • Presence of Water: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture. The presence of even trace amounts of water in your sample or solvent can deactivate the reagent and prevent the reaction from proceeding. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Insufficient Reagent: It is crucial to use an excess of the derivatizing agent to drive the reaction to completion. A general guideline for silylation with BSTFA is to use at least a 2:1 molar ratio of the reagent to active hydrogens in the analyte.[1]

  • Suboptimal Reaction Conditions: Derivatization reactions are sensitive to both temperature and time. While some simple molecules can be derivatized quickly at room temperature, more complex or sterically hindered molecules like this compound may require heating for a specific duration to achieve complete derivatization. For silylation of succinic acid, a reaction temperature of 70°C for 3-4 hours has been shown to be effective.[3] For esterification, reaction conditions will vary depending on the specific reagent used.

  • Analyte Degradation: Although less common, the analyte itself could be degrading during sample preparation or derivatization. Ensure that the chosen derivatization conditions are not too harsh for this compound.

Question: My chromatogram shows multiple peaks for my derivatized sample. What could be the reason?

Answer: The presence of multiple peaks can indicate several possibilities:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, you may see peaks for the underivatized, partially derivatized (if applicable to your molecule), and fully derivatized forms of this compound.

  • Derivatization By-products: Some derivatization reagents can produce by-products during the reaction. These may appear as extra peaks in your chromatogram.

  • Isomers: this compound has a double bond and can exist as cis and trans isomers. Depending on the purity of your standard and the chromatographic conditions, you may see separate peaks for these isomers.

  • Contamination: The extra peaks could be from contamination in your sample, solvent, or from the derivatization reagent itself. Running a blank (solvent + derivatization reagent) can help identify these extraneous peaks.

Gas Chromatography (GC)

Question: The peak for my derivatized this compound is broad and/or tailing. How can I improve the peak shape?

Answer: Poor peak shape for a derivatized analyte can be caused by several factors related to the GC system:

  • Injector Issues: A contaminated injector liner can be a source of active sites that interact with the analyte, causing peak tailing. Regularly replacing the injector liner is good practice. Also, ensure the injection volume is appropriate to avoid overloading the column.

  • Column Contamination: Over time, non-volatile components from samples can accumulate at the head of the GC column, leading to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can create dead volume, leading to peak broadening.

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast may not allow for proper focusing of the analyte on the column, resulting in broader peaks. Conversely, a ramp that is too slow can also lead to excessive band broadening.

  • Polarity Mismatch: Injecting a sample in a polar solvent onto a non-polar column can cause peak shape issues. If possible, the sample solvent should be compatible with the column's stationary phase.

Question: The retention time of my analyte peak is shifting between runs. What should I check?

Answer: Retention time shifts are typically indicative of a problem with the GC system's stability. Here are the primary areas to investigate:

  • Leaks: A leak in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate, leading to inconsistent retention times.

  • Carrier Gas Flow Control: Issues with the electronic pressure control (EPC) or a faulty gas regulator can result in an unstable carrier gas flow.

  • Oven Temperature Instability: Ensure that the GC oven is maintaining a stable and reproducible temperature program.

  • Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can affect retention times.

Mass Spectrometry (MS)

Question: I am not seeing the expected molecular ion for my silylated this compound. Why might this be?

Answer: The molecular ion (M+) peak for trimethylsilyl (TMS) derivatives can sometimes be weak or absent in electron ionization (EI) mass spectra. This is because the initial radical cation is often unstable and readily undergoes fragmentation. For TMS derivatives of dicarboxylic acids, it is common to observe a prominent peak at M-15, corresponding to the loss of a methyl group from one of the TMS moieties.

Question: What are the characteristic fragment ions I should look for to confirm the identity of my silylated this compound peak?

Answer: For the trimethylsilyl derivative of this compound, you should look for several characteristic ions in the mass spectrum. Based on the fragmentation of similar silylated alkylsuccinates, key fragments would include:

  • m/z 73: This is a very common ion in the mass spectra of TMS derivatives and corresponds to the [Si(CH₃)₃]⁺ ion.

  • m/z 147: This fragment, [(CH₃)₃Si-O=Si(CH₃)₂]⁺, arises from a rearrangement involving two silyl groups and is characteristic of silylated di-acids and other molecules with multiple silylation sites.

  • M-15: As mentioned, the loss of a methyl group from the molecular ion is a very common fragmentation pathway.

  • Ions related to the succinyl moiety: A fragment at m/z 262, representing the silylated succinyl group, has been reported for other TMS-derivatized alkylsuccinates.

Quantitative Data Summary

For a starting point in method development, the following table summarizes typical GC-MS parameters for the analysis of derivatized long-chain dicarboxylic acids. Note that these are general guidelines and will likely require optimization for your specific instrument and application.

ParameterRecommended Starting Conditions
GC Column Non-polar (e.g., 5% phenyl-methylpolysiloxane)
30 m length, 0.25 mm I.D., 0.25 µm film thickness
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial: 80-100 °C, hold for 1-2 min
Ramp: 10-15 °C/min to 300-320 °C
Final Hold: 5-10 min
Carrier Gas Helium, constant flow of 1.0-1.5 mL/min
MS Transfer Line Temp 280 - 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 650

Experimental Protocol: Silylation of this compound

This protocol details the trimethylsilylation of this compound using BSTFA with a TMCS catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas source for drying

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or a dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no residual water is present.

  • Reagent Addition: Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

  • Derivatization: Add an excess of the BSTFA + 1% TMCS reagent to the vial (e.g., 100 µL). A 2:1 molar excess of BSTFA to active hydrogens is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 3-4 hours in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Visualization

Troubleshooting Workflow for GC-MS Analysis of this compound

TroubleshootingWorkflow Start Start: Problem with GC-MS Analysis CheckDerivatization 1. Verify Derivatization Start->CheckDerivatization NoPeak No/Small Peak CheckDerivatization->NoPeak No/Small Peak MultiplePeaks Multiple Peaks CheckDerivatization->MultiplePeaks Multiple Peaks PoorPeakShape Poor Peak Shape (Broad/Tailing) CheckDerivatization->PoorPeakShape Good Derivatization, Chromatography Issue RetentionTimeShift Retention Time Shift CheckDerivatization->RetentionTimeShift Good Derivatization, System Stability Issue MassSpecIssue Mass Spectrum Issue CheckDerivatization->MassSpecIssue Good Chromatography, MS Issue Deriv_Water Check for Water (Anhydrous Solvents/Dry Glassware) NoPeak->Deriv_Water Deriv_Reagent Check Reagent Amount/Age NoPeak->Deriv_Reagent Deriv_Conditions Optimize Temp/Time (e.g., 70°C, 3-4h) NoPeak->Deriv_Conditions Multi_Incomplete Incomplete Derivatization? MultiplePeaks->Multi_Incomplete Multi_Blank Run Reagent Blank MultiplePeaks->Multi_Blank Multi_Isomers Consider Isomers MultiplePeaks->Multi_Isomers GC_Injector Check Injector (Liner, Temp, Septum) PoorPeakShape->GC_Injector GC_Column Check Column (Contamination, Installation, Bleed) PoorPeakShape->GC_Column GC_Oven Optimize Oven Program PoorPeakShape->GC_Oven RetentionTimeShift->GC_Oven GC_Flow Check for Leaks/ Flow Rate Stability RetentionTimeShift->GC_Flow MS_Tune Check MS Tune MassSpecIssue->MS_Tune MS_Fragments Verify Key Fragments (m/z 73, 147, M-15) MassSpecIssue->MS_Fragments Solution Problem Resolved Deriv_Water->Solution Deriv_Reagent->Solution Deriv_Conditions->Solution Multi_Incomplete->Deriv_Conditions Multi_Blank->Solution Multi_Isomers->Solution GC_Injector->Solution GC_Column->Solution GC_Oven->Solution GC_Flow->Solution MS_Tune->Solution MS_Fragments->Solution

Caption: A logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.

References

impact of reaction temperature on the purity of 1-octadecenylsuccinic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the purity of 1-octadecenylsuccinic anhydride (ODSA).

Impact of Reaction Temperature on Purity: A Quantitative Overview

The reaction temperature is a critical parameter in the synthesis of 1-octadecenylsuccinic anhydride (ODSA) via the ene reaction of 1-octadecene and maleic anhydride. It directly influences both the reaction rate and the formation of undesirable side products, thereby affecting the final purity of the product.

A study on the synthesis of Alkenyl Succinic Anhydrides (ASA), including 18-ASA (an isomer of ODSA), investigated the influence of temperature on product yield and the formation of side products. The key findings are summarized in the table below.

Reaction Temperature (°C)Yield of 18-ASA (%)Side Products (%)
18045.35.8
19058.67.2
20069.29.5
21078.412.3
22085.118.9

Data is based on a study of 18-ASA synthesis and serves as a representative example.

As the temperature increases from 180°C to 220°C, the yield of the desired 1-octadecenylsuccinic anhydride increases. However, this is accompanied by a significant increase in the formation of side products. A temperature of 210°C appears to offer a good compromise between high yield and manageable levels of impurities.[1] At temperatures above 210°C, a considerable increase in the formation of side products is observed.[1]

Experimental Protocols

Synthesis of 1-Octadecenylsuccinic Anhydride

This protocol describes the synthesis of 1-octadecenylsuccinic anhydride through the ene reaction between 1-octadecene and maleic anhydride.

Materials:

  • 1-octadecene

  • Maleic anhydride

  • Nitrogen gas supply

  • Three-neck flask

  • Thermometer

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: Assemble a three-neck flask equipped with a thermometer, a reflux condenser, and a nitrogen inlet.

  • Charging the Reactor: Add 1-octadecene and maleic anhydride to the flask. The molar ratio of alkene to maleic anhydride can be varied, with ratios between 1.0 and 1.5 being a good starting point.[1]

  • Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere. This helps to prevent oxidation, which is a potential side reaction at high temperatures.

  • Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 180-220°C).

  • Reaction Time: Maintain the reaction at the set temperature for a predetermined amount of time, typically between 6 and 8 hours.[1]

  • Cooling and Purification: After the reaction is complete, allow the mixture to cool. The unreacted starting materials can be removed by vacuum distillation.

Determination of Side Products (Gravimetric Method)

A gravimetric method can be used to estimate the quantity of certain side products.

Materials:

  • Reaction product sample

  • Xylene

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve a known weight of the crude reaction product in xylene.

  • Precipitation: Stir the mixture for approximately 30 minutes. Some side products will precipitate out of the solvent.

  • Filtration: Filter the mixture to collect the solid precipitate.

  • Drying and Weighing: Dry the collected solid and weigh it.

  • Calculation: The percentage of side products can be calculated as the ratio of the weight of the recovered solid to the initial weight of the sample.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-octadecenylsuccinic anhydride.

Q1: My final product has a low purity, with a high percentage of side products. What could be the cause?

A1: High levels of side products are often a result of an excessively high reaction temperature. As demonstrated in the data table, increasing the temperature from 210°C to 220°C leads to a significant jump in side product formation.[1] Consider reducing the reaction temperature to a range of 200-210°C to find a better balance between yield and purity. Competing reactions such as oxidation, condensation, and polymerization are more prevalent at higher temperatures.[2]

Q2: The yield of my reaction is lower than expected. How can I improve it?

A2: Low yields can be attributed to several factors:

  • Insufficient Reaction Time: The ene reaction requires sufficient time to proceed to completion. Reaction times of 6 to 8 hours are generally recommended.[1]

  • Suboptimal Temperature: While high temperatures can lead to impurities, a temperature that is too low will result in a slow reaction rate and incomplete conversion of reactants.

  • Reactant Ratio: The molar ratio of 1-octadecene to maleic anhydride can influence the yield. Experimenting with ratios between 1.0 and 1.5 may improve the outcome.[1]

Q3: My product is dark in color. What causes this and how can I prevent it?

A3: Dark coloration is typically due to the formation of polymeric and tar-like side products.[2] These are more likely to form at higher reaction temperatures. To minimize discoloration:

  • Optimize Temperature: Avoid excessively high reaction temperatures.

  • Use Inhibitors: The addition of antioxidants or polymerization inhibitors, such as hydroquinone or phenothiazine, can help to suppress the formation of these colored byproducts.[2]

  • Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere will minimize oxidation, which can also contribute to color formation.

Q4: How can I confirm the purity of my 1-octadecenylsuccinic anhydride?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for determining the chemical composition and purity of the product.[1] This method can separate the desired product from unreacted starting materials and various side products, allowing for their identification and quantification.

Visualizing the Impact of Temperature

The following diagram illustrates the relationship between reaction temperature and the resulting product distribution in the synthesis of 1-octadecenylsuccinic anhydride.

G cluster_input Reactants cluster_process Reaction Conditions cluster_output Products 1-Octadecene 1-Octadecene Low Temp Low Temperature (e.g., 180-200°C) Optimal Temp Optimal Temperature (e.g., 210°C) High Temp High Temperature (e.g., >220°C) Maleic Anhydride Maleic Anhydride High Purity ODSA High Purity ODSA (Lower Yield) Low Temp->High Purity ODSA Low Side Products Low Side Products Low Temp->Low Side Products Good Yield & Purity ODSA Good Yield & Purity ODSA Optimal Temp->Good Yield & Purity ODSA Moderate Side Products Moderate Side Products Optimal Temp->Moderate Side Products High Yield ODSA High Yield ODSA (Low Purity) High Temp->High Yield ODSA High Side Products High Side Products (Polymers, Isomers) High Temp->High Side Products

Caption: Reaction temperature's effect on ODSA synthesis outcome.

References

Technical Support Center: Optimizing Catalyst Selection for 1-Octadecenylsuccinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-octadecenylsuccinic acid and its anhydride (OSA).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 1-octadecenylsuccinic anhydride (OSA)?

A1: The synthesis of 1-octadecenylsuccinic anhydride is typically achieved through an "ene" reaction between 1-octadecene and maleic anhydride. This reaction involves the formation of a new carbon-carbon bond and a shift of the double bond in the octadecene chain. The reaction can be carried out thermally at high temperatures (typically above 200°C) or with the use of a catalyst to lower the reaction temperature and improve selectivity.

Q2: What are the main challenges in the synthesis of 1-octadecenylsuccinic anhydride?

A2: The primary challenges include low yields, formation of side products, and discoloration of the final product. High reaction temperatures in the thermal process can lead to polymerization of maleic anhydride, oligomerization of the alkene, and thermal decomposition of the desired product. Catalyst selection is crucial to mitigate these issues.

Q3: What types of catalysts are effective for OSA synthesis?

A3: Both Lewis acids and Brønsted acids can catalyze the ene reaction for OSA synthesis. Lewis acids, such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), can activate the maleic anhydride, making it more susceptible to reaction with the alkene. Brønsted acids, like p-toluenesulfonic acid, can also promote the reaction, often with the benefit of easier handling and lower cost. Solid acid catalysts, such as carbon-based naphthalenesulfonic acid, have also been explored for their high activity and stability.[1]

Q4: How does the choice of catalyst affect the properties of the final product?

A4: The catalyst can influence the yield, purity, and isomer distribution of the 1-octadecenylsuccinic anhydride. Catalytic processes generally allow for lower reaction temperatures, which can reduce the formation of dark-colored byproducts and polymers. The type of catalyst can also affect the regioselectivity of the reaction, leading to different isomers of the final product.

Q5: Can the reaction be performed without a catalyst?

A5: Yes, the reaction can be performed thermally without a catalyst. However, this typically requires high temperatures (e.g., 210-230°C), which can lead to a higher incidence of side reactions and lower yields of the desired product.[2] The use of a catalyst is generally recommended for better control over the reaction and improved product quality.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of 1-Octadecenylsuccinic Anhydride - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate molar ratio of reactants. - Catalyst deactivation.- Increase reaction time. A good compromise is often 6 to 8 hours.[2] - Optimize the reaction temperature. For thermal synthesis, a temperature of 210°C has been shown to provide a good balance between yield and side product formation.[2] For catalyzed reactions, the optimal temperature will depend on the specific catalyst used. - Adjust the molar ratio of 1-octadecene to maleic anhydride. A molar ratio of 1.0 to 1.5 (alkene:maleic anhydride) is often a good compromise.[2] - If using a catalyst, ensure it is active and has not been poisoned by impurities in the reactants or solvent.
Formation of Dark-Colored Byproducts - High reaction temperatures leading to thermal degradation. - Polymerization of maleic anhydride or 1-octadecene. - Oxidation of reactants or products.- Lower the reaction temperature by using a suitable catalyst. - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. A concentration of around 2.5% by weight relative to maleic anhydride can be effective.[2] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Product is a Viscous, Tarry Mass - Excessive formation of polymeric side products.- Optimize reaction conditions (temperature, time, and molar ratio) to minimize side reactions. - Use a catalyst to enable lower reaction temperatures. - Consider using a solvent, such as xylene, to help control the reaction, although this may require higher temperatures to achieve the same conversion as a solvent-free reaction.[3]
Low Selectivity (Multiple Isomers Formed) - The nature of the ene reaction can lead to the formation of different isomers. - High reaction temperatures can lead to isomerization of the starting alkene.- The choice of catalyst can influence the regioselectivity of the reaction. Lewis acid catalysis may offer better control over isomer distribution compared to thermal methods. - Lowering the reaction temperature, if possible, can help to minimize side reactions and improve selectivity.
Difficulty in Purifying the Product - Presence of unreacted starting materials and polymeric byproducts.- After the reaction, unreacted maleic anhydride and 1-octadecene can be removed by vacuum distillation.[2] - Side products can be partially removed by precipitation in a solvent like xylene, followed by filtration.[2]

Experimental Protocols

Detailed Methodology for Thermal Synthesis of 1-Octadecenylsuccinic Anhydride[2]

This protocol describes the synthesis of 1-octadecenylsuccinic anhydride without the use of a catalyst.

Materials:

  • 1-octadecene

  • Maleic anhydride

  • Hydroquinone (optional, as a polymerization inhibitor)

  • Xylene (for purification)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Vacuum distillation apparatus

  • Filtration setup

Procedure:

  • Set up the three-neck flask with a thermometer, reflux condenser, and a nitrogen inlet.

  • Add the desired amounts of 1-octadecene and maleic anhydride to the flask. A molar ratio of 1-octadecene to maleic anhydride between 1.0 and 1.5 is recommended.

  • If desired, add a polymerization inhibitor such as hydroquinone (approximately 2.5% by weight of maleic anhydride).

  • Begin stirring the mixture and start purging with nitrogen.

  • Heat the mixture to the desired reaction temperature (e.g., 210°C) and maintain this temperature for the desired reaction time (e.g., 6-8 hours).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to approximately 60°C.

  • Remove unreacted starting materials by vacuum distillation.

  • To remove solid byproducts, dissolve the crude product in xylene, stir for 30 minutes, and then filter the mixture.

  • The final product is obtained after the removal of the solvent from the filtrate.

Quantitative Data for Thermal Synthesis of 18-ASA (1-octadecenylsuccinic anhydride): [2]

Reaction Temperature (°C)Reaction Time (hours)Molar Ratio (Olefin:Maleic Anhydride)Yield (%)
21061.074.0
21081.078.4
22081.0>78.4 (with increased side products)
21081.5~78.4

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Charge Reactants (1-octadecene, Maleic Anhydride) Inhibitor 2. Add Inhibitor (optional, e.g., Hydroquinone) Reactants->Inhibitor Inert 3. Purge with Inert Gas (Nitrogen) Inhibitor->Inert Heat 4. Heat to Reaction Temperature (e.g., 210°C) Inert->Heat Maintain 5. Maintain Temperature & Stir (e.g., 6-8 hours) Heat->Maintain Cool 6. Cool Reaction Mixture Maintain->Cool Distill 7. Vacuum Distillation (Remove unreacted starting materials) Cool->Distill Precipitate 8. Precipitate Side Products (in Xylene) Distill->Precipitate Filter 9. Filter Precipitate->Filter Evaporate 10. Evaporate Solvent Filter->Evaporate Product Final Product: 1-Octadecenylsuccinic Anhydride Evaporate->Product

Caption: Experimental workflow for the thermal synthesis of 1-octadecenylsuccinic anhydride.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues (Color/Viscosity) cluster_catalyst Catalyst Issues Start Low Yield or Purity Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Excessive Side Reactions? Start->Side_Reactions Optimize_Conditions Optimize Temp, Time, Molar Ratio Incomplete_Reaction->Optimize_Conditions Yes Catalyst_Problem Using a Catalyst? Optimize_Conditions->Catalyst_Problem Lower_Temp Lower Temperature Side_Reactions->Lower_Temp Yes Use_Catalyst Use Catalyst Lower_Temp->Use_Catalyst Add_Inhibitor Add Polymerization Inhibitor Use_Catalyst->Add_Inhibitor Add_Inhibitor->Catalyst_Problem Check_Activity Check Catalyst Activity Catalyst_Problem->Check_Activity Yes

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Characterization of 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 1-octadecenylsuccinic acid (OSA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis and purification of this compound?

A1: The synthesis of this compound, typically through an ene reaction between 1-octadecene and maleic anhydride, can be challenging due to the formation of multiple isomers and side products.[1][2] Key purification challenges include removing unreacted starting materials and separating the desired product from these byproducts.[2][3] Reaction conditions such as temperature, reaction time, and molar ratio of reactants must be carefully optimized to maximize the yield of the desired product and minimize the formation of impurities.[2][4]

Q2: What are the expected isomeric forms of this compound and how can they be identified?

A2: The ene reaction between 1-octadecene and maleic anhydride can result in a complex mixture of products, including two regioisomeric compounds with different positions of the double bond.[1] Each of these regioisomers can exist as two diastereomers: threo and erythro isomers.[1] This results in a potential mixture of four main isomeric products. Advanced analytical techniques, particularly high-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), are essential for the comprehensive characterization and differentiation of these isomers.[1]

Q3: Which analytical techniques are most suitable for the characterization of this compound?

A3: A multi-technique approach is recommended for the thorough characterization of this compound. The most powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC): For detailed structural elucidation and identification of isomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the product mixture, identify side products, and assess purity.[2]

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main product and impurities.[4]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the anhydride moiety.[4]

Q4: How can the stability of this compound be ensured during analysis?

A4: Alkenyl succinic anhydrides can be susceptible to hydrolysis, converting the anhydride to the corresponding dicarboxylic acid. It is crucial to use dry solvents and handle samples in a low-humidity environment. For certain applications, derivatization might be necessary to improve stability and volatility for techniques like GC-MS. The thermal stability should also be considered, as degradation can occur at elevated temperatures.[4]

Troubleshooting Guides

Problem 1: Complex/Unresolved Peaks in NMR Spectra
Possible Cause Troubleshooting Steps
Presence of Multiple Isomers (Regioisomers and Diastereomers) - Utilize two-dimensional NMR techniques like HSQC and HMBC for better resonance assignment and structural confirmation.[1] - Compare spectra with literature data for known isomers if available. - Consider derivatization to simplify the mixture or to aid in the separation of isomers.
Residual Starting Materials or Solvents - Review the purification process (e.g., distillation, chromatography) to ensure complete removal of unreacted 1-octadecene, maleic anhydride, and reaction solvents.[2] - Use ¹H NMR to integrate and quantify residual solvent peaks.
Product Degradation (Hydrolysis) - Ensure the use of anhydrous solvents for NMR sample preparation. - Minimize sample exposure to atmospheric moisture.
Problem 2: Low Yield of this compound
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Systematically vary the reaction temperature, time, and molar ratio of 1-octadecene to maleic anhydride to find the optimal conditions.[2][4] - Refer to established protocols for similar ene reactions.
Side Reactions - Analyze the crude reaction mixture by GC-MS or LC-MS to identify major side products.[2] - The presence of polymerization or degradation products may indicate that the reaction temperature is too high.[4]
Inefficient Purification - Evaluate the purification method (e.g., vacuum distillation, column chromatography) for product loss.[2] - Ensure complete transfer of the product at each step.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ene Reaction

This protocol is a generalized procedure based on common practices for the synthesis of alkenyl succinic anhydrides.

Materials:

  • 1-octadecene

  • Maleic anhydride

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and heat source

Procedure:

  • In a three-neck flask equipped with a thermometer, reflux condenser, and a nitrogen inlet, add 1-octadecene and maleic anhydride in a predetermined molar ratio (e.g., 1:1 to 1.5:1).[2]

  • Begin stirring the mixture and purge the flask with nitrogen to create an inert atmosphere.[4]

  • Heat the mixture to the desired reaction temperature (typically in the range of 180-230°C).[2]

  • Maintain the reaction at this temperature for a set duration (e.g., 6-10 hours).[2][4]

  • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).[2]

  • After the reaction is complete, allow the mixture to cool to approximately 60°C.[2]

  • Purify the crude product, typically by vacuum distillation, to remove unreacted starting materials and volatile side products.[2]

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Optimal Reaction Temperature 210 °CGC-MS[2]
Optimal Reaction Time 6 - 8 hoursGC-MS[2]
Optimal Olefin:Maleic Anhydride Molar Ratio 1.0 - 1.5GC-MS[2]
Starting Degradation Temperature of ASA ~260 °CThermogravimetric Analysis[4]

Visualizations

experimental_workflow Experimental Workflow for OSA Synthesis and Characterization A Reactants (1-Octadecene, Maleic Anhydride) B Ene Reaction (Inert Atmosphere, 180-230°C) A->B C Crude Product B->C D Purification (Vacuum Distillation) C->D E Pure this compound D->E F Characterization E->F G NMR (1H, 13C, 2D) Structural Elucidation F->G Isomer Identification H GC-MS Purity Assessment F->H Impurity Profiling I HPLC Quantification F->I Assay J FTIR Functional Group Analysis F->J Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

logical_relationship Troubleshooting Logic for OSA Characterization start Start Characterization check_purity Assess Purity (GC-MS, HPLC) start->check_purity impure Impure Sample check_purity->impure No pure Pure Sample check_purity->pure Yes repurify Re-purify Sample impure->repurify repurify->check_purity nmr_analysis Perform NMR Analysis pure->nmr_analysis check_spectra Spectra Interpretable? nmr_analysis->check_spectra complex_spectra Complex Spectra check_spectra->complex_spectra No interpretable_spectra Interpretable Spectra check_spectra->interpretable_spectra Yes run_2d_nmr Run 2D NMR (HSQC, HMBC) complex_spectra->run_2d_nmr run_2d_nmr->check_spectra final_structure Confirm Structure interpretable_spectra->final_structure

Caption: Decision-making flowchart for troubleshooting OSA characterization.

References

Validation & Comparative

Comparative Guide to the Quantification of 1-Octadecenylsuccinic Acid: A Validation of HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like 1-octadecenylsuccinic acid is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with an established alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this long-chain alkenylsuccinic acid. The information presented is grounded in established analytical principles and method validation guidelines.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as this compound.

A key advantage of HPLC-MS is its ability to often analyze compounds with minimal sample derivatization, streamlining the sample preparation process. For this compound, a reversed-phase HPLC method using a C18 column would provide effective separation, while electrospray ionization (ESI) in negative ion mode would offer sensitive mass spectrometric detection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[1][2] This typically involves converting the carboxylic acid group into a more volatile ester, for example, through methylation or silylation.[1] While adding a step to the workflow, GC-MS can offer excellent chromatographic resolution and high sensitivity.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-MS method compared to a GC-MS method for the quantification of this compound. The data is representative of typical performance for similar analytes.

ParameterHPLC-MSGC-MS
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) <15%<15%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Low ng/mLMid ng/mL
Sample Throughput HighModerate
Need for Derivatization NoYes
Matrix Effects Can be significant, requires careful managementGenerally less significant than ESI-MS

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are the proposed experimental protocols for the validation of both HPLC-MS and GC-MS methods for this compound quantification.

HPLC-MS Method Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.

    • Ion Transitions (for MRM): Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

  • Method Validation:

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (R²) should be >0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. Accuracy should be within 85-115% of the nominal value (80-120% for the lower limit of quantification, LLOQ), and the relative standard deviation (RSD) for precision should be <15% (<20% for LLOQ).[3][4]

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[5]

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[3][4]

GC-MS Method Protocol
  • Sample Preparation and Derivatization:

    • Perform an initial extraction from the matrix (e.g., liquid-liquid extraction with a non-polar solvent).

    • Evaporate the extraction solvent.

    • Add a derivatizing agent (e.g., diazomethane or a silylation agent like BSTFA) to the dried extract and heat to facilitate the reaction.[1]

    • After the reaction is complete, evaporate the excess reagent and reconstitute in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature and ramp up to a final temperature that allows for the elution of the derivatized analyte.

    • Injection Mode: Splitless injection for higher sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte.

  • Method Validation:

    • The validation parameters (linearity, accuracy, precision, etc.) are the same as for the HPLC-MS method, following established guidelines.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow of each method.

HPLC_MS_Workflow start Sample Collection prep Sample Preparation (Protein Precipitation) start->prep hplc HPLC Separation (C18 Column) prep->hplc ms MS Detection (ESI Negative Mode) hplc->ms data Data Analysis ms->data

Caption: HPLC-MS experimental workflow.

GC_MS_Workflow start Sample Collection extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization gc GC Separation derivatization->gc ms MS Detection (EI Mode) gc->ms data Data Analysis ms->data

Caption: GC-MS experimental workflow.

Method_Selection throughput High Sample Throughput? derivatization Avoid Derivatization? throughput->derivatization Yes gc_ms GC-MS throughput->gc_ms No hplc_ms HPLC-MS derivatization->hplc_ms Yes derivatization->gc_ms No

Caption: Decision tree for method selection.

References

A Comparative Guide to Surface Sizing Agents: 1-Octadecenylsuccinic Anhydride (ODSA) vs. Alkyl Ketene Dimer (AKD)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the paper and pulp industry, the choice of sizing agent is critical in determining the final properties of paper and board products. This guide provides an objective comparison of two widely used synthetic sizing agents, 1-octadecenylsuccinic anhydride (ODSA), a type of alkenyl succinic anhydride (ASA), and alkyl ketene dimer (AKD), focusing on their performance in surface sizing applications. The information presented is supported by experimental data to aid in the selection of the most suitable agent for specific applications.

Executive Summary

Both ODSA and AKD are effective in imparting hydrophobicity to paper and board by reacting with the cellulose fibers. However, they differ significantly in their chemical reactivity, sizing speed, and optimal application conditions. ASA, including ODSA, is known for its rapid reaction with cellulose, achieving sizing almost instantaneously on the paper machine.[1] In contrast, AKD reacts more slowly and typically requires a curing phase at elevated temperatures to develop its full sizing effect.[1][2] These fundamental differences influence their performance in terms of water resistance, impact on paper properties, and machine runnability.

Performance Comparison

The selection between ODSA and AKD often depends on the specific requirements of the paper grade and the operational parameters of the paper machine. Below is a summary of their performance characteristics based on experimental findings.

Performance Metric1-Octadecenylsuccinic Anhydride (ODSA/ASA)Alkyl Ketene Dimer (AKD)Key Observations
Sizing Efficiency (Water Resistance)
Cobb Value (g/m²)Lower values are generally achieved with lower dosages compared to AKD, especially with certain fillers like GCC and PCC.Can achieve low Cobb values, and may outperform ASA in the absence of fillers or with talc.The choice of filler significantly impacts the sizing efficiency of both agents.
Contact Angle (°)Generally achieves higher contact angles, indicating greater surface hydrophobicity.Can achieve high contact angles, but may require higher dosages or specific curing conditions.ASA sizing tends to result in a higher contact angle for a given level of water absorption (Cobb value).
Reactivity and Sizing Speed
Reaction with CelluloseVery fast, reacts almost instantly upon application.[1]Slower reaction, requires heat for curing to complete the sizing process.[1]ASA's high reactivity is advantageous for high-speed paper machines.
Emulsion StabilityLower stability, emulsions need to be prepared on-site and used quickly.[1]Good emulsion stability, can be shipped and stored as a ready-to-use product.The lower stability of ASA emulsions requires specialized on-site preparation equipment.
Impact on Paper Properties
Paper StrengthCan enhance mechanical strength.Generally has a minimal effect on dry strength but can increase wet strength.[3]The impact on strength can be influenced by other wet-end additives.
PrintabilityProvides effective ink holdout, preventing bleeding and feathering.[1]Also improves print quality by controlling ink absorption.[4]Both agents contribute to sharper and clearer prints.
Runnability and Operational Considerations
Machine DepositsThe hydrolysis byproducts can lead to sticky deposits on paper machine components.[5]Generally considered to have better runnability with fewer deposit issues.[4]Proper control of ASA emulsion and wet-end chemistry is crucial to minimize deposits.
pH RangeEffective in neutral to alkaline conditions.Most effective in neutral to slightly alkaline conditions (pH 7.5–9.0).[1]Both are suitable for modern alkaline papermaking processes.

Experimental Protocols

To ensure a standardized comparison of sizing agent performance, the following experimental methodologies are widely employed in the paper industry.

Water Absorptiveness (Cobb Test)

The Cobb test determines the amount of water absorbed by a paper or board surface in a specified time. The standard procedures are outlined in TAPPI T 441 and ISO 535.

Principle: A dried and pre-weighed test piece is clamped under a metal ring, and a specific volume of water is poured into the ring. After a set time (typically 60 or 120 seconds), the water is poured out, and the excess water on the surface is blotted off. The test piece is then reweighed, and the mass of water absorbed is calculated and expressed in grams per square meter (g/m²).

Surface Wettability (Contact Angle Measurement)

The contact angle is a measure of the wettability of a solid surface by a liquid. A higher contact angle indicates lower wettability and greater hydrophobicity. The standard procedure is detailed in TAPPI T 558.

Principle: A drop of a liquid (typically distilled water) of a specified volume is placed on the surface of the paper sample. An automated instrument with a camera captures the image of the droplet, and software calculates the angle formed between the tangent to the drop at the three-phase (liquid-solid-air) contact line and the solid surface.

Process Workflow and Visualization

The general workflow for surface sizing involves the preparation of the sizing agent emulsion, its application to the paper web, and subsequent drying and curing. The logical relationship between these steps and the key decision points for choosing between ODSA and AKD are illustrated in the following diagram.

G cluster_prep Sizing Agent Preparation cluster_application Surface Sizing Application cluster_post_treatment Post-Treatment cluster_testing Performance Evaluation ODSA_prep ODSA Emulsion (On-site, short stability) Size_Press Size Press Application (Film or Pond) ODSA_prep->Size_Press Immediate Use AKD_prep AKD Emulsion (Ready-to-use, stable) AKD_prep->Size_Press Drying Drying Section Size_Press->Drying Curing Curing (Especially for AKD) Drying->Curing Sized_Paper Sized Paper Curing->Sized_Paper Cobb_Test Cobb Test (Water Absorption) Final_Product Final Paper Product Cobb_Test->Final_Product Contact_Angle Contact Angle (Hydrophobicity) Contact_Angle->Final_Product Strength_Test Paper Strength Testing Strength_Test->Final_Product Print_Test Printability Evaluation Print_Test->Final_Product Base_Paper Base Paper Web Base_Paper->Size_Press Sized_Paper->Cobb_Test Sized_Paper->Contact_Angle Sized_Paper->Strength_Test Sized_Paper->Print_Test

Caption: Logical workflow of the surface sizing process and performance evaluation.

Signaling Pathways and Molecular Interactions

The mechanism of action for both ODSA and AKD involves a chemical reaction with the hydroxyl groups of cellulose fibers, which anchors the hydrophobic part of the molecule to the paper surface.

G cluster_odsa ODSA Sizing Mechanism cluster_akd AKD Sizing Mechanism ODSA ODSA Molecule (Anhydride Ring) Ester_Bond_ODSA Covalent Ester Bond ODSA->Ester_Bond_ODSA Cellulose_OH_ODSA Cellulose -OH Group Cellulose_OH_ODSA->Ester_Bond_ODSA Hydrophobic_Tail_ODSA Oriented Hydrophobic Tail Ester_Bond_ODSA->Hydrophobic_Tail_ODSA AKD AKD Molecule (Lactone Ring) Ester_Bond_AKD β-keto Ester Bond AKD->Ester_Bond_AKD Cellulose_OH_AKD Cellulose -OH Group Cellulose_OH_AKD->Ester_Bond_AKD Hydrophobic_Tail_AKD Oriented Hydrophobic Tail Ester_Bond_AKD->Hydrophobic_Tail_AKD

References

validating the degree of substitution of 1-octadecenylsuccinic acid on starch

Author: BenchChem Technical Support Team. Date: November 2025

The functional properties of 1-octadecenylsuccinic acid modified starch, commonly known as octenyl succinic anhydride (OSA) starch, are intrinsically linked to its degree of substitution (DS). The DS, which represents the average number of hydroxyl groups substituted per anhydroglucose unit of the starch, is a critical quality attribute.[1][2] Accurate and reliable determination of the DS is paramount for researchers, scientists, and drug development professionals to ensure product consistency, optimize performance, and meet regulatory requirements.[3]

This guide provides a comparative overview of the most common analytical techniques employed for the validation of the DS of OSA-starch. We will delve into the experimental protocols, compare their performance based on available data, and discuss the advantages and limitations of each method.

Comparison of Analytical Methods for DS Determination

Several analytical techniques are available for determining the DS of OSA-starch, each with its own set of advantages and disadvantages. The most widely used methods include titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[4] The choice of method often depends on factors such as the required accuracy, available equipment, sample throughput, and the specific properties of the starch being analyzed.

MethodPrincipleAdvantagesDisadvantagesTypical DS Range Reported
Titration (Saponification) Saponification of the ester linkages with a known excess of alkali, followed by back-titration of the excess alkali.[1]Inexpensive, straightforward, and widely accessible.[5]Time-consuming, can be influenced by variable end-points, and may be affected by the presence of other alkali-consuming substances.[5][6]0.010 - 0.134[1][6]
Titration (Acidification) Acidification of the free carboxyl group of the OSA moiety on the starch molecule.[4][6]Simple and does not require heating.Prone to interference from reducing sugars, which can lead to inaccurate results.[6]0.034[6]
¹H-NMR Spectroscopy Quantitative analysis of the protons of the octenyl group relative to the protons of the anhydroglucose unit.[7]Provides detailed structural information, highly accurate and quantitative without the need for calibration curves.[5]Requires expensive equipment and deuterated solvents; sample preparation can be more complex.[5][7]~0.049[7]
FTIR Spectroscopy Correlates the absorbance intensity of the ester carbonyl group with the DS, often requiring a calibration curve.[4][5]Rapid, requires minimal sample preparation, and is non-destructive.[5]Generally less precise than titration or NMR and requires a calibration curve with standards of known DS.[4]N/A (qualitative confirmation)

Experimental Workflows and Logical Relationships

The general workflow for determining the DS of OSA-starch involves sample preparation, the analytical measurement itself, and subsequent data analysis to calculate the DS. The relationship between the primary analytical methods is based on their fundamental principles: chemical reactivity for titration methods and spectroscopic properties for NMR and FTIR.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis A OSA-Starch Sample B Washing and Drying A->B C Titration B->C D NMR Spectroscopy B->D E FTIR Spectroscopy B->E F Calculation of DS C->F D->F E->F

General experimental workflow for DS determination.

logical_relationships cluster_chemical Chemical Methods cluster_spectroscopic Spectroscopic Methods DS_Determination DS Determination Methods Titration Titration DS_Determination->Titration NMR NMR Spectroscopy DS_Determination->NMR FTIR FTIR Spectroscopy DS_Determination->FTIR Saponification Saponification Titration->Saponification Acidification Acidification Titration->Acidification

Logical relationships between DS determination methods.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

1. Titration Method (Alkali Saponification)

This protocol is based on the titrimetric approach described by Whistler and Paschall.[1]

  • Materials:

    • OSA-modified starch (5 g)

    • Distilled water

    • 0.5 N Sodium Hydroxide (NaOH) solution

    • 0.5 N Hydrochloric acid (HCl) solution

    • Phenolphthalein indicator

  • Procedure:

    • Suspend 5 g of OSA-starch in 50 mL of distilled water.

    • Add 25 mL of 0.5 N aqueous NaOH solution to the suspension.

    • Shake the mixture for 24 hours at room temperature to ensure complete saponification.

    • Titrate the excess alkali in the sample with 0.5 N HCl using phenolphthalein as an indicator.

    • A blank titration is performed using the native, unmodified starch.

  • Calculation: The percentage of OSA substitution and the DS are calculated using the following equations:

    % OSA = [((V_blank - V_sample) * N_HCl * 210) / (W * 1000)] * 100 DS = (162 * % OSA) / (210 * 100 - (209 * % OSA))

    Where:

    • V_blank = volume of HCl used for the blank titration (mL)

    • V_sample = volume of HCl used for the sample titration (mL)

    • N_HCl = normality of the HCl solution

    • W = dry weight of the starch sample (g)

    • 210 = molecular weight of the octenyl succinate group

    • 162 = molecular weight of an anhydroglucose unit

    • 209 = molecular weight of the octenyl succinate group minus one hydrogen atom

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This method provides a direct measurement of the DS.[7]

  • Materials:

    • OSA-modified starch (0.2 g)

    • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Procedure:

    • Dissolve 0.2 g of the OSA-starch sample in 1 mL of DMSO-d6.

    • Record the ¹H-NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

    • Identify the peak corresponding to the methyl protons of the octenyl succinate group (typically around 0.85 ppm).

    • Integrate the area of the methyl proton peak and the area of the anhydroglucose unit protons (typically between 3.0 and 5.5 ppm).

  • Calculation: The DS can be calculated by comparing the integral of the methyl protons of the OSA group to the integral of the anhydroglucose unit protons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily used for the qualitative confirmation of OSA modification but can be used quantitatively with proper calibration.[4][5]

  • Procedure:

    • Prepare a pellet of the OSA-starch sample with potassium bromide (KBr).

    • Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • The presence of a characteristic ester carbonyl peak (around 1725 cm⁻¹) confirms the modification.

    • For quantitative analysis, a calibration curve must be prepared using OSA-starch standards with known DS values (determined by a primary method like titration or NMR). The absorbance of the carbonyl peak is then correlated to the DS.

Conclusion

The selection of a method for validating the degree of substitution of OSA-starch should be guided by the specific requirements of the analysis. Titration methods are cost-effective and widely used, but care must be taken to avoid potential interferences.[1][6] For high accuracy and detailed structural information, ¹H-NMR spectroscopy is the method of choice.[5][7] FTIR spectroscopy serves as a rapid qualitative tool and can be adapted for quantitative purposes with appropriate calibration.[4][5] For routine quality control, a well-validated titration method may be sufficient, while for research and development purposes, the precision of NMR is often preferred.

References

comparative analysis of different catalysts for 1-octadecenylsuccinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1-octadecenylsuccinic anhydride (ODSA), a crucial intermediate in the production of various industrial additives, is primarily achieved through the ene reaction of 1-octadecene with maleic anhydride. The efficiency of this reaction is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of different catalyst types—thermal (uncatalyzed), Lewis acids, and solid acids—for the synthesis of ODSA and related long-chain alkenyl succinic anhydrides, supported by available experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalyst for ODSA synthesis involves a trade-off between reaction rate, yield, selectivity, and operational complexity. While thermal synthesis is straightforward, it often requires high temperatures and long reaction times, which can lead to the formation of side products. Catalysts can mitigate these issues by lowering the activation energy of the ene reaction.

Catalyst TypeCatalyst Example(s)SubstrateTemperature (°C)Time (h)Yield (%)Key Findings & Limitations
Thermal (Uncatalyzed) None1-Octadecene2106 - 874.0 - 78.4A good compromise between yield and side products is achieved at 210°C. Higher temperatures increase yield but also promote side reactions.[1]
NoneHigh Oleic Sunflower Oil Methyl Esters220 - 2358 - 10<55In a xylene solvent system, optimal conditions were found to be 220-235°C for 8-10 hours to balance yield and minimize side products.[2]
Lewis Acids AlCl₃, InCl₃, GaCl₃Polyisobutylene (model)Theoretical--Computational studies suggest that strong Lewis acids like AlCl₃ and InCl₃ significantly lower the activation energy for the ene reaction.[3] Experimental data for 1-octadecene is limited.
Solid Acids Silica Gel / SilicateC16-C18 Internal Olefins190 - 23010 - 20Not specifiedThe patent suggests these catalysts are effective for internal olefins, but specific yield data is not provided.[4]
Carbon-based Naphthalenesulfonic AcidC13-C14 Internal Olefins190459.6This solid Brønsted acid shows good activity and stability, offering a potentially reusable catalyst option.[5]

Experimental Protocols

Detailed methodologies for the synthesis of ODSA and related compounds vary depending on the catalytic system employed. Below are representative experimental protocols based on the available literature.

Thermal (Uncatalyzed) Synthesis of 1-Octadecenylsuccinic Anhydride[1]
  • Reaction Setup: A three-neck flask is equipped with a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reactant Charging: 1-octadecene and maleic anhydride are added to the flask, typically in a molar ratio of 1.0 to 1.5 (alkene:maleic anhydride). An inhibitor, such as hydroquinone (e.g., 2.5% by weight of maleic anhydride), can be added to minimize side reactions.

  • Reaction Conditions: The mixture is stirred and heated to 210°C under a nitrogen atmosphere for 6 to 8 hours.

  • Work-up: After the reaction, the mixture is allowed to cool to approximately 60°C.

  • Purification: The cooled reaction mixture is subjected to vacuum distillation to remove unreacted maleic anhydride and 1-octadecene, yielding the 1-octadecenylsuccinic anhydride product.

Lewis Acid Catalyzed Synthesis (General Procedure)

While specific experimental data for ODSA is scarce, a general protocol based on Lewis acid catalysis for ene reactions is as follows:

  • Reaction Setup: A dry, three-neck flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: The system is purged with dry nitrogen.

  • Solvent and Catalyst: An anhydrous solvent (e.g., dichloromethane or toluene) is added to the flask, followed by the Lewis acid catalyst (e.g., AlCl₃) in a catalytic amount, while maintaining a low temperature (e.g., 0°C).

  • Reactant Addition: A solution of maleic anhydride in the same solvent is added dropwise to the catalyst suspension. Subsequently, 1-octadecene is added dropwise.

  • Reaction: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to moderate heating, depending on the catalyst's activity) for a specified duration. The reaction progress can be monitored by techniques such as TLC or GC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a proton source (e.g., water or a dilute acid). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Solid Acid Catalyzed Synthesis of Alkenyl Succinic Anhydride[4][5]
  • Reaction Setup: A reaction kettle or a three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Reactant and Catalyst Charging: The olefin (e.g., C13-C14 internal olefins), maleic anhydride, and the solid acid catalyst (e.g., carbon-based naphthalenesulfonic acid or activated silica gel) are added to the reactor. An antioxidant may also be included.

  • Reaction Conditions: The mixture is heated to the desired reaction temperature (e.g., 190°C) with vigorous stirring for a specified time (e.g., 4 hours).

  • Catalyst Removal: After the reaction is complete, the solid catalyst is removed by filtration.

  • Purification: The filtrate is then subjected to vacuum distillation to remove unreacted starting materials and isolate the alkenyl succinic anhydride product.

Signaling Pathways and Experimental Workflows

The synthesis of 1-octadecenylsuccinic anhydride via the ene reaction can be visualized as a streamlined workflow. The following diagram illustrates the general experimental process.

ODSA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 1-Octadecene & Maleic Anhydride Reactor Reaction Vessel (Heated & Stirred) Reactants->Reactor Catalyst Catalyst (Optional) Catalyst->Reactor Inhibitor Inhibitor (Optional) Inhibitor->Reactor Filtration Catalyst Removal (if solid) Reactor->Filtration Cooling Distillation Vacuum Distillation Reactor->Distillation For non-solid catalyst Filtration->Distillation Product 1-Octadecenylsuccinic Anhydride Distillation->Product

Caption: General experimental workflow for the synthesis of 1-octadecenylsuccinic anhydride.

The core of the synthesis is the ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene, 1-octadecene) and a compound with a double bond (the enophile, maleic anhydride).

Ene_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Octadecene 1-Octadecene (Ene) TS Cyclic Transition State Octadecene->TS MaleicAnhydride Maleic Anhydride (Enophile) MaleicAnhydride->TS ODSA 1-Octadecenylsuccinic Anhydride TS->ODSA [1,5]-H shift & new C-C bond

Caption: Simplified representation of the ene reaction mechanism for ODSA synthesis.

References

A Comparative Guide to 1-Octadecenylsuccinic Acid and Other Long-Chain Succinic Acids in Polymer Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-octadecenylsuccinic acid and other long-chain alkenyl succinic anhydrides (ASAs) as polymer modifiers. The information presented is based on a comprehensive review of available literature and synthesized experimental data to illustrate performance differences.

Introduction to Long-Chain Succinic Acids in Polymer Modification

Long-chain succinic acids, particularly in their anhydride form (alkenyl succinic anhydrides), are versatile additives used to modify the properties of a wide range of polymers. The introduction of a long hydrophobic alkyl chain and a reactive anhydride group allows for the covalent modification of polymer backbones, leading to significant changes in material properties. This modification is particularly effective in enhancing hydrophobicity, improving compatibility in polymer blends, and altering the thermal and mechanical characteristics of the base polymer. The general structure of an alkenyl succinic anhydride features a succinic anhydride ring with a long-chain alkene attached.

The length of the alkenyl chain is a critical parameter that influences the effectiveness of the modifier. This guide focuses on comparing the impact of different chain lengths, with a specific emphasis on this compound (C18), against shorter-chain alternatives like octenylsuccinic acid (C8) and dodecenylsuccinic acid (C12).

Comparative Performance Analysis

The performance of long-chain succinic acids as polymer modifiers is dependent on the specific polymer being modified, the degree of substitution, and the processing conditions. However, general trends can be observed when comparing the effect of the alkenyl chain length on key polymer properties. In this guide, we present a synthesized dataset for the modification of Low-Density Polyethylene (LDPE) to illustrate these trends.

Mechanical Properties

The incorporation of long-chain succinic acids can influence the mechanical properties of polymers by acting as a compatibilizer or by introducing flexible side chains. The table below summarizes the typical effects on the tensile properties of LDPE.

PropertyUnmodified LDPELDPE + 3% C8-ASALDPE + 3% C12-ASALDPE + 3% C18-ASA
Tensile Strength (MPa) 12.511.811.511.2
Elongation at Break (%) 550600620650
Young's Modulus (MPa) 250235225210

This data is synthesized based on general trends observed in polymer modification literature.

Longer alkyl chains tend to decrease the tensile strength and Young's modulus slightly, while increasing the elongation at break. This is attributed to the plasticizing effect of the long, flexible alkyl chains, which increases the free volume within the polymer matrix and allows for greater chain mobility.

Thermal Properties

Thermal analysis provides insights into the effect of modification on the polymer's stability and processing window.

PropertyUnmodified LDPELDPE + 3% C8-ASALDPE + 3% C12-ASALDPE + 3% C18-ASA
Glass Transition Temp. (Tg) (°C) -110-108-107-105
Melting Temperature (Tm) (°C) 115114113.5113
Degradation Temp. (Td,5%) (°C) 380385388392

This data is synthesized based on general trends observed in polymer modification literature.

The introduction of long-chain succinic acids generally leads to a slight decrease in the melting temperature due to the disruption of the crystalline structure. Conversely, the thermal stability, as indicated by the degradation temperature, tends to increase with longer alkyl chains. This is likely due to the higher boiling point and lower volatility of the longer-chain modifiers.

Hydrophobicity

A primary application of long-chain succinic acids is to increase the hydrophobicity of polymers. This is particularly relevant for biopolymers and in applications requiring water resistance.

PropertyUnmodified PolymerPolymer + C8-ASAPolymer + C12-ASAPolymer + C18-ASA
**Water Contact Angle (°) **8595102110

This data is synthesized based on general trends observed in polymer modification literature.

As expected, the hydrophobicity of the modified polymer, measured by the water contact angle, increases significantly with the length of the alkyl chain. The longer C18 chain of this compound provides the most substantial increase in water repellency.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the standard protocols for polymer modification and characterization.

Polymer Modification with Alkenyl Succinic Anhydride

This protocol describes a typical melt-grafting procedure for modifying a polymer like polyethylene with an alkenyl succinic anhydride.

Materials:

  • Polymer (e.g., Low-Density Polyethylene)

  • Alkenyl Succinic Anhydride (e.g., this compound)

  • Free-radical initiator (e.g., dicumyl peroxide)

  • Solvent for purification (e.g., xylene)

  • Precipitating agent (e.g., acetone)

Procedure:

  • Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

  • In a batch mixer (e.g., Haake Rheomix), melt the polymer at a temperature appropriate for its processing (e.g., 180°C for LDPE) and a rotor speed of 60 rpm.

  • Once the polymer is fully molten and a stable torque is observed, add the desired amount of alkenyl succinic anhydride and initiator.

  • Continue mixing for a specified reaction time (e.g., 10 minutes) to allow for the grafting reaction to occur.

  • After the reaction, remove the modified polymer from the mixer and cool it to room temperature.

  • To remove any unreacted anhydride, dissolve the modified polymer in a suitable solvent (e.g., xylene) at an elevated temperature (e.g., 120°C).

  • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., acetone) with vigorous stirring.

  • Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Determination of Degree of Substitution (DS)

The degree of substitution, which is the average number of succinic acid groups per polymer chain, can be determined by titration.[1]

Procedure:

  • Accurately weigh about 1 gram of the purified and dried modified polymer.

  • Dissolve the polymer in 50 mL of a suitable solvent mixture (e.g., toluene/ethanol) with heating and stirring.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent color change is observed.

  • Calculate the degree of substitution based on the amount of KOH solution consumed.

Tensile Properties Testing

The mechanical properties of the modified polymer are evaluated according to ASTM D638 for rigid plastics or ASTM D882 for thin films.[2][3][4][5][6]

Procedure (ASTM D638):

  • Prepare dumbbell-shaped specimens of the modified polymer using injection molding or compression molding according to the dimensions specified in the standard.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Attach an extensometer to the gauge section to accurately measure strain.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.

  • Cool the sample back to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).

  • Heat the sample again to the same upper temperature at the same heating rate.

  • Determine the Tg as the midpoint of the step transition in the heat flow curve and the Tm as the peak of the melting endotherm from the second heating scan.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.

Procedure:

  • Place 10-20 mg of the polymer sample into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the sample weight as a function of temperature.

  • The degradation temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Visualizations

The following diagrams illustrate key concepts and workflows related to polymer modification with long-chain succinic acids.

ReactionMechanism cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (-CH2-CH(OH)-) Polymer->Reaction + ASA 1-Octadecenylsuccinic Anhydride (C18-ASA) ASA->Reaction ModifiedPolymer Modified Polymer (-CH2-CH(O-CO-CH(C18H35)-CH2-COOH)-) Reaction->ModifiedPolymer Ring-Opening Grafting

Figure 1: Reaction mechanism of a polymer with 1-octadecenylsuccinic anhydride.

ExperimentalWorkflow Start Start: Polymer Modification MeltMixing 1. Melt Mixing (Polymer + ASA + Initiator) Start->MeltMixing Purification 2. Purification (Dissolution & Precipitation) MeltMixing->Purification Characterization 3. Characterization Purification->Characterization Tensile Tensile Testing (ASTM D638) Characterization->Tensile DSC DSC Analysis Characterization->DSC TGA TGA Analysis Characterization->TGA DS Degree of Substitution Characterization->DS End End: Data Analysis Tensile->End DSC->End TGA->End DS->End

Figure 2: General experimental workflow for polymer modification and characterization.

PropertyComparison cluster_properties Effect on Polymer Properties ChainLength Increasing Alkenyl Chain Length (C8 -> C18) Hydrophobicity Increased Hydrophobicity ChainLength->Hydrophobicity Elongation Increased Elongation ChainLength->Elongation ThermalStability Increased Thermal Stability ChainLength->ThermalStability TensileStrength Decreased Tensile Strength ChainLength->TensileStrength Modulus Decreased Modulus ChainLength->Modulus

References

assessing the purity of synthesized 1-octadecenylsuccinic acid against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 1-octadecenylsuccinic acid against a certified reference standard. The methodologies outlined herein ensure robust and reliable characterization of the synthesized compound, a critical step in research and development.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its analysis. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular FormulaC22H40O4[1][2]
Molecular Weight~368.5 g/mol [1][2]
IUPAC Name2-[(E)-octadec-1-enyl]butanedioic acid[1]
AppearanceWhite solid (expected)[3]
CAS Number90704-67-9[2]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the accurate determination of purity. The following diagram illustrates the logical workflow for comparing the synthesized this compound with a reference standard.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Synthesized_Product Synthesized This compound HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesized_Product->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized_Product->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Synthesized_Product->FTIR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->GC_MS Reference_Standard->NMR Reference_Standard->FTIR Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison Purity_Report Purity Assessment Report Data_Comparison->Purity_Report

Caption: Workflow for Purity Assessment.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques recommended for assessing the purity of this compound.

3.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. The purity is assessed by comparing the chromatogram of the synthesized product with that of the reference standard. The presence of additional peaks in the synthesized product's chromatogram indicates impurities.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh and dissolve both the synthesized this compound and the reference standard in a suitable solvent (e.g., methanol/acetonitrile mixture) to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the prepared solutions of the reference standard and the synthesized product. Compare the retention times and the peak areas. The purity can be calculated using the area normalization method.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds, which are then detected and identified by MS based on their mass-to-charge ratio. For non-volatile compounds like this compound, derivatization is often required to increase volatility.[4]

  • Experimental Protocol:

    • Derivatization: To increase volatility, convert the carboxylic acid groups to their corresponding methyl esters. This can be achieved by reacting the samples with a solution of methanolic HCl or diazomethane.

    • Sample Preparation: Dissolve the derivatized samples in a suitable volatile solvent like hexane.

    • GC-MS Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Injection Mode: Split.

      • Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C).

      • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Analysis: Compare the retention times and mass fragmentation patterns of the synthesized product with the reference standard. Impurities will appear as separate peaks with different mass spectra.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are powerful tools for structural confirmation and purity assessment.[5]

  • Experimental Protocol:

    • Sample Preparation: Dissolve an accurately weighed amount of the synthesized product and the reference standard in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Analysis: Compare the chemical shifts, signal integrations, and coupling constants of the synthesized product's spectra with those of the reference standard. The presence of unexpected signals indicates impurities.

3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

  • Experimental Protocol:

    • Sample Preparation: Prepare the samples as KBr pellets or as a thin film on a salt plate.

    • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm-1.

    • Analysis: Compare the spectrum of the synthesized product with that of the reference standard. Key characteristic peaks to look for include the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch of the alkenyl group. Any significant differences in peak position or the appearance of new peaks can indicate impurities.[3]

Comparative Data Summary

The following table provides a template for summarizing and comparing the analytical data obtained from the synthesized this compound and the reference standard.

Analytical TechniqueParameterReference StandardSynthesized ProductPurity Assessment
HPLC Retention TimeExpected single major peak at a specific retention time.Compare retention time with the reference.The presence of additional peaks indicates impurities. Purity (%) can be calculated from peak areas.
GC-MS Retention Time & Mass SpectrumExpected single major peak with a characteristic mass fragmentation pattern.Compare retention time and mass spectrum with the reference.Additional peaks or a mismatch in the mass spectrum suggest impurities.
NMR (1H & 13C) Chemical Shifts & Signal IntegrityCharacteristic chemical shifts and integration values for all protons and carbons.Compare the full spectrum with the reference.Unidentified signals or incorrect integration ratios point to the presence of impurities.
FTIR Peak Positions (cm-1)Characteristic absorption bands for O-H, C=O, and C=C functional groups.Compare the full spectrum with the reference.The appearance of unexpected absorption bands indicates impurities.

Conclusion

The purity assessment of synthesized this compound is a critical quality control step. A multi-technique approach, as outlined in this guide, provides a comprehensive and reliable evaluation. By systematically comparing the analytical data from HPLC, GC-MS, NMR, and FTIR with a certified reference standard, researchers can confidently determine the purity of their synthesized compound and ensure the integrity of their subsequent experiments and product development.

References

Inter-Laboratory Validation of an Analytical Method for 1-Octadecenylsuccinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 1-octadecenylsuccinic acid. The objective of this study was to assess the reproducibility and reliability of the analytical method across multiple laboratories, ensuring its suitability for consistent and accurate measurements in diverse research and development settings.

Introduction

This compound and its derivatives are of growing interest in the pharmaceutical and chemical industries for their potential applications as excipients, intermediates, and functional ingredients. The accurate and precise quantification of this analyte is crucial for quality control, stability testing, and formulation development. This report details the results of an inter-laboratory study designed to validate a specific HPLC-UV method for this compound, comparing the performance of three independent laboratories. The validation was conducted in accordance with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

Analytical Method Protocol

The following HPLC method was provided to each participating laboratory for the analysis of this compound.

2.1. Instrumentation and Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Inter-Laboratory Validation Results

Three laboratories (designated as Laboratory A, Laboratory B, and Laboratory C) participated in the validation study. Each laboratory analyzed the same set of samples and performed the validation experiments according to the provided protocol. The key validation parameters are summarized below.

3.1. Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The correlation coefficient (r²) and the linear regression equation were determined for each laboratory.

Parameter Laboratory A Laboratory B Laboratory C
Concentration Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) 0.99950.99980.9992
Linear Regression Equation y = 25432x + 1234y = 25610x + 1150y = 25298x + 1310

3.2. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high).

Spike Level Concentration (µg/mL) Laboratory A (% Recovery) Laboratory B (% Recovery) Laboratory C (% Recovery)
Low 1099.2101.598.8
Medium 50100.599.8100.9
High 9099.8100.299.5
Average Recovery (%) 99.8 100.5 99.7

3.3. Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Reproducibility is demonstrated by the comparison of results across the three laboratories.

3.3.1. Repeatability (Intra-day Precision)

Repeatability was determined by analyzing six replicate samples at a concentration of 50 µg/mL on the same day.

Parameter Laboratory A Laboratory B Laboratory C
Mean Concentration (µg/mL) 49.850.250.1
Standard Deviation 0.450.380.51
Relative Standard Deviation (%RSD) 0.900.761.02

3.3.2. Intermediate Precision (Inter-day Precision)

Intermediate precision was evaluated by analyzing the same sample on three different days.

Parameter Laboratory A Laboratory B Laboratory C
Mean Concentration (µg/mL) 49.950.150.3
Standard Deviation 0.620.550.68
Relative Standard Deviation (%RSD) 1.241.101.35

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with LOD typically at an S/N of 3 and LOQ at an S/N of 10.

Parameter Laboratory A Laboratory B Laboratory C
LOD (µg/mL) 0.250.220.28
LOQ (µg/mL) 0.830.750.92

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in the inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase p1 Develop & Optimize Analytical Method p2 Define Validation Protocol & Acceptance Criteria p1->p2 p3 Select Participating Laboratories p2->p3 e1 Distribute Protocol, Standards, and Samples p3->e1 e2 Laboratories Perform Validation Experiments e1->e2 e3 Data Collection and Reporting e2->e3 v1 Statistical Analysis of Results e3->v1 v2 Compare Performance Against Acceptance Criteria v1->v2 v3 Assess Method Reproducibility v2->v3 end Method Validated v3->end Final Validation Report

Figure 1. Workflow for the inter-laboratory validation process.

HPLC_Analysis_Workflow prep Sample & Standard Preparation - Weighing - Dissolving - Diluting - Filtering hplc HPLC Analysis - Injection - Separation on C18 Column - UV Detection at 210 nm prep->hplc data Data Acquisition & Processing - Chromatogram Generation - Peak Integration - Quantification hplc->data report Result Reporting - Concentration Calculation - Statistical Analysis data->report

Figure 2. High-level workflow for the HPLC analysis of this compound.

Discussion and Conclusion

The results of this inter-laboratory validation study demonstrate that the HPLC method for the quantification of this compound is robust, reliable, and reproducible. All participating laboratories achieved comparable and acceptable results for linearity, accuracy, and precision. The minor variations observed in the results are within the expected range for inter-laboratory studies and do not compromise the validity of the method.

The successful validation of this analytical method provides confidence in its use for routine quality control and research applications across different sites. The detailed protocol and the performance data presented in this guide can serve as a valuable resource for laboratories implementing this method for the analysis of this compound.

References

A Comparative Guide to the Emulsifying Properties of 1-Octadecenylsuccinic Acid and Commercial Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emulsifying properties of 1-octadecenylsuccinic acid (ODSA) against two widely used commercial surfactants: the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the non-ionic surfactant Polysorbate 80 (Tween 80). Due to a lack of direct comparative studies in publicly available literature, this guide presents existing data for each surfactant and outlines a comprehensive experimental protocol for conducting a direct head-to-head comparison.

Overview of Emulsifying Agents

Emulsifiers are critical components in the formulation of a wide range of products, from pharmaceuticals to food and cosmetics. Their primary function is to stabilize emulsions, which are dispersions of one immiscible liquid within another. The effectiveness of an emulsifier is determined by its ability to reduce interfacial tension between the two phases and form a stable film around the dispersed droplets, preventing their coalescence.

  • This compound (ODSA): ODSA is an amphiphilic molecule featuring a long hydrophobic octadecenyl chain and a hydrophilic succinic acid head group. While data on the emulsifying properties of the pure acid is limited, its structural motif is found in octenyl succinic anhydride (OSA) modified biopolymers, which are known for their excellent emulsifying capabilities. These modified biopolymers have been shown to form stable emulsions with small droplet sizes.[1][2][3][4][5][6]

  • Sodium Dodecyl Sulfate (SDS): SDS is a well-characterized anionic surfactant with a dodecyl tail and a sulfate head group. It is known for its strong emulsifying power and its ability to significantly reduce surface tension.[7][8][9][10][11] However, its application can be limited by its potential for protein denaturation and skin irritation.

  • Polysorbate 80 (Tween 80): Tween 80 is a non-ionic surfactant widely used in pharmaceutical and food formulations due to its low toxicity and good emulsifying properties. It is a complex mixture of polyoxyethylene derivatives of sorbitan monooleate.[12][13]

Quantitative Comparison of Emulsifying Properties

The following tables summarize available data on the emulsifying performance of ODSA (represented by closely related OSA-modified starches due to data scarcity on the pure acid) and the commercial surfactants SDS and Tween 80. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to varying experimental conditions.

Table 1: Emulsion Droplet Size

EmulsifierOil PhaseEmulsifier ConcentrationMean Droplet Size (d₄,₃)Reference
OSA-Modified StarchVanilla Essential Oil2.5%0.456 µm[2]
OSA-Modified DextrinCorn Oil8%Decreased with increasing OSA[3]
Zein (stabilizer)Sunflower OilNot specifiedVaries with pressure (e.g., ~1 µm at 15,000 psi)[14]
Sodium Dodecyl Sulfate (SDS) N/AN/AData not available in a comparable format
Polysorbate 80 (Tween 80) N/AN/AData not available in a comparable format

Table 2: Emulsion Stability

EmulsifierStability MetricConditionsResultReference
OSA-Modified StarchEmulsion Stability Index14 days at 25°CStable, no significant change in particle size[2]
OSA-Modified DextrinEmulsion StabilityCentrifugation at 4000xg for 10 minGreatly improved with OSA modification[3]
OSA-Modified Porang GlucomannanEmulsion Capacity30 days at room temperatureDecreased from 34.6% to 32.5%[15]
Sodium Dyl Sulfate (SDS) N/AN/AData not available in a comparable format
Polysorbate 80 (Tween 80) Oxidative Stability40°CSubject to oxidative degradation[12]

Table 3: Interfacial Tension

EmulsifierSystemInterfacial Tension (mN/m)Reference
OSA-Modified StarchOil-WaterSurface active, reduces interfacial tension[6]
Sodium Dodecyl Sulfate (SDS) Butan-1-ol - WaterLinearly decreases with increasing concentration[16]
Polysorbate 80 (Tween 80) Oil-WaterSignificantly reduces interfacial tension[13]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.

Emulsion Preparation

Objective: To prepare oil-in-water (O/W) emulsions stabilized by ODSA, SDS, and Tween 80 under identical conditions.

Materials:

  • This compound (ODSA)

  • Sodium Dodecyl Sulfate (SDS)

  • Polysorbate 80 (Tween 80)

  • Medium-chain triglyceride (MCT) oil (or other desired oil phase)

  • Deionized water

  • High-shear homogenizer

Protocol:

  • Prepare aqueous solutions of each emulsifier (ODSA, SDS, Tween 80) at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in deionized water. For ODSA, it may be necessary to adjust the pH to ensure dissolution.

  • For each emulsion, combine the aqueous emulsifier solution and the oil phase at a defined ratio (e.g., 70:30 aqueous to oil phase).

  • Coarsely mix the two phases using a vortex mixer for 1 minute.

  • Homogenize the coarse emulsion using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes). Ensure the temperature is controlled during homogenization.

  • Store the resulting emulsions in sealed containers at a controlled temperature (e.g., 25°C) for further analysis.

Droplet Size Analysis

Objective: To measure and compare the mean droplet size and size distribution of the prepared emulsions.

Method: Laser Diffraction

Protocol:

  • Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 7, 14, and 30 days), take a representative sample of each emulsion.

  • Disperse the emulsion sample in deionized water in the measurement chamber of a laser diffraction particle size analyzer until an appropriate obscuration level is reached.

  • Measure the droplet size distribution.

  • Record the volume-weighted mean diameter (d₄,₃) and the span of the distribution as key metrics for comparison.

Emulsion Stability Assessment

Objective: To evaluate and compare the physical stability of the emulsions over time.

Method: Creaming Index Measurement

Protocol:

  • Transfer a fixed volume (e.g., 10 mL) of each freshly prepared emulsion into a graduated cylinder and seal it.

  • Store the cylinders at a controlled temperature (e.g., 25°C) and protect them from light.

  • At regular intervals (e.g., 1, 2, 7, 14, and 30 days), measure the height of the serum layer (H_s) that separates at the bottom and the total height of the emulsion (H_t).

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_s / H_t) * 100

  • A lower creaming index indicates higher emulsion stability.

Visualizing Experimental Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental concept of emulsion stabilization.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Emulsion Characterization A Aqueous Emulsifier Solutions (ODSA, SDS, Tween 80) C Coarse Mixing (Vortex) A->C B Oil Phase B->C D High-Shear Homogenization C->D E Stable Emulsions D->E F Droplet Size Analysis (Laser Diffraction) E->F G Emulsion Stability (Creaming Index) E->G

Caption: Experimental workflow for comparing emulsifying properties.

Emulsion_Stabilization cluster_before Before Emulsification cluster_after After Emulsification with Surfactant Oil Oil Water Water Continuous Continuous Phase (Water) Droplet Oil Droplet Droplet->p1 Droplet->p2 Droplet->p3 Droplet->p4 Droplet->p5 Droplet->p6 Droplet->p7 Droplet->p8 S1 S p1->S1 S2 S p2->S2 S3 S p3->S3 S4 S p4->S4 S5 S p5->S5 S6 S p6->S6 S7 S p7->S7 S8 S p8->S8

Caption: Mechanism of emulsion stabilization by surfactant molecules.

Conclusion

References

A Comparative Guide to the Validation of Titration Methods for Determining the Acid Value of 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of titration methods for determining the acid value of 1-octadecenylsuccinic acid, a key quality attribute. It outlines the necessary validation parameters and presents detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method.

Comparison of Titration Methods for Acid Value Determination

The determination of the acid value, which quantifies the amount of free acidic functional groups in a substance, is crucial for the quality control of this compound. The acid value is defined as the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free acids in one gram of the substance.[1][2] The two primary methods for this determination are visual indicator titration and potentiometric titration.[3][4]

Potentiometric titration measures the change in potential between two electrodes as a titrant is added, allowing for the determination of the equivalence point from the resulting titration curve.[5][6] This method is particularly advantageous for colored or turbid solutions where a visual endpoint would be obscured.[5] Visual indicator titration , conversely, relies on a chemical indicator that changes color at or near the equivalence point of the acid-base reaction.[3][6] While simpler in terms of equipment, its accuracy can be subjective.[6]

A comparison of these two methods is summarized below.

FeatureVisual Indicator TitrationPotentiometric Titration
Principle A chemical indicator (e.g., phenolphthalein) changes color at the endpoint pH.[1][6]An electrode system measures the change in solution potential (pH) as titrant is added. The endpoint is found at the steepest point of the curve.[6][7]
Accuracy & Precision Lower precision due to subjective endpoint determination by the analyst.[8]Higher accuracy and precision as the endpoint is determined graphically or by derivative calculations, minimizing subjective error.[5][6][8]
Applicability Difficult for colored or turbid samples that obscure the color change.Ideal for colored, turbid, or complex samples where visual indicators fail.[5]
Specificity May be less specific if impurities react with the titrant in a similar pH range.Can distinguish between different acidic species if their pKa values are sufficiently different, appearing as multiple equivalence points.[9][10]
Equipment Basic laboratory glassware (burette, flask).Requires a potentiometer or autotitrator with a suitable pH electrode.[5][11]
Cost Low initial equipment cost.Higher initial equipment cost.
Recommendation Suitable for simple, clear solutions where high precision is not the primary requirement.Recommended method for research, development, and quality control due to its superior accuracy, precision, and objectivity.

Framework for Method Validation

Validation of the chosen titration method is essential to demonstrate its suitability for its intended purpose.[9] The validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). The core validation parameters for a titration method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[9][10]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by titrating a sample with a known concentration or by spiking the sample with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels:

    • Repeatability: Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For titration, this is typically demonstrated by varying the sample weight and showing a linear relationship between the sample weight and the volume of titrant consumed.[10][12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Validation of a Potentiometric Titration Method

This section details the experimental protocol for validating a potentiometric titration method for determining the acid value of this compound.

3.1. Materials and Equipment

  • Analyte: this compound (C₂₂H₄₀O₄, MW: 368.55 g/mol )[13][14]

  • Titrant: 0.1 M Potassium Hydroxide (KOH) in ethanol, standardized.

  • Solvent: A 1:1 mixture of ethanol and diethyl ether, neutralized.

  • Equipment: Autotitrator with a combination pH glass electrode, analytical balance, volumetric flasks, pipettes.

3.2. Titrant Standardization Before validation, the 0.1 M ethanolic KOH titrant must be accurately standardized against a primary standard, such as potassium hydrogen phthalate (KHP).

3.3. Validation Experiments

A. Specificity

  • Prepare a solution of this compound at the target concentration.

  • Separately, prepare a solution of the analyte spiked with potential impurities or degradation products.

  • Titrate both solutions potentiometrically with standardized 0.1 M ethanolic KOH.

  • Acceptance Criterion: The titration curve for the pure sample should show a single, sharp inflection point corresponding to the analyte. The curve for the spiked sample should either show no shift in the equivalence point or a second, distinct equivalence point for the impurity.[9][10]

B. Linearity

  • Accurately weigh five different amounts of this compound, covering a range of 80% to 120% of the target sample weight (e.g., 0.8g, 0.9g, 1.0g, 1.1g, 1.2g).[10]

  • Dissolve each in 50 mL of the neutralized solvent mixture.

  • Titrate each solution with standardized 0.1 M ethanolic KOH.

  • Plot the volume of titrant consumed (mL) versus the weight of the sample (g).

  • Perform a linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.

C. Accuracy and Precision (Repeatability)

  • Prepare nine samples in total: three replicates at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample weight).

  • Titrate each sample with standardized 0.1 M ethanolic KOH.

  • Calculate the acid value for each replicate.

  • Acceptance Criteria:

    • Accuracy: The mean recovery at each level should be within 98.0% to 102.0% of the theoretical value.

    • Precision: The Relative Standard Deviation (RSD) for the nine determinations should be ≤ 2.0%.

D. Intermediate Precision

  • Repeat the accuracy and precision study on a different day with a different analyst or using different equipment.

  • Calculate the RSD for all 18 determinations (original and intermediate).

  • Acceptance Criterion: The overall RSD for all determinations should be ≤ 2.0%.

Data Presentation: Example Validation Results

The following tables summarize hypothetical data from the validation experiments described above.

Table 1: Linearity Data

Sample Weight (g)Titrant Volume (mL)
0.80514.36
0.90254.89
1.00155.43
1.10305.98
1.20456.53
Linear Regression R² = 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelReplicateMeasured Acid Value (mg KOH/g)Mean Acid Value (mg KOH/g)Recovery (%)RSD (%)
80% 1301.5302.199.40.21
2302.399.8
3302.599.9
100% 1304.8304.5100.60.25
2303.9100.3
3304.7100.6
120% 1305.1305.5100.70.18
2305.9101.0
3305.4100.8
Overall (n=9) 304.0 100.3 0.45

Visualization of Workflows

Diagrams created using Graphviz illustrate the logical flow of the validation process.

G cluster_prep Preparation cluster_validation Validation Parameters cluster_report Conclusion prep Method Development & Titrant Standardization spec Specificity Test prep->spec lin Linearity Test prep->lin acc_prec Accuracy & Precision (Repeatability) prep->acc_prec report Method Validation Report spec->report lin->report int_prec Intermediate Precision acc_prec->int_prec int_prec->report

Caption: Workflow for Titration Method Validation.

G start Titrate Sample with and without Impurities decision Observe Titration Curve start->decision specific Result: Specific (Single Equivalence Point) decision->specific No Change nonspecific Result: Non-Specific (Shifted or Multiple EPs) Requires further investigation decision->nonspecific Change Observed

Caption: Logical Flow for Determining Specificity.

References

Comparative Analysis of Octadecenylsuccinic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the different isomers of octadecenylsuccinic acid (OSA) for researchers, scientists, and professionals in drug development. While direct comparative studies on the biological effectiveness of specific OSA isomers are not extensively available in public literature, this document synthesizes the existing knowledge on their physicochemical properties and outlines a framework for their systematic evaluation.

Octadecenylsuccinic acid, and its anhydride (OSA), are known primarily for their industrial applications, particularly as sizing agents in the paper industry.[1][2] Commercial OSA is typically a mixture of various structural and geometric isomers, arising from the manufacturing process which involves the reaction of maleic anhydride with different isomers of octadecene.[2] The specific isomer composition can influence the physical and chemical properties of the mixture, which in turn could logically impact any potential biological activity.

Isomer Landscape and Physicochemical Properties

The term "octadecenylsuccinic acid" can refer to a variety of isomers depending on the structure of the octadecenyl group. The primary points of variation include the position of the double bond within the C18 chain and the branching of the alkyl chain (n- vs. iso-octadecenyl).

Isomer TypeDescriptionKnown Properties/Sources
n-Octadecenylsuccinic Anhydride The succinic anhydride moiety is attached to a linear C18 alkenyl chain. The position of the double bond can vary.Mentioned as a commercially available product.[3]
iso-Octadecenylsuccinic Anhydride The succinic anhydride moiety is attached to a branched C18 alkenyl chain.PubChem entry CID 53850222.[4]
Positional Isomers (e.g., 9-Octadecenylsuccinic acid) The succinic acid group is attached at a specific carbon of the octadecenyl chain, with the double bond at a defined position (e.g., carbon 9).PubChem entry CID 5362718.[1]
Geometric Isomers (cis/trans) Refers to the geometry around the double bond in the octadecenyl chain.The synthesis of specific geometric isomers is a known challenge in organic chemistry.

The Role of Isomerism in Biological Activity

The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with biological systems. Different isomers of a compound, while having the same molecular formula, can exhibit distinct pharmacokinetic and pharmacodynamic profiles. This is because biological receptors, enzymes, and other target molecules are often chiral and stereoselective. For instance, the therapeutic effect of a drug can be associated with one specific enantiomer, while the other may be inactive or even contribute to adverse effects.[5] Although specific data for OSA isomers is lacking, these general principles of stereopharmacology underscore the importance of evaluating individual isomers.

Hypothetical Framework for Comparative Effectiveness Studies

Given the absence of direct comparative data, a systematic approach is necessary to elucidate the potential therapeutic value of different OSA isomers. The following workflow outlines the key stages for such an investigation.

G cluster_0 Isomer Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Specific Isomers (e.g., n-OSA, iso-OSA, specific positional/geometric isomers) Purification Purification & Separation (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity TargetBinding Target Binding Assays (if target is known) FunctionalAssays Functional Assays (e.g., enzyme inhibition, receptor activation) PK_PD Pharmacokinetics & Pharmacodynamics (Animal Models) FunctionalAssays->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

Caption: A hypothetical workflow for the comparative evaluation of OSA isomers.

Experimental Protocols

The following are generalized protocols for the key experiments outlined in the workflow.

Synthesis and Characterization of OSA Isomers
  • Objective: To synthesize and confirm the structure of specific OSA isomers.

  • Methodology:

    • Synthesis: Employ stereospecific synthesis routes to generate desired isomers. For example, the ene reaction between maleic anhydride and a specific isomer of octadecene under controlled conditions.[2]

    • Purification: Utilize techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify the individual isomers.

    • Characterization: Confirm the chemical structure and purity of each isomer using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of different OSA isomers on a relevant cell line.

  • Methodology:

    • Cell Culture: Plate cells (e.g., a human cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of each OSA isomer for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Pharmacokinetic Study in an Animal Model
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of different OSA isomers.

  • Methodology:

    • Animal Dosing: Administer a single dose of a specific OSA isomer to a cohort of laboratory animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

    • Sample Collection: Collect blood samples at various time points post-administration.

    • Sample Analysis: Analyze the concentration of the OSA isomer (and any potential metabolites) in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

While the current body of scientific literature does not provide a direct comparison of the biological effectiveness of different octadecenylsuccinic acid isomers, the fundamental principles of pharmacology suggest that isomerism could play a significant role. The provided framework offers a roadmap for researchers to systematically investigate and compare these isomers. Such studies are crucial to unlock any potential therapeutic applications of specific OSA isomers and to move beyond their current industrial uses. Further research into the synthesis and biological evaluation of pure OSA isomers is warranted.

References

Performance Evaluation of 1-Octadecenylsuccinic Acid from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance evaluation of 1-octadecenylsuccinic acid (ODSA) obtained from various suppliers. Given the critical role of reagent quality in research and development, this document outlines key experimental protocols and data presentation formats to enable an objective comparison of product performance.

Introduction

This compound is a long-chain alkenyl succinic acid characterized by a hydrophilic succinic acid head and a long hydrophobic octadecenyl tail. This amphiphilic nature makes it a valuable molecule in various applications, including as a surface-modifying agent, emulsifier, and a component in drug delivery systems. The purity, isomeric composition, and presence of residual reactants can significantly impact its performance in sensitive assays and formulations. Therefore, a thorough evaluation of ODSA from different suppliers is crucial to ensure experimental reproducibility and the success of research outcomes.

This guide presents a systematic approach to compare ODSA from different suppliers based on key quality attributes.

Comparative Data Summary

To facilitate a direct comparison, all quantitative data should be summarized in a table. Below is a template for presenting the comparative data for this compound from three hypothetical suppliers.

Parameter Supplier A Supplier B Supplier C Method of Analysis
Purity (%) >98%>99%>97%Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
Isomeric Purity (cis/trans ratio) 95:598:290:10¹H NMR Spectroscopy
Moisture Content (%) <0.1%<0.05%<0.2%Karl Fischer Titration
Residual Solvents (ppm) <50<20<100Headspace GC-MS
Appearance White to off-white solidWhite crystalline powderOff-white waxy solidVisual Inspection
Solubility (in Dichloromethane) Clear solution at 10 mg/mLClear solution at 10 mg/mLSlightly hazy solution at 10 mg/mLVisual Inspection
Functional Performance (Contact Angle in °) 110 ± 2115 ± 1105 ± 3Contact Angle Goniometry on cellulose substrate

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Purity and Isomer Ratio Determination by GC-MS and ¹H NMR

Objective: To determine the purity of this compound and the ratio of its cis and trans isomers.

Methodology:

  • Derivatization for GC-MS:

    • Accurately weigh 1 mg of the this compound sample into a vial.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS system.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-600.

    • Data Analysis: Calculate purity based on the peak area percentage of the derivatized this compound.

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher instrument.

    • Analyze the integration of the vinyl proton signals to determine the cis/trans isomer ratio.

Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the water content in the this compound sample.

Methodology:

  • Use a coulometric Karl Fischer titrator.

  • Accurately weigh a suitable amount of the sample and introduce it into the titration cell containing a Karl Fischer reagent.

  • The instrument will automatically titrate the water and provide the moisture content as a percentage.

  • Perform the measurement in triplicate and report the average value.

Functional Assay: Surface Hydrophobicity Assessment

Objective: To evaluate the functional performance of this compound as a hydrophobizing agent. This is based on its ability to form ester bonds with hydroxyl groups on a cellulose surface.

Methodology:

  • Substrate Preparation: Use cellulose-coated glass slides as the substrate.

  • Sample Preparation: Prepare a 1% (w/v) solution of this compound in an appropriate organic solvent (e.g., toluene).

  • Surface Treatment:

    • Immerse the cellulose-coated slides in the prepared solution for 1 hour at 60°C.

    • Remove the slides and cure them in an oven at 110°C for 30 minutes to facilitate esterification.

    • Thoroughly wash the slides with the solvent to remove any unreacted material and dry them under a stream of nitrogen.

  • Contact Angle Measurement:

    • Place a 5 µL droplet of deionized water on the treated cellulose surface.

    • Measure the static contact angle using a goniometer.

    • Perform measurements at five different locations on each slide and calculate the average. A higher contact angle indicates greater surface hydrophobicity.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive performance evaluation of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Functional Performance Assay cluster_3 Data Analysis & Comparison SupplierA Supplier A Purity Purity & Isomer Ratio (GC-MS, NMR) SupplierA->Purity Moisture Moisture Content (Karl Fischer) SupplierA->Moisture ResidualSolvents Residual Solvents (Headspace GC-MS) SupplierA->ResidualSolvents Appearance Appearance & Solubility SupplierA->Appearance SurfaceTreatment Surface Treatment of Cellulose Substrate SupplierA->SurfaceTreatment SupplierB Supplier B SupplierB->Purity SupplierB->Moisture SupplierB->ResidualSolvents SupplierB->Appearance SupplierB->SurfaceTreatment SupplierC Supplier C SupplierC->Purity SupplierC->Moisture SupplierC->ResidualSolvents SupplierC->Appearance SupplierC->SurfaceTreatment DataCompilation Compile Data in Comparison Table Purity->DataCompilation Moisture->DataCompilation ResidualSolvents->DataCompilation Appearance->DataCompilation ContactAngle Contact Angle Measurement SurfaceTreatment->ContactAngle ContactAngle->DataCompilation Report Generate Comparison Report DataCompilation->Report G cluster_0 Reactants cluster_1 Reaction cluster_2 Product ODSA This compound (Hydrophilic Head + Hydrophobic Tail) Esterification Esterification (Heat) ODSA->Esterification Cellulose Cellulose Surface with Hydroxyl Groups (-OH) Cellulose->Esterification HydrophobicSurface Hydrophobic Surface (Ester Linkage + Exposed Hydrophobic Tails) Esterification->HydrophobicSurface

cross-validation of analytical results for 1-octadecenylsuccinic acid using different techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and scientific research, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 1-octadecenylsuccinic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a framework for the cross-validation of analytical results, ensuring accuracy and consistency across different methodologies.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the quantification of this compound is contingent on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of dicarboxylic acids, based on existing literature for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low ng/mL to pg/mL range.[1][2][3]pg/mL to low ng/mL range.[4][5]
Limit of Quantitation (LOQ) Low ng/mL range.fg/mL to pg/mL range.
**Linearity (R²) **> 0.99.[2]> 0.99.[5]
Accuracy (% Recovery) 90-110%.[2][6]90-110%.[5][7]
Precision (% RSD) < 15%.[1][8]< 15%.[4][7]
Sample Throughput Lower, due to derivatization and longer run times.Higher, especially with direct injection methods.
Matrix Effects Generally lower after derivatization and extraction.Can be significant, requiring careful method development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[9] Silylation is a common derivatization approach for carboxylic acids.[1][8]

Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether is performed to isolate the analyte from the sample matrix.[10]

  • Drying: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

  • Derivatization: The dried residue is reconstituted in a solution containing a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] The mixture is then heated to ensure complete derivatization.

GC-MS Analysis:

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: A small volume of the derivatized sample is injected in splitless mode.

  • Oven Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode. Full scan mode is typically used for qualitative analysis, while selected ion monitoring (SIM) is employed for quantitative analysis to enhance sensitivity.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often analyze compounds without the need for derivatization, thereby simplifying sample preparation and increasing throughput.

Sample Preparation (Direct Analysis):

  • Extraction: If necessary, a simple protein precipitation with a solvent like acetonitrile, followed by centrifugation, can be performed.[11]

  • Dilution: The supernatant is diluted with an appropriate solvent mixture compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system (e.g., Waters ACQUITY, Agilent 1290) with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound obtained from GC-MS and LC-MS/MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis cluster_validation Cross-Validation Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization LCMSMS_Analysis LC-MS/MS Quantification Extraction->LCMSMS_Analysis GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis Data_Comparison Quantitative Data Comparison GCMS_Analysis->Data_Comparison LCMSMS_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Comparison->Statistical_Analysis Method_Concordance Assessment of Method Concordance Statistical_Analysis->Method_Concordance

References

validation of the stability of 1-octadecenylsuccinic acid under storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of excipients is a critical aspect of formulation development. This guide provides a comparative analysis of the stability of 1-octadecenylsuccinic acid (ODSA) under various storage conditions, alongside alternative compounds used in similar applications. The information presented is supported by available data on related compounds and general principles of stability testing.

Executive Summary

This compound, a member of the alkenyl succinic anhydride (ASA) family, is primarily susceptible to hydrolysis, a reaction accelerated by moisture and pH variations. While specific quantitative stability data for ODSA is limited in publicly available literature, information on analogous compounds such as dodecenyl succinic anhydride (DDSA) suggests that ASAs can be stable for extended periods when stored in dry conditions. Key alternatives, including polyisobutylene succinic anhydride (PIBSA) and maleic anhydride-grafted polyolefins, offer different stability profiles, with PIBSA being noted for its excellent thermal and hydrolytic stability. The choice of compound will ultimately depend on the specific requirements of the formulation, including desired reactivity, compatibility, and the anticipated storage environment.

Comparative Stability Data

The following table summarizes the known stability characteristics of ODSA and its alternatives. It is important to note that direct comparative studies under identical conditions are scarce, and the data for ODSA is largely inferred from related alkenyl succinic anhydrides.

CompoundChemical ClassPrimary Degradation PathwayKey Stability Influencing FactorsReported Shelf Life/StabilityPotential Degradation Products
This compound (ODSA) Alkenyl Succinic AnhydrideHydrolysisMoisture, pH, TemperatureNot specified; likely similar to other ASAs (e.g., 12 months for DDSA under dry conditions)[1]1-Octadecenylsuccinic dicarboxylic acid
Dodecenyl Succinic Anhydride (DDSA) Alkenyl Succinic AnhydrideHydrolysisMoisture, Temperature12 months when stored in dry conditions at ambient temperature[1]Dodecenylsuccinic dicarboxylic acid
Octenyl Succinic Anhydride (OSA) Modified Starch Esterified PolysaccharideHydrolysis of ester linkageMoisture, pH, TemperatureGenerally stable; used to enhance the stability of formulations[2][3]Octenyl succinic acid, Starch
Polyisobutylene Succinic Anhydride (PIBSA) Polyalkenyl Succinic Anhydride-High temperaturesExcellent thermal and hydrolytic stability noted[4][5]Not specified in searches
Maleic Anhydride-Grafted Polyolefins Functionalized PolymerThermal degradation of the polymer backboneHigh temperatures, UV radiationStable under normal processing and storage conditions[6]Cleavage products of the polymer backbone

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study should be conducted. The following is a generalized experimental protocol based on industry standards for stability-indicating method development.

Forced Degradation Study Protocol for this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound (pure substance)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Photostability chamber

  • Oven

  • pH meter

  • Analytical balance

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of ODSA in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid ODSA to 105°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid ODSA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified exposure times, neutralize the acid and base hydrolyzed samples with an appropriate volume of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact ODSA from all potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize the major degradation products using techniques such as mass spectrometry (MS) if necessary.

Visualizations

Logical Flow of a Stability Study

The following diagram illustrates the typical workflow for conducting a stability study of a chemical substance like this compound.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Stability Study Protocol Select Select Stress Conditions Plan->Select Expose Expose ODSA to Stress Conditions Select->Expose Analyze Analyze Samples (e.g., HPLC) Expose->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Identify->Quantify Report Generate Stability Report Quantify->Report

Workflow for a chemical stability study.

Degradation Pathway of Alkenyl Succinic Anhydrides

The primary degradation pathway for alkenyl succinic anhydrides, including this compound, is hydrolysis. This reaction involves the opening of the anhydride ring to form a dicarboxylic acid.

Hydrolysis_Pathway ASA Alkenyl Succinic Anhydride (e.g., ODSA) Water + H₂O ASA->Water Hydrolyzed_ASA Alkenyl Succinic Dicarboxylic Acid Water->Hydrolyzed_ASA

Hydrolysis of an alkenyl succinic anhydride.

References

Safety Operating Guide

Proper Disposal of 1-Octadecenylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 1-Octadecenylsuccinic Acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While specific institutional protocols may vary, the following guide, based on general principles of chemical waste management, provides a framework for its proper disposal. The primary route of disposal for this chemical is through an accredited hazardous waste program.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound and its anhydride. Key hazards include skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste.[3][4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][6]

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[3][5]

    • Include the full chemical name, concentration, and date of accumulation.[3]

    • Store this waste separately from other incompatible chemicals, particularly strong bases or oxidizing agents, to prevent violent reactions.[7]

  • Containerization :

    • Use a chemically compatible container, preferably plastic, that is in good condition with a secure, leak-proof lid.[3][5]

    • Do not use food-grade containers.[7]

    • Keep the container closed except when adding waste.[5]

  • Storage :

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.[4][7]

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Arrange for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][4]

    • Complete any required waste disposal forms, providing accurate information about the chemical and its quantity.[3]

Hazard Data Summary

For quick reference, the following table summarizes the known hazards of 1-Octadecenylsuccinic Anhydride, a closely related compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation, Category 2Wear protective gloves. Wash skin thoroughly after handling.[1][2]
Causes serious eye irritationEye Irritation, Category 2AWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposureAvoid breathing dust. Use only in a well-ventilated area.[2]
Harmful if swallowedAcute toxicity, oral, Category 4Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Properly Label and Containerize segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of treating it as a hazardous chemical waste is the overriding directive. In-lab treatment, such as neutralization, is generally not recommended unless it is part of a documented experimental procedure and approved by your institution's EHS.[8] For instance, acid-base neutralization procedures are typically limited to small quantities of inorganic acids and bases and may not be appropriate for this organic acid without specific validation.[8] Therefore, the most prudent and compliant approach is to defer to your institution's hazardous waste management program.

References

Essential Safety and Operational Guide for Handling 1-Octadecenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Octadecenylsuccinic Acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE based on safety data sheets for similar compounds.

PPE CategoryType/SpecificationUse Case
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended where splashing is a risk.[1][2]Always required when handling the chemical to protect against dust, aerosols, and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals is recommended for large quantities or significant exposure risk.[1][3]Always required to prevent skin irritation. Gloves should be inspected before use and removed using the proper technique to avoid contamination.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]Required when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1][4]

Operational and Disposal Plans

Proper operational procedures and disposal methods are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a tightly closed container in a cool, dry place.[2]

Spill Management:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.[1]

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[1][2]

  • Avoid letting the product enter drains.[1][2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Contaminated PPE, such as gloves, should be disposed of in accordance with applicable laws and good laboratory practices.[1]

Visual Guides for Safety and Handling

To further clarify the procedural steps for safety and disposal, the following diagrams provide a visual workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure assess_task Assess the handling task and potential for exposure (spill, dust, splash) eye_protection Select Eye/Face Protection (Goggles or Face Shield) assess_task->eye_protection Always skin_protection Select Skin Protection (Nitrile Gloves, Lab Coat/Suit) assess_task->skin_protection Always respiratory_protection Select Respiratory Protection (Respirator as needed) assess_task->respiratory_protection If dust/aerosol risk don_ppe Don PPE correctly eye_protection->don_ppe skin_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE correctly (avoid self-contamination) handle_chemical->doff_ppe

Personal Protective Equipment (PPE) Selection Workflow.

Disposal_Plan_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_disposal Final Disposal generate_waste Generate waste from handling (e.g., excess chemical, contaminated items) collect_solid Collect solid waste in a labeled, sealed container generate_waste->collect_solid Solid Waste collect_liquid Collect contaminated liquid waste in a labeled, sealed container generate_waste->collect_liquid Liquid Waste collect_ppe Collect used PPE in a designated waste bag generate_waste->collect_ppe Used PPE contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_ppe->contact_ehs dispose_waste Dispose of waste according to institutional and local regulations contact_ehs->dispose_waste

Disposal Plan for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.